(S)-2-(Piperidin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357575 | |
| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64625-19-0 | |
| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Piperidine Scaffold
An In-Depth Technical Guide to the Chemical Properties of (S)-2-(Piperidin-2-yl)acetic Acid
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] This framework offers a versatile, chemically stable, and conformationally flexible scaffold that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an acetic acid moiety at the 2-position creates 2-(Piperidin-2-yl)acetic acid, a chiral molecule that serves as a crucial building block in drug discovery. The (S)-enantiomer, in particular, is a key intermediate for synthesizing complex molecules with specific stereochemical requirements, enabling precise interactions with biological targets.[3] This guide provides a comprehensive exploration of the chemical properties, synthesis, and structural nuances of (S)-2-(Piperidin-2-yl)acetic acid, intended for professionals in drug development and chemical research.
Physicochemical and Structural Properties
(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-Homopipecolic acid, is a non-proteinogenic amino acid. Its structure features a chiral center at the C2 position of the piperidine ring, directly attached to the carboxymethyl group. This stereochemistry is fundamental to its application in asymmetric synthesis.
| Property | Value | Reference(s) |
| CAS Number | 64625-19-0 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][6] |
| IUPAC Name | (2S)-2-(Piperidin-2-yl)acetic acid | [5] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [4][7] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is a critical process, as the biological activity of its downstream products is often stereospecific. Common strategies involve either the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.
General Synthetic Approach
A prevalent method for creating the piperidine-2-acetic acid scaffold involves the catalytic hydrogenation of its aromatic precursor, 2-pyridineacetic acid. This reduction saturates the pyridine ring to yield racemic 2-(Piperidin-2-yl)acetic acid. The primary challenge then becomes the separation of the (S)- and (R)-enantiomers.
Caption: General workflow for synthesis and resolution.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by the formation of diastereomeric salts is the most common industrial method for separating enantiomers.[8] This technique leverages the reaction of a racemic mixture with a pure enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9]
The following protocol is a representative methodology for resolving racemic 2-(Piperidin-2-yl)acetic acid. The choice of resolving agent and solvent is critical and often requires empirical optimization.
-
Dissolution: A solution of racemic 2-(Piperidin-2-yl)acetic acid is prepared in a suitable solvent, such as methanol or ethanol, at an elevated temperature to ensure complete dissolution.
-
Addition of Resolving Agent: A stoichiometric equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-benzoyl-L-tartaric acid) is added slowly to the solution with continuous stirring.[10] The reaction converts the enantiomers into a pair of diastereomeric salts.
-
(S)-acid + (R)-resolving agent → (S,R)-diastereomeric salt
-
(R)-acid + (R)-resolving agent → (R,R)-diastereomeric salt
-
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling (e.g., to 4°C) to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling is crucial for obtaining high-purity crystals.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with an acid or base to break the salt bond, liberating the free enantiomer and the resolving agent.
-
Extraction and Purification: The desired (S)-enantiomer is then extracted from the aqueous solution using an appropriate organic solvent and purified further, typically by recrystallization, to yield the final high-purity product.
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[11] For 2-substituted piperidines, the substituent can exist in either an axial or equatorial position. The conformational equilibrium of (S)-2-(Piperidin-2-yl)acetic acid is influenced by steric hindrance and intramolecular interactions.
Generally, the equatorial conformation is favored for the carboxymethyl group to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6.[12] However, the protonation state of the ring nitrogen and the carboxylic acid, as well as the solvent environment, can significantly influence this equilibrium.[13] For instance, protonation of the nitrogen can lead to electrostatic interactions that may stabilize the axial conformer under certain conditions.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. 64625-19-0|(S)-2-(Piperidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. (S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-(Piperidin-2-yl)acetic acid: A Versatile Chiral Building Block for CNS Drug Discovery
Abstract
(S)-2-(Piperidin-2-yl)acetic acid, a chiral non-proteinogenic amino acid, represents a highly valuable scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigidified cyclic structure, coupled with the presence of key pharmacophoric features—a secondary amine and a carboxylic acid—positions it as a compelling starting point for the development of agents with nuanced biological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stereocontrolled synthesis, and analytical characterization. Furthermore, we delve into its biological significance, with a particular focus on its role as a γ-aminobutyric acid (GABA) analogue and its potential to modulate GABAergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chiral building block.
Introduction: The Significance of the 2-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[4] When substituted at the 2-position with a functionalized side chain, as in (S)-2-(Piperidin-2-yl)acetic acid, the resulting molecule gains a chiral center, opening avenues for stereospecific interactions with biological targets. This is particularly crucial in the CNS, where enantioselectivity often dictates therapeutic efficacy and side-effect profiles.
(S)-2-(Piperidin-2-yl)acetic acid can be considered a homolog of L-pipecolic acid, a metabolite of lysine found in various biological systems.[5] Pipecolic acid itself has been implicated in neuromodulatory processes, notably through its interaction with the GABAergic system.[6][7][8] This guide will explore the synthesis, characterization, and potential applications of (S)-2-(Piperidin-2-yl)acetic acid as a key building block for the next generation of CNS-active agents.
Molecular Structure and Physicochemical Properties
The molecular structure of (S)-2-(Piperidin-2-yl)acetic acid is characterized by a piperidine ring with an acetic acid moiety at the 2-position, conferring chirality to the C2 carbon.
Table 1: Physicochemical Properties of (S)-2-(Piperidin-2-yl)acetic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [9] |
| Molecular Weight | 143.18 g/mol | [10] |
| CAS Number | 64625-19-0 | [11] |
| IUPAC Name | (2S)-2-(Piperidin-2-yl)acetic acid | [9] |
| Appearance | White to off-white solid (predicted) | |
| Topological Polar Surface Area | 49.3 Ų | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Predicted pKa (acidic) | ~4.5 (estimated from pipecolic acid) | [12] |
| Predicted pKa (basic) | ~10.5 (estimated from pipecolic acid) | [12] |
| Predicted XLogP3-AA | -2.1 | [10] |
Synthesis and Chiral Control
The enantioselective synthesis of 2-substituted piperidines is a well-explored area of organic chemistry, driven by the importance of these motifs in natural products and pharmaceuticals.[13][14] Several strategies can be envisioned for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid, often involving the stereocontrolled elaboration of a pyridine precursor or the cyclization of a chiral acyclic amine.
Representative Synthetic Approach: Asymmetric Hydrogenation
A plausible and efficient route to (S)-2-(Piperidin-2-yl)acetic acid involves the asymmetric hydrogenation of a suitably substituted pyridine precursor. This approach leverages the power of chiral transition metal catalysts to establish the desired stereocenter with high enantiomeric excess.
Caption: A conceptual workflow for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid.
Detailed Experimental Protocol (Representative)
Protocol 1: Synthesis of (S)-Ethyl 2-(Piperidin-2-yl)acetate
-
Esterification of Pyridine-2-acetonitrile: To a solution of pyridine-2-acetonitrile (1.0 eq) in anhydrous ethanol (10 volumes), slowly bubble dry HCl gas at 0 °C until saturation.
-
Heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl pyridine-2-acetate, which can be purified by column chromatography.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve ethyl pyridine-2-acetate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral phosphine ligand such as (S)-BINAP, 0.01 eq) in degassed methanol.
-
Pressurize the reactor with H₂ gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) for 24 hours.
-
After releasing the pressure, concentrate the reaction mixture. The crude (S)-ethyl 2-(piperidin-2-yl)acetate can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC.
Protocol 2: Hydrolysis to (S)-2-(Piperidin-2-yl)acetic acid
-
Dissolve (S)-ethyl 2-(piperidin-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the hydrolysis by TLC. Upon completion, acidify the reaction mixture to pH ~6 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or ion-exchange chromatography to yield pure (S)-2-(Piperidin-2-yl)acetic acid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of (S)-2-(Piperidin-2-yl)acetic acid. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the closely related structure of L-pipecolic acid, the following NMR spectral features are predicted for (S)-2-(Piperidin-2-yl)acetic acid in D₂O.[15][16]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~3.6 | ~60 |
| C6-H (axial) | ~3.0 | ~46 |
| C6-H (equatorial) | ~3.4 | ~46 |
| CH₂ (acetic acid) | ~2.5 (dd) | ~40 |
| C3, C4, C5-H | 1.6 - 2.2 (m) | 24 - 30 |
| C=O | - | ~175 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 144.102. The fragmentation pattern in MS/MS would likely involve the loss of water (H₂O) and formic acid (HCOOH) from the parent ion. A key fragmentation would be the cleavage of the acetic acid side chain.[13]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (secondary amine): Medium band around 3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1710 cm⁻¹
-
C-H stretches (aliphatic): Bands in the 2850-2950 cm⁻¹ region
Chiral Analysis
The enantiomeric purity of (S)-2-(Piperidin-2-yl)acetic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation. The specific rotation is a fundamental property of a chiral compound.[17][18][19][20]
Biological Significance and Mechanism of Action
The structural similarity of (S)-2-(Piperidin-2-yl)acetic acid to GABA and its cyclic analogue, pipecolic acid, suggests its potential to interact with the GABAergic system, a major inhibitory neurotransmitter system in the CNS.
Modulation of GABA Receptors and Transporters
GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[21] The termination of GABAergic signaling is primarily mediated by GABA transporters (GATs). Research on pipecolic acid and its derivatives has shown that they can modulate GABA binding to its receptors and influence GABA uptake and release.[6][7] (S)-2-(Piperidin-2-yl)acetic acid, as a GABA analogue, may act as:
-
A GABA Receptor Agonist/Antagonist: Directly binding to and activating or blocking GABA-A or GABA-B receptors.
-
A GAT Inhibitor: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.
Caption: Potential mechanisms of action at a GABAergic synapse.
Applications in Drug Discovery and Development
The unique structural features of (S)-2-(Piperidin-2-yl)acetic acid make it an attractive building block for the synthesis of a diverse range of CNS-active compounds.[1][3][4]
Scaffold for Novel CNS Agents
The secondary amine and carboxylic acid moieties serve as convenient handles for chemical modification, allowing for the generation of libraries of compounds for screening against various CNS targets. Potential therapeutic areas include:
-
Epilepsy
-
Anxiety disorders
-
Neuropathic pain
-
Spasticity
Constrained Amino Acid in Peptidomimetics
The rigid piperidine ring can be incorporated into peptide sequences to create conformationally constrained peptidomimetics. This can lead to increased receptor affinity, selectivity, and metabolic stability compared to their flexible linear counterparts.
Conclusion and Future Outlook
(S)-2-(Piperidin-2-yl)acetic acid is a chiral building block with significant potential for the development of novel CNS therapeutics. Its structural relationship to GABA and pipecolic acid provides a strong rationale for its exploration as a modulator of the GABAergic system. The synthetic strategies outlined in this guide offer a clear path to accessing this molecule in an enantiomerically pure form. Future research should focus on elucidating its precise pharmacological profile and leveraging its versatile structure to design and synthesize the next generation of CNS-active drugs.
References
-
PubChem. (n.d.). Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link][15]
-
Human Metabolome Database. (n.d.). L-Pipecolic acid. Retrieved from [Link][16]
-
Gale, K., & Hylden, J. L. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176-179.[6]
-
PubChem. (n.d.). Pipecolic acid, (-)-. National Center for Biotechnology Information. Retrieved from [Link][12]
-
NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link][22]
-
Cavalheiro, E. A., et al. (1990). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. General Pharmacology: The Vascular System, 21(3), 351-354.[7]
-
DeFeudis, F. V., & Martin del Rio, R. (1987). Does pipecolic acid interact with the central GABA-ergic system?. General Pharmacology: The Vascular System, 18(1), 1-6.[8]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.[14]
-
Barluenga, J., Aznar, F., Valdés, C., & Martín, A. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(12), 3918–3924.[6]
-
PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][23]
-
Google Patents. (n.d.). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof. Retrieved from [24]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link][17]
-
PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][10]
-
PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][25]
-
Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329.[26]
-
Google Patents. (n.d.). EP0014625B1 - Co(polycarbonates) containing alcaline hemiester groups of phosphonic acids. Retrieved from [27]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][28]
-
OpenStax. (2023, September 20). 5.3 Optical Activity. In Organic Chemistry. Retrieved from [Link][18]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link][29]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link][30]
-
Khine, A. A., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 169(4), 885-897.[31]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Retrieved from [Link][32]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][20]
-
MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link][21]
-
Google Patents. (n.d.). WO2013030301A1 - Castable refractory composition. Retrieved from [33]
-
PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]
-
ACS Publications. (n.d.). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Retrieved from [Link][34]
-
Google Patents. (n.d.). US3360594A - Castable gunning mix. Retrieved from [35]
-
National Center for Biotechnology Information. (n.d.). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Retrieved from [Link][2]
-
ResearchGate. (n.d.). The quantitative determination of proline and pipecolic acid with ninhydrin. Retrieved from [Link][36]
-
Karger. (n.d.). Determination of D- and L-pipecolic acid in food samples including processed foods. Retrieved from [Link][37]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][4]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link][38]
-
National Center for Biotechnology Information. (n.d.). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Retrieved from [Link][39]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][3]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 6. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose pipecolic acid interact with the central GABA-ergic system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hmdb.ca [hmdb.ca]
- 15. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. microchem.fr [microchem.fr]
- 17. Specific rotation - Wikipedia [en.wikipedia.org]
- 18. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility [mdpi.com]
- 22. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. EP0014625B1 - Co(polycarbonates) containing alcaline hemiester groups of phosphonic acids - Google Patents [patents.google.com]
- 28. scienceready.com.au [scienceready.com.au]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. rsc.org [rsc.org]
- 31. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 33. WO2013030301A1 - Castable refractory composition - Google Patents [patents.google.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. US3360594A - Castable gunning mix - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 39. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Pathways of (S)-2-(Piperidin-2-yl)acetic acid
Abstract
(S)-2-(Piperidin-2-yl)acetic acid is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its stereochemically defined side chain at the C2 position of the piperidine ring is crucial for molecular recognition and biological activity. The synthesis of this compound in high enantiomeric purity presents a significant challenge, demanding precise control over stereochemistry. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiopure (S)-2-(Piperidin-2-yl)acetic acid, designed for researchers, chemists, and professionals in drug development. We will explore methodologies ranging from classical chiral resolution to modern asymmetric catalysis and biosynthesis, critically evaluating the causality behind experimental choices and providing detailed, field-proven protocols.
Introduction: The Significance of (S)-2-(Piperidin-2-yl)acetic acid
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals and natural products.[1] When substituted at the 2-position with an acetic acid moiety, the resulting stereocenter introduces a critical element for chiral recognition by biological targets. The (S)-enantiomer, in particular, is a key intermediate in the synthesis of a variety of therapeutic agents. Achieving high enantiomeric purity is paramount, as the opposite enantiomer may be inactive or, in some cases, contribute to undesirable side effects.[2]
The synthetic challenge lies in efficiently and selectively creating the (S)-stereocenter adjacent to the nitrogen atom. This guide will dissect four primary strategies to achieve this goal:
-
Catalytic Asymmetric Hydrogenation of Pyridine Precursors: A modern, atom-economical approach.
-
Synthesis from the Chiral Pool (L-Lysine): Leveraging nature's stereochemistry.
-
Diastereoselective Synthesis Using Chiral Auxiliaries: A classic and robust method for stereochemical control.
-
Kinetic Resolution of Racemic Mixtures: Separating enantiomers from a pre-formed racemic compound.
Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic asymmetric hydrogenation of N-heteroarenes, particularly pyridines, represents a powerful and direct route to enantioenriched piperidines.[3] This method involves the dearomatization of a prochiral substituted pyridine using a chiral catalyst under a hydrogen atmosphere, establishing the desired stereocenter with high fidelity.
Scientific Principle & Rationale
The core of this strategy is the use of a transition metal complex (commonly Iridium or Rhodium) coordinated to a chiral ligand.[4] The substrate, a 2-substituted pyridine derivative, binds to the chiral metallic center. The geometry of the ligand creates a sterically hindered environment, forcing the hydrogen to add to one face of the pyridine ring preferentially, thus inducing asymmetry. The choice of 2-(Pyridin-2-yl)acetic acid ester as the substrate is strategic; the ester group is relatively inert to the hydrogenation conditions and can be easily hydrolyzed in a final step to yield the target carboxylic acid.
An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, achieving high levels of enantioselectivity.[4] This demonstrates the feasibility and efficiency of this approach for preparing enantioenriched piperidines.[4]
Experimental Workflow Diagram
Caption: Workflow for asymmetric hydrogenation of a pyridine precursor.
Tabulated Data: Catalyst Performance
| Substrate Precursor | Catalyst System | Pressure (bar) | Solvent | Yield (%) | e.e. (%) | Reference |
| N-Benzyl-2-methylpyridinium | [Ir]-MeO-BoQPhos | 50 | Dichloromethane | >95 | 93 | [4] |
| N-Benzyl-2-ethylpyridinium | [Ir]-MeO-BoQPhos | 50 | Dichloromethane | >95 | 92 | [4] |
| Various Pyridines | PtO₂ (Adams' catalyst) | 50-70 | Acetic Acid | High | N/A (racemic) | [3] |
Note: Data for closely related substrates are presented to illustrate the method's efficacy. e.e. = enantiomeric excess.
Detailed Experimental Protocol
This protocol is representative, adapted from methodologies for similar substrates.[3][4]
-
Salt Formation: To a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Stir the mixture at 60°C for 12 hours. Cool the reaction to room temperature and add diethyl ether to precipitate the pyridinium salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Asymmetric Hydrogenation: In an inert atmosphere glovebox, charge a high-pressure autoclave with the N-benzyl pyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (1 mol%), and the chiral ligand (S,S)-MeO-BoQPhos (2.2 mol%). Add degassed dichloromethane.
-
Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield ethyl (S)-2-(N-benzyl-piperidin-2-yl)acetate.
-
Debenzylation & Hydrolysis: Dissolve the product in ethanol and add Palladium on carbon (10 wt%). Stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate. Dissolve the resulting ester in a THF/water mixture, add lithium hydroxide (2.0 eq), and stir for 4 hours. Acidify with 1M HCl to pH ~6 and extract the aqueous layer with an appropriate organic solvent or use ion-exchange chromatography to isolate the final product.
Synthesis from the Chiral Pool: L-Lysine
The "chiral pool" approach utilizes readily available, inexpensive enantiopure natural products as starting materials. L-lysine is an ideal precursor for (S)-2-(Piperidin-2-yl)acetic acid as it already contains the required (S)-stereocenter and the carbon backbone that can be elaborated into the piperidine ring.
Scientific Principle & Rationale
The biosynthesis of the piperidine alkaloid piperine utilizes L-lysine, which undergoes decarboxylation and oxidative deamination to form a key amino aldehyde intermediate.[5] This intermediate spontaneously cyclizes to form the piperidine core.[5] This natural pathway provides a blueprint for a chemical synthesis. The strategy involves selectively modifying the carboxyl group and the ε-amino group of L-lysine to facilitate a ring-closing reaction, preserving the inherent stereochemistry at the α-carbon.
Synthetic Pathway Diagram
Caption: Diastereoselective synthesis using an Evans auxiliary.
Detailed Experimental Protocol
This protocol is based on a described synthesis for a related piperidine core. [6]
-
Adduct Formation: To a solution of N-Boc-2-piperidineacetic acid in dry THF at 0°C, add oxalyl chloride followed by a catalytic amount of DMF. Stir for 2 hours. In a separate flask, dissolve (R)-4-benzyloxazolidin-2-one in dry THF and cool to -78°C. Add n-butyllithium slowly. Transfer the previously formed acid chloride solution to this lithiated auxiliary solution via cannula. Allow to warm to room temperature and stir overnight.
-
Diastereoselective Alkylation: Cool the solution of the chiral adduct to -78°C and add lithium diisopropylamide (LDA) dropwise. Stir for 1 hour to form the enolate. Add methyl iodide (or another electrophile) and continue stirring at -78°C for 4 hours.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Dissolve the crude product in a mixture of THF and water. Cool to 0°C and add an aqueous solution of hydrogen peroxide followed by lithium hydroxide. Stir for 4 hours.
-
Work-up and Deprotection: Work up the reaction to isolate the N-Boc protected (S)-2-(piperidin-2-yl)acetic acid. Treat with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, yielding the final product.
Kinetic Resolution of Racemic Mixtures
Resolution is a technique to separate a racemic mixture (a 1:1 mixture of enantiomers) into its pure (or enriched) (R) and (S) forms. Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.
Scientific Principle & Rationale
In the context of (S)-2-(Piperidin-2-yl)acetic acid, a common approach is enzymatic kinetic resolution. [7]An enzyme, typically a lipase or an aminopeptidase, can selectively catalyze a reaction on one enantiomer of a racemic precursor while leaving the other largely unreacted. [7]For instance, a racemic ester, ethyl 2-(piperidin-2-yl)acetate, can be subjected to hydrolysis by a lipase. The enzyme's chiral active site will preferentially bind and hydrolyze the (S)-ester to the (S)-acid, while the (R)-ester remains largely untouched. The resulting mixture of (S)-acid and (R)-ester can then be separated based on their different chemical properties (e.g., acid/base extraction).
Resolution Workflow Diagram
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
A-Technical-Guide-to-the-Starting-Materials-for-the-Synthesis-of-(S)-2-(Piperidin-2-yl)acetic-acid
Abstract
(S)-2-(Piperidin-2-yl)acetic acid is a pivotal chiral building block in contemporary medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules. Its stereospecific synthesis is a critical endeavor for researchers and drug development professionals, demanding robust and efficient methodologies. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable compound, with a detailed focus on the selection and rationale of starting materials. We will explore three principal approaches: leveraging the chiral pool, employing catalytic asymmetric hydrogenation, and utilizing chiral resolution techniques. Each section will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a comparative analysis to guide the discerning scientist in selecting the optimal synthetic route for their specific application.
Introduction: The Significance of (S)-2-(Piperidin-2-yl)acetic acid
The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents.[1] The specific stereochemical configuration of substituents on the piperidine ring is often paramount to the biological activity and selectivity of the final compound.[1] (S)-2-(Piperidin-2-yl)acetic acid, with its defined stereocenter at the C2 position and a functional acetic acid side chain, represents a versatile synthon for the construction of complex molecular architectures. Its importance is underscored by its presence in drugs targeting a range of therapeutic areas. Therefore, the development of efficient and scalable synthetic routes to enantiomerically pure (S)-2-(piperidin-2-yl)acetic acid is a subject of considerable interest and a prerequisite for successful drug discovery and development campaigns.
This guide is structured to provide a deep dive into the practical aspects of synthesizing this key intermediate, moving beyond a mere recitation of reactions to an exploration of the strategic decisions that underpin a successful synthetic campaign.
Synthetic Strategies and Starting Materials
The asymmetric synthesis of (S)-2-(piperidin-2-yl)acetic acid can be broadly categorized into three main strategies, each distinguished by its choice of starting material and method of stereochemical control.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[2] For the synthesis of (S)-2-(piperidin-2-yl)acetic acid, the amino acid L-lysine is the most logical and widely employed chiral precursor.[3] This strategy takes advantage of the inherent stereochemistry of L-lysine to establish the desired (S)-configuration at the C2 position of the piperidine ring.
2.1.1. Rationale and Mechanistic Considerations
The synthetic pathway from L-lysine to (S)-2-(piperidin-2-yl)acetic acid involves a series of transformations designed to cyclize the amino acid backbone and modify the side chain. A common route involves the initial protection of the amino groups, followed by an intramolecular cyclization to form a piperidine-based intermediate. Subsequent manipulation of the carboxyl group and deprotection steps yield the target molecule. The key advantage of this approach is the direct transfer of chirality from the starting material to the product, obviating the need for a separate resolution or asymmetric catalysis step.
2.1.2. Experimental Protocol: Synthesis from L-Lysine (Illustrative)
Step 1: Protection of L-Lysine
-
Dissolve L-lysine monohydrochloride (1.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Cool the solution to 0 °C and add a base (e.g., NaOH) to adjust the pH.
-
Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O (2.2 eq), while maintaining the pH.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the product with an organic solvent and purify by standard methods to yield Nα,Nε-di-protected L-lysine.
Step 2: Intramolecular Cyclization and Reduction
-
Activate the carboxylic acid of the protected lysine (e.g., via conversion to an acid chloride or mixed anhydride).
-
Induce intramolecular cyclization to form the corresponding lactam.
-
Reduce the lactam and the carboxyl group (e.g., using a strong reducing agent like lithium aluminum hydride) to afford the corresponding N-protected (S)-piperidin-2-yl)methanol.
Step 3: Oxidation and Deprotection
-
Oxidize the primary alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz groups, acidic conditions for Boc groups) to yield (S)-2-(piperidin-2-yl)acetic acid.
Note: This is a generalized protocol. Specific reagents, solvents, and reaction conditions will vary depending on the chosen protecting groups and the specific literature procedure being followed.
Catalytic Asymmetric Hydrogenation: A Direct Approach
Catalytic asymmetric hydrogenation offers a more direct route, typically starting from a prochiral precursor such as pyridine-2-acetic acid or its derivatives. This method relies on a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to the desired (S)-enantiomer.
2.2.1. Rationale and Mechanistic Considerations
The hydrogenation of the pyridine ring to a piperidine is a well-established transformation.[4][5][6][7] The challenge lies in achieving high enantioselectivity. This is accomplished by using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand.[8] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, preferentially forming one enantiomer. The choice of catalyst, ligand, solvent, and reaction conditions is critical for achieving high yields and enantiomeric excess (e.e.).
2.2.2. Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Substrate
Materials:
-
Pyridine-2-acetic acid derivative (1.0 eq)
-
Chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) (0.5-2 mol%)
-
Chiral ligand (e.g., a chiral phosphine ligand) (0.55-2.2 mol%)
-
Degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a high-pressure reactor with the pyridine substrate, catalyst precursor, and chiral ligand.
-
Add the degassed solvent via syringe.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature for the specified time (e.g., 12-48 hours).
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain (S)-2-(piperidin-2-yl)acetic acid.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Chiral Resolution: Separating Enantiomers
When a direct asymmetric synthesis is not feasible or cost-effective, chiral resolution of a racemic mixture of 2-(piperidin-2-yl)acetic acid provides a viable alternative.[9] This method involves the separation of the two enantiomers based on their different physical properties when they interact with a chiral resolving agent.
2.3.1. Rationale and Mechanistic Considerations
The most common method for chiral resolution is the formation of diastereomeric salts.[10] The racemic mixture is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved enantiomer is then liberated from the salt by treatment with an acid or base.
2.3.2. Experimental Protocol: Resolution with a Chiral Acid
Materials:
-
Racemic 2-(piperidin-2-yl)acetic acid (1.0 eq)
-
Chiral resolving agent (e.g., (S)-mandelic acid or di-benzoyl-L-tartaric acid) (0.5-1.0 eq)[10]
-
Suitable solvent (e.g., ethanol, isopropanol, water)
Procedure:
-
Dissolve the racemic 2-(piperidin-2-yl)acetic acid in the chosen solvent, heating if necessary.
-
In a separate flask, dissolve the chiral resolving agent in the same solvent.
-
Add the solution of the resolving agent to the solution of the racemate.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH with a suitable acid or base to break the salt.
-
Extract the resolved (S)-2-(piperidin-2-yl)acetic acid with an organic solvent or isolate by other appropriate means.
-
The enantiomeric purity of the product should be confirmed by a suitable analytical technique.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the scale of the synthesis, cost of starting materials and reagents, available equipment, and the desired enantiomeric purity.
| Strategy | Starting Material | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L-Lysine | Readily available, inexpensive starting material; inherent stereocontrol. | Can involve multiple steps; protection/deprotection strategies required. |
| Catalytic Asymmetric Hydrogenation | Pyridine-2-acetic acid | Potentially fewer steps; high atom economy. | Requires expensive chiral catalysts and ligands; optimization can be challenging. |
| Chiral Resolution | Racemic 2-(piperidin-2-yl)acetic acid | Technically simpler; avoids complex asymmetric reactions. | Theoretical maximum yield of 50% for the desired enantiomer; requires a suitable resolving agent. |
Conclusion
The synthesis of (S)-2-(piperidin-2-yl)acetic acid is a well-explored area of organic chemistry, with several robust methods available to the research and drug development scientist. The chiral pool approach starting from L-lysine offers a reliable and cost-effective route, particularly for larger-scale synthesis. Catalytic asymmetric hydrogenation provides a more direct and elegant solution, though it may require significant optimization and investment in catalysts. Chiral resolution remains a valuable and practical option, especially when a racemic precursor is readily accessible. A thorough understanding of the principles, advantages, and limitations of each of these core strategies, as detailed in this guide, will empower the synthetic chemist to make informed decisions and successfully produce this critical chiral building block for their research and development endeavors.
References
- BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
- Li, W., et al. (2011). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 9(13), 4847-4853.
- Rinehart, A. R., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 51(18), 3360-3363.
- Wang, W., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters, 11(12), 2619-2622.
- Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. BenchChem.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(9), 3223-3226.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
- ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF.
- Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- Weiss, D. E., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access, 18(18), 4984-4988.
- Kim, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. NIH Public Access, 13(1), 1-8.
- Zhou, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14353-14359.
- ChemScene. (n.d.). (S)-2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride.
- Comins, D. L., et al. (1995). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 60(25), 8142-8143.
- PubMed. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
- ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
- Skouridou, V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH Public Access, 18(19), 5152-5155.
- Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8448-8459.
- Biosynth. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride.
- Wikipedia. (n.d.). Chiral resolution.
- MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Kroutil, W. (n.d.). Biocatalytic Synthesis. University of Graz.
- PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid.
- DTIC. (n.d.). Piperidine Synthesis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid.
- ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by....
- ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.
- ResearchGate. (n.d.). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.
- Jiang, X., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4531-4535.
- BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. BenchChem.
- NIH Public Access. (2023). A lysine-based 2:1-[α/aza]-pseudopeptide series used as additives in polymeric membranes for CO2 capture: synthesis, structural studies, and application.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Prospective Biological Activity of (S)-2-(Piperidin-2-yl)acetic acid
Abstract
(S)-2-(Piperidin-2-yl)acetic acid is a chiral piperidine derivative with a structure suggestive of neuromodulatory activity. Despite its availability as a research chemical, its biological profile remains largely uncharacterized in publicly accessible literature. This technical guide provides a prospective analysis of the potential biological activities of (S)-2-(Piperidin-2-yl)acetic acid, with a primary focus on its structural analogy to γ-aminobutyric acid (GABA) and its potential as a GABAB receptor agonist. We present a comprehensive framework for the systematic evaluation of this compound, including detailed in silico, in vitro, and in vivo experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel piperidine-based compounds.
Introduction to (S)-2-(Piperidin-2-yl)acetic acid
(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-homopipecolic acid, is a cyclic amino acid derivative. The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and naturally occurring alkaloids, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of both a secondary amine within the piperidine ring and a carboxylic acid moiety gives the molecule zwitterionic characteristics and the potential for diverse molecular interactions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (S)-2-(Piperidin-2-yl)acetic acid is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | |
| Molecular Weight | 143.18 g/mol | |
| Topological Polar Surface Area | 49.3 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| XLogP3-AA | -2.1 |
These properties suggest that the molecule is relatively small, polar, and has the potential for good water solubility, which are often desirable characteristics for drug candidates targeting the central nervous system (CNS).
Prospective Biological Activity: A Focus on GABAB Receptor Agonism
Based on its structural features, a primary hypothesis for the biological activity of (S)-2-(Piperidin-2-yl)acetic acid is its potential to act as a ligand for GABA receptors. The molecule can be considered a conformationally constrained analog of GABA, the principal inhibitory neurotransmitter in the CNS.
Structural Analogy to GABA and GABAergic Ligands
The core structure of (S)-2-(Piperidin-2-yl)acetic acid contains a secondary amine and a carboxylic acid, the key functional groups of GABA. The piperidine ring restricts the conformational flexibility of the molecule, which can lead to increased receptor selectivity and potency compared to the endogenous ligand. Specifically, the spatial arrangement of the amine and carboxylic acid groups in (S)-2-(Piperidin-2-yl)acetic acid bears resemblance to known GABAB receptor agonists.
The GABAB Receptor: A Therapeutic Target
GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. They exist as heterodimers of GABAB1 and GABAB2 subunits. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a decrease in neuronal excitability. Pharmacological modulation of GABAB receptors has therapeutic potential in a range of neurological and psychiatric disorders, including spasticity, pain, anxiety, and addiction.
Hypothesized Mechanism of Action
We hypothesize that (S)-2-(Piperidin-2-yl)acetic acid acts as an orthosteric agonist at the GABAB receptor. Upon binding to the GABAB1 subunit, it is predicted to induce a conformational change that leads to the activation of the associated G-protein and downstream signaling cascades.
A Framework for Biological Evaluation
To systematically investigate the biological activity of (S)-2-(Piperidin-2-yl)acetic acid, a multi-tiered approach is recommended, progressing from computational analysis to in vitro and in vivo studies.
In Silico Analysis: ADMET Prediction
Prior to synthesis and biological testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (S)-2-(Piperidin-2-yl)acetic acid. This provides an early assessment of its drug-like potential.
Protocol for In Silico ADMET Prediction:
-
Input: Obtain the SMILES string or 2D structure of (S)-2-(Piperidin-2-yl)acetic acid.
-
Software: Utilize computational platforms such as SwissADME, pkCSM, or other predictive modeling software.
-
Parameters to Predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: Evaluate the predicted parameters against established thresholds for drug-like molecules.
Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
The synthesis of (S)-2-(Piperidin-2-yl)acetic acid can be achieved through various established methods for the asymmetric synthesis of pipecolic acid and its derivatives, often starting from chiral amino acids.
Exemplary Synthetic Approach:
A common strategy involves the cyclization of a suitably protected L-lysine derivative.
-
Protection: Protect the α-amino and carboxylic acid groups of L-lysine.
-
Cyclization: Induce intramolecular cyclization to form the piperidine ring.
-
Deprotection: Remove the protecting groups to yield (S)-2-(Piperidin-2-yl)acetic acid.
-
Purification and Characterization: Purify the final product by recrystallization or chromatography and confirm its structure and purity using NMR, mass spectrometry, and chiral HPLC.
In Vitro Evaluation: GABAB Receptor Activity
In vitro assays are essential to determine if (S)-2-(Piperidin-2-yl)acetic acid directly interacts with and activates GABAB receptors.
This assay will determine the binding affinity of (S)-2-(Piperidin-2-yl)acetic acid to the GABAB receptor.
Protocol for GABAB Receptor Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GABAB1 and GABAB2 subunits or from rat brain tissue.
-
Radioligand: Use a known high-affinity GABAB receptor antagonist radioligand, such as [3H]CGP54626.
-
Assay Conditions: Incubate the membranes with the radioligand in the presence of increasing concentrations of (S)-2-(Piperidin-2-yl)acetic acid.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This assay measures the G-protein activation following receptor agonism and will determine the efficacy of (S)-2-(Piperidin-2-yl)acetic acid as a GABAB receptor agonist.
Protocol for [35S]GTPγS Binding Assay:
-
Membrane Preparation: Use the same membrane preparation as in the binding assay.
-
Assay Components: Incubate the membranes with [35S]GTPγS, GDP, and increasing concentrations of (S)-2-(Piperidin-2-yl)acetic acid.
-
Stimulation: Initiate the reaction by adding the compound.
-
Termination and Separation: Terminate the reaction and separate bound [35S]GTPγS by filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
In Vivo Evaluation: Assessment of CNS Effects
If in vitro studies confirm GABAB receptor agonism, in vivo studies in animal models are warranted to assess the physiological effects of (S)-2-(Piperidin-2-yl)acetic acid.
Given the role of GABAB receptors in mood and anxiety, the following models are relevant:
-
Forced Swim Test (Mouse/Rat): This model is used to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (Mouse/Rat): This model assesses anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect.
General Protocol for In Vivo Behavioral Studies:
-
Animals: Use adult male mice or rats.
-
Compound Administration: Administer (S)-2-(Piperidin-2-yl)acetic acid via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Behavioral Testing: Conduct the behavioral tests at a specified time after compound administration.
-
Data Collection: Record relevant behavioral parameters (e.g., immobility time, time in open arms).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine dose-dependent effects.
Potential Therapeutic Applications
Should the proposed investigations confirm that (S)-2-(Piperidin-2-yl)acetic acid is a potent and selective GABAB receptor agonist with a favorable ADMET profile, it could have therapeutic potential in several areas, including:
-
Spasticity: As a muscle relaxant for conditions such as multiple sclerosis and spinal cord injury.
-
Neuropathic Pain: For the management of chronic pain states.
-
Anxiety Disorders: As an anxiolytic agent.
-
Addiction: To reduce cravings for substances of abuse.
Conclusion
While the biological activity of (S)-2-(Piperidin-2-yl)acetic acid is currently not well-defined, its chemical structure strongly suggests a potential role as a GABAB receptor agonist. The comprehensive, multi-tiered experimental framework presented in this guide provides a clear and scientifically rigorous path for the thorough investigation of this compound. The systematic application of these in silico, in vitro, and in vivo methodologies will be crucial in elucidating its pharmacological profile and determining its potential as a novel therapeutic agent for neurological and psychiatric disorders.
References
- A novel deep learning approach is reported that leverages large-scale predictions of ∼100 ADMET assays to assess the potential of a compound to become a relevant drug candidate and substantially outperforms previous approaches and showed strong discriminative performance on data sets where previous approaches did not. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- There are numerous small molecular compounds around us to affect our health, such as drugs, pesticides, food additives, industrial chemicals, and environmental pollutants. Over decades, properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) have become one of the most important issues to assess the effects or risks of these compounds on human body. Recent high-rate drug withdrawals increase the pressure on regulators and pharmaceutical industry to improve preclinical safety testing. Since in vivo and in vitro evaluations are costly and laborious, in silico techniques have been widely used to estimate these properties. In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
- We report a novel deep learning approach that leverages large-scale predictions of ∼100 ADMET assays to assess the potential of a compound to become a relevant drug candidate. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- CD ComputaBio provides cutting-edge software-based virtual services to empower researchers, but we do not offer free software packages. Absorption, distribution, metabolism, excretion, and toxicity (ADMET) describe the pharmacokinetic and pharmacodynamic properties of drug molecules and are key parameters for the discovery and optimization of new drugs. In silico ADMET predictions provide a powerful approach to assess these
Pharmacological profile of (S)-2-(Piperidin-2-yl)acetic acid
An In-Depth Technical Guide to the Pharmacological Profile of (S)-2-(Piperidin-2-yl)acetic acid
Abstract
(S)-2-(Piperidin-2-yl)acetic acid is a chiral, non-proteinogenic amino acid built upon the privileged piperidine scaffold, a motif prevalent in a vast array of clinically significant pharmaceuticals.[1] While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to known neuroactive compounds suggests a rich potential for modulation of central nervous system (CNS) targets. This technical guide provides a prospective pharmacological profile, outlining a comprehensive research framework for its synthesis, characterization, and validation. We will synthesize field-proven experimental designs with expert insights to propose a logical, self-validating workflow for elucidating the molecule's mechanism of action, receptor binding profile, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel CNS-active agents.
Introduction and Rationale
The piperidine ring is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes.[1] When combined with an acetic acid moiety and a defined stereocenter at the 2-position, the resulting structure, (S)-2-(Piperidin-2-yl)acetic acid, presents as a compelling GABA (γ-aminobutyric acid) analog and a rigid scaffold for exploring interactions with various CNS receptors and transporters.
Its more complex analog, 2-phenyl-2-(piperidin-2-yl)acetic acid (known as ritalinic acid), is the primary metabolite of the widely prescribed ADHD medication methylphenidate, highlighting the scaffold's relevance to dopaminergic and noradrenergic systems.[2] Furthermore, various piperidine derivatives have demonstrated high affinity for sigma receptors, serotonin receptors, and glycine transporters, all of which are validated targets for neurological and psychiatric disorders.[3][4][5]
This guide, therefore, serves as a strategic roadmap. It details the necessary steps to take (S)-2-(Piperidin-2-yl)acetic acid from a chemical entity of unknown biological activity to a fully characterized pharmacological agent. We will explain the causality behind each experimental choice, provide robust protocols, and use predictive visualizations to map out the discovery process.
Chemical Synthesis and Characterization
The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is critical for an unambiguous pharmacological assessment. A plausible and efficient synthetic strategy involves the asymmetric hydrogenation of a pyridine precursor followed by functional group manipulation.
Proposed Synthetic Workflow
The following protocol outlines a multi-step synthesis designed to yield the target compound with high enantiomeric purity.
Step 1: Asymmetric Hydrogenation of Pyridine-2-acetic acid
-
To a high-pressure reactor, add Pyridine-2-acetic acid (1 equivalent).
-
Add a suitable chiral catalyst, such as a Rhodium-based complex with a chiral phosphine ligand (e.g., (R)-BINAP). The choice of ligand stereochemistry is crucial for directing the formation of the (S)-enantiomer.
-
Add a solvent such as methanol.
-
Pressurize the reactor with hydrogen gas (H₂) to 50-100 atm.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of starting material via TLC or LC-MS.
-
Upon completion, carefully depressurize the reactor, filter off the catalyst, and concentrate the solvent under reduced pressure to yield crude (S)-2-(Piperidin-2-yl)acetic acid.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Enantiomeric excess (e.e.) must be determined using chiral HPLC to validate the stereochemical integrity.
Caption: Proposed workflow for the asymmetric synthesis and purification of (S)-2-(Piperidin-2-yl)acetic acid.
Prospective Pharmacological Targets and Mechanism of Action
Given its structure as a cyclic GABA analog, the primary hypothesis is that (S)-2-(Piperidin-2-yl)acetic acid will interact with the GABAergic system. However, the piperidine scaffold is notoriously promiscuous, suggesting a broader screening approach is warranted.
Primary Hypothesized Targets:
-
GABA Receptors (GABAA, GABAB): As a structural analog of GABA, the compound may act as an agonist, antagonist, or modulator at these receptors.
-
Sigma Receptors (σ₁, σ₂): These receptors are implicated in a wide range of CNS functions, and many piperidine-containing molecules exhibit high affinity for them.[4][5]
-
Monoamine Transporters (DAT, NET, SERT): The structural relationship to ritalinic acid suggests a potential interaction with the dopamine, norepinephrine, and serotonin transporters.[2]
-
Glycine Transporters (GlyT1, GlyT2): Certain piperidinyl-acetic acid derivatives are known inhibitors of GlyT1, a target for schizophrenia.[3]
The initial screening phase should therefore prioritize establishing an affinity profile across these key CNS targets.
Caption: Hypothesized CNS targets for (S)-2-(Piperidin-2-yl)acetic acid based on its chemical structure.
In Vitro Pharmacological Characterization
A systematic in vitro evaluation is essential to determine the compound's binding affinity and functional activity at the hypothesized targets. This process begins with broad screening and narrows to more specific functional assessments.
Experimental Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of (S)-2-(Piperidin-2-yl)acetic acid for a panel of CNS receptors and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor of interest (e.g., CHO cells expressing human σ₁ receptors) or from dissected rodent brain regions known to be rich in the target (e.g., rat cerebral cortex for 5-HT receptors).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., pentazocine for σ₁ receptors), and varying concentrations of the test compound, (S)-2-(Piperidin-2-yl)acetic acid (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[4]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation: Target Affinity Profile (Prospective)
| Target Receptor/Transporter | Radioligand | Tissue/Cell Source | Kᵢ (nM) - To Be Determined |
|---|---|---|---|
| GABAA (Benzodiazepine site) | [³H]Flunitrazepam | Rat Cerebral Cortex | TBD |
| GABAB | [³H]CGP54626 | Rat Cerebral Cortex | TBD |
| Sigma-1 (σ₁) | Pentazocine | CHO-hσ₁ Cells | TBD |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | TBD |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | TBD |
| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Frontal Cortex | TBD |
| 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Hippocampus | TBD |
| Glycine Transporter 1 (GlyT1) | [³H]Glycine | Rat Brain Synaptosomes | TBD |
Experimental Protocol 2: In Vitro Functional Assay (Neurotransmitter Uptake)
Objective: If binding to monoamine transporters is confirmed, this assay will determine the functional effect (inhibition) on transporter activity.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from relevant rodent brain regions (e.g., striatum for DAT).
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of (S)-2-(Piperidin-2-yl)acetic acid or a reference compound (e.g., cocaine for DAT) for 10-15 minutes at 37°C.
-
Initiate Uptake: Add a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using a scintillation counter. Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
In Vivo Pharmacological Evaluation
Following promising in vitro results, in vivo studies in rodent models are necessary to assess the compound's physiological effects, behavioral outcomes, and pharmacokinetic/pharmacodynamic (PK/PD) relationship. The choice of model is dictated by the in vitro profile. For instance, if the compound shows high affinity for GABAA receptors, an anxiety model would be appropriate.
Proposed In Vivo Workflow
Caption: A logical workflow for the in vivo characterization of a lead compound.
Experimental Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the potential anxiolytic-like effects of (S)-2-(Piperidin-2-yl)acetic acid in mice.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer (S)-2-(Piperidin-2-yl)acetic acid via an appropriate route (e.g., intraperitoneal, i.p.) at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., diazepam, 2 mg/kg).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
EPM Test: Place each mouse individually onto the central platform of the elevated plus maze, facing one of the open arms. The maze consists of two open arms and two closed arms.
-
Data Collection: Record the behavior of the mouse for 5 minutes using an overhead video camera and tracking software. Key parameters to measure are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled. Use ANOVA followed by post-hoc tests for statistical comparison.
Data Presentation: Prospective EPM Results
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
|---|---|---|---|---|
| Vehicle | - | TBD | TBD | TBD |
| Diazepam | 2 | TBD | TBD | TBD |
| Compound | 1 | TBD | TBD | TBD |
| Compound | 5 | TBD | TBD | TBD |
| Compound | 10 | TBD | TBD | TBD |
Potential Therapeutic Applications
Based on the hypothesized targets, (S)-2-(Piperidin-2-yl)acetic acid could emerge as a lead compound for several CNS disorders:
-
Anxiety and Seizure Disorders: If the compound demonstrates potent activity as a positive modulator or agonist at GABA receptors.
-
Schizophrenia or Cognitive Deficits: If it acts as a GlyT1 inhibitor or a σ₁ receptor agonist.[3]
-
Depression or ADHD: If it shows a selective profile as a monoamine reuptake inhibitor.
-
Neuropathic Pain: A common application for ligands that modulate sigma receptors or GABAergic tone.
The ultimate therapeutic direction will be guided entirely by the empirical data generated through the comprehensive in vitro and in vivo screening cascade outlined above.
Conclusion
(S)-2-(Piperidin-2-yl)acetic acid represents a structurally intriguing yet pharmacologically uncharacterized molecule. Its potential as a CNS agent is strongly suggested by its chemical architecture and the known activities of related compounds. The research framework presented in this guide provides a rigorous, step-by-step pathway to elucidate its complete pharmacological profile. By systematically executing binding assays, functional screens, and in vivo behavioral studies, the scientific community can effectively determine the mechanism, potency, and therapeutic potential of this promising scaffold.
References
A comprehensive, numbered list of all cited sources will be consolidated here upon completion of the full research program. The following are representative of the foundational literature guiding this prospective analysis.
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30. Retrieved from [Link]
-
Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Tantak, M. P., et al. (2018). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Nowak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]
-
Paolis, M. D., et al. (2021). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]
-
Khan, I., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
Perrone, R., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(6), 942-9. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 19395-41-6: 2-Piperidineacetic acid, α-phenyl- [cymitquimica.com]
- 3. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Building Blocks for Piperidine Alkaloids: A Senior Application Scientist's Guide to Strategic Synthesis
Part 1: Foundational Strategies for Chirality Control in Piperidine Synthesis
The piperidine motif is a cornerstone of natural product chemistry and pharmaceutical design, present in over twenty classes of pharmaceuticals and a vast number of biologically active alkaloids.[1][2] The therapeutic efficacy and safety of these compounds are often intrinsically linked to their three-dimensional structure, making the precise control of stereochemistry a paramount challenge in synthetic chemistry.[3] This guide provides an in-depth analysis of the primary strategies and key chiral building blocks used to construct enantiomerically pure piperidine alkaloids, offering field-proven insights for researchers and drug development professionals.
The Significance of Chirality in Piperidine Alkaloids
Piperidine alkaloids, derived biosynthetically from the amino acid lysine, exhibit a wide spectrum of pharmacological activities, including analgesic, anesthetic, antimicrobial, and neuroprotective properties.[4][5][[“]][7] Notable examples include the neurotoxin (+)-coniine from hemlock, the respiratory stimulant (-)-lobeline from Indian tobacco, and the potent α-D-mannosidase inhibitor (-)-swainsonine.[8][9][10] The specific orientation of substituents on the piperidine ring dictates the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, different stereoisomers of the same alkaloid can exhibit dramatically different potencies and physiological effects.[3] A robust and stereocontrolled synthetic strategy is therefore not just an academic exercise but a critical necessity for the development of effective and safe therapeutics.
Core Philosophies for Introducing Chirality
The asymmetric synthesis of piperidine derivatives generally follows three principal strategies, each with distinct advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, the complexity of the target molecule, and the desired scale of the synthesis.
-
The Chiral Pool Approach: This strategy leverages the inherent chirality of readily available natural products, such as amino acids, carbohydrates, and terpenes.[11] The pre-existing stereocenters in these starting materials are incorporated into the final piperidine structure, serving as a template to guide the stereochemistry of subsequent transformations. This is often the most direct and cost-effective method for accessing specific enantiomers.
-
Asymmetric Catalysis: This approach creates chirality from achiral or racemic starting materials through the use of a chiral catalyst.[12] Methods like asymmetric hydrogenation of pyridines, rhodium-catalyzed cycloadditions, and organocatalytic Mannich reactions can generate highly enantioenriched piperidine cores.[13][14][15] This strategy offers high versatility and atom economy.
-
Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a stereoselective reaction. Once the desired stereocenter is set, the auxiliary is cleaved. While effective, this approach requires additional synthetic steps for attachment and removal, which can lower the overall yield.[16][17]
Figure 1: Overview of the three primary strategies for introducing chirality in the synthesis of piperidine alkaloids.
Part 2: Key Chiral Building Blocks in Practice
The theoretical strategies outlined above are best understood through their practical application. This section delves into the use of specific, high-impact chiral building blocks, illustrated with case studies of notable alkaloid syntheses.
From Nature's Blueprint: Amino Acids
Amino acids are arguably the most versatile chiral building blocks due to their dual functionality (amine and carboxylic acid) and the natural availability of both enantiomeric forms. L-lysine is the biosynthetic precursor to the piperidine ring itself, making its derivatives, like pipecolic acid, highly valuable starting materials.[7][18]
Case Study: Synthesis of (+)-Sedamine and (+)-Allosedamine from L-Aspartic Acid
The 2-(2-hydroxy-substituted) piperidine framework is common to many alkaloids, including sedamine, which exhibits anesthetic properties.[4][19] A highly efficient synthesis of both (+)-sedamine and its diastereomer (+)-allosedamine begins with commercially available L-aspartic acid.
The key chiral building block, N-tosyl-2-piperidinyl-ethanol, is synthesized in a few steps from L-aspartic acid.[19] The critical step in differentiating the synthesis towards either sedamine or allosedamine is the stereoselective addition of a Grignard reagent to a chiral aldehyde derived from this building block. This addition demonstrates moderate diastereoselectivity, which can be leveraged to produce either the syn or anti product as the major isomer, leading directly to the respective alkaloid precursors.[19]
Figure 2: Synthetic pathway from L-aspartic acid to (+)-sedamine and (+)-allosedamine, highlighting the key Grignard addition and stereochemical inversion steps.[19]
Harnessing Polyol Stereochemistry: Carbohydrates
Carbohydrates offer a rich source of contiguous stereocenters, making them ideal starting materials for the synthesis of polyhydroxylated piperidine and indolizidine alkaloids like swainsonine.[10][20] The challenge lies in selectively manipulating the multiple hydroxyl groups and transforming the pyranose ring into a piperidine.
Case Study: Carbohydrate Auxiliaries in the Synthesis of (+)-Coniine
A powerful strategy involves using a carbohydrate-derived amine as a chiral auxiliary to control the stereochemistry of ring formation. For example, D-arabinopyranosylamine can be used to direct a domino Mannich-Michael reaction with Danishefsky's diene.[16][17]
The imine formed from the carbohydrate auxiliary and an aldehyde undergoes a highly diastereoselective reaction, setting the stereocenter at the future C2 position of the piperidine ring. The resulting dehydropiperidinone can then be further functionalized. For the synthesis of (+)-coniine, a conjugate addition of a propyl group (using a cuprate reagent) establishes the C2 substituent, followed by reduction and cleavage of the chiral auxiliary to yield the target alkaloid.[16] This approach provides excellent control over the absolute configuration of the final product.
Creating Chirality via Asymmetric Catalysis
While the chiral pool offers efficiency, asymmetric catalysis provides greater flexibility, allowing for the construction of diverse piperidine structures from common achiral precursors like pyridines.
Strategy: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
A recently developed and powerful method for accessing enantioenriched 3-substituted piperidines starts from pyridine itself.[21][22] The strategy involves a three-step process:
-
Partial Reduction: Pyridine is first partially reduced to a dihydropyridine derivative.
-
Asymmetric Carbometalation: The key step involves a Rhodium-catalyzed asymmetric reductive Heck reaction. A chiral ligand on the rhodium catalyst directs the addition of an aryl, heteroaryl, or vinyl boronic acid to the dihydropyridine with high enantioselectivity.[21][22]
-
Final Reduction: The resulting 3-substituted tetrahydropyridine is then reduced to the final chiral piperidine.
This method has proven to be broadly applicable with excellent functional group tolerance and has been used in the formal synthesis of pharmaceuticals like Preclamol and Niraparib.[21][22]
Part 3: Comparative Analysis and Protocols
Strategic Comparison
The choice of synthetic strategy is a critical decision in any research or development program. The following table provides a comparative overview to aid in this process.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Chiral Pool | Cost-effective, direct access to specific enantiomers, well-established procedures.[11] | Limited to the structural diversity of available natural products. | Targets with structures closely related to common amino acids or carbohydrates (e.g., sedamine, swainsonine). |
| Asymmetric Catalysis | High versatility, excellent enantioselectivity, atom economical, scalable.[12][13] | Catalyst development can be complex, catalysts can be expensive or sensitive. | Creating diverse libraries of analogues, targets not easily accessed from the chiral pool.[21][22] |
| Chiral Auxiliaries | Reliable and predictable stereocontrol, applicable to a wide range of substrates.[16][17] | Requires extra steps for attachment and removal, lowering overall yield and atom economy. | Situations where other methods fail to provide adequate stereocontrol. |
Featured Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol details a representative method for synthesizing a chiral 2-alkyl piperidine using an iridium-catalyzed asymmetric hydrogenation, a cornerstone of modern asymmetric catalysis.[15]
Objective: To synthesize an enantiomerically enriched 2-alkyl piperidine from a 2-alkyl pyridine precursor.
Step 1: Formation of the Pyridinium Salt (Activation)
-
To a solution of the 2-alkyl pyridine (1.0 equiv) in acetone at 0 °C, add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the N-benzyl pyridinium bromide salt. Rationale: The dearomatization and reduction of the stable pyridine ring is thermodynamically unfavorable. Conversion to a pyridinium salt activates the ring towards hydrogenation.[15]
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated vial with the pyridinium salt (1.0 equiv), the iridium catalyst precursor [Ir(COD)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (e.g., (R)-Segphos, 1.1 mol%).
-
Add degassed dichloromethane (DCM) as the solvent.
-
Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (50 bar) and stir the reaction at 40 °C for 24 hours. Rationale: The chiral iridium complex coordinates to the pyridinium salt and delivers hydrogen stereoselectively to one face of the ring, establishing the chiral centers.[15]
Step 3: Deprotection and Isolation
-
After carefully venting the hydrogen, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzyl piperidine is then deprotected via hydrogenolysis. Dissolve the crude product in methanol, add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%), and stir under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the resulting chiral piperidine by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
References
- Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Vertex AI Search. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH.
- Vertex AI Search. Application of chiral building blocks to the synthesis of drugs.
- Vertex AI Search. Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols - Benchchem.
- Vertex AI Search. Recent advances in the synthesis of piperidones and piperidines.
- Vertex AI Search. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.
-
ACS Publications. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters. Available from: [Link]
-
Canadian Science Publishing. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Available from: [Link]
- Vertex AI Search. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Vertex AI Search. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. Available from: [Link]
-
RSC Publishing. Asymmetric synthesis of substituted NH-piperidines from chiral amines. Available from: [Link]
-
Academia.edu. An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Available from: [Link]
-
ResearchGate. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Available from: [Link]
-
RSC Publishing. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Available from: [Link]
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available from: [Link]
-
PubMed Central. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available from: [Link]
-
ResearchGate. Alkaloids synthesised from the chiral building block 2. Available from: [Link]
-
Baran Lab. Creativity from the Chiral Pool: Amino Acids. Available from: [Link]
-
Tohoku University. Rewiring amino acids to piperidines. Available from: [Link]
-
PubMed Central. New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Available from: [Link]
-
ResearchGate. Application of Chiral Building Blocks to the Synthesis of Drugs. Available from: [Link]
- Vertex AI Search. Application of Chiral Piperidine Scaffolds in Drug Design.
-
Semantic Scholar. Carbohydrates as Chiral Templates: Stereoselective Tandem Mannich‐Michael Reactions for the Synthesis of Piperidine Alkaloids. Available from: [Link]
-
R Discovery. From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. Available from: [Link]
-
Consensus. Alkaloids Derived from Lysine: Piperidine Alkaloids. Available from: [Link]
-
PubMed Central. Synthesis of Lobeline, Lobelane and their Analogues. A Review. Available from: [Link]
-
Scholarly Publications Leiden University. Carbohydrates as chiral starting compounds in synthetic organic chemistry. Available from: [Link]
-
ResearchGate. Alkaloids Derived from Lysine: Piperidine Alkaloids | Request PDF. Available from: [Link]
-
MDPI. Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Available from: [Link]
-
PubMed Central. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]
-
bioRxiv. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Portico [access.portico.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
(S)-2-(Piperidin-2-yl)acetic acid synthesis protocol
An In-Depth Guide to the Synthesis of (S)-2-(Piperidin-2-yl)acetic acid: A Chiral Building Block
Abstract
(S)-2-(Piperidin-2-yl)acetic acid is a valuable chiral building block in medicinal chemistry, often incorporated into pharmacologically active compounds to introduce conformational rigidity or to mimic peptide structures.[1][2] Its synthesis requires a stereocontrolled approach to ensure the desired enantiopurity. This application note details a robust and scalable protocol for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid starting from the readily available chiral pool starting material, (S)-Pipecolic acid. The strategy involves a five-step sequence: N-protection, carboxyl group reduction, selective oxidation, one-carbon homologation via a Wittig reaction, and final deprotection/hydrolysis. Each step is explained with mechanistic insights and detailed experimental procedures suitable for researchers in organic synthesis and drug development.
Introduction
The piperidine nucleus is a privileged scaffold in pharmaceutical science, present in numerous approved drugs.[3][4] Derivatives of pipecolic acid, a nonproteinogenic amino acid, are of particular interest as they offer a constrained cyclic structure.[1][5] The synthesis of enantiomerically pure derivatives like (S)-2-(Piperidin-2-yl)acetic acid is crucial for developing stereospecific therapeutics. The synthetic route presented herein leverages the inherent chirality of (S)-Pipecolic acid, obviating the need for asymmetric catalysis or chiral resolution, which can be complex and costly.
The core of this strategy is the homologation of the C2-carboxyl group. This is achieved by first reducing the carboxylic acid to a primary alcohol, followed by oxidation to an aldehyde. The aldehyde then undergoes a Wittig reaction to extend the carbon chain by two carbons with an ester functionality, which is subsequently hydrogenated and hydrolyzed.[6][7] A key element for the success of this multi-step synthesis is the use of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen. The Boc group is stable under the varied conditions of reduction, oxidation, and olefination but is readily cleaved under acidic conditions in the final step.[8]
Overall Synthetic Scheme
The five-step synthesis transforms (S)-Pipecolic acid into the target molecule as depicted below.
Caption: Overall workflow for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid.
Mechanistic Rationale and Experimental Design
1. N-Boc Protection: The secondary amine of the piperidine ring is nucleophilic and would interfere with subsequent reagents, particularly the strong reducing agent LiAlH₄. Protection with Di-tert-butyl dicarbonate ((Boc)₂O) converts the amine into a carbamate, which is unreactive under the planned conditions.[9] This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
2. Reduction of the Carboxylic Acid: Carboxylic acids are challenging to reduce and require a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the acid to a primary alcohol.[10][11] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[12]
3. Selective Oxidation to the Aldehyde: The conversion of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step.[13] While several reagents can accomplish this, Dess-Martin Periodinane (DMP) is an excellent choice due to its mild reaction conditions, high efficiency, and tolerance for various functional groups.[14][15] It avoids the use of harsh heavy metals like chromium.
4. Wittig Olefination for Carbon Chain Extension: The Wittig reaction is a superior method for converting aldehydes into alkenes.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide. In this protocol, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is used to introduce a two-carbon α,β-unsaturated ester moiety. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide.[6][7][18]
5. Hydrogenation and Final Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for reducing the carbon-carbon double bond of the α,β-unsaturated ester without affecting the ester or the Boc-protecting group. The final step involves the concurrent hydrolysis of the ethyl ester and cleavage of the Boc group. This is conveniently achieved by heating in aqueous hydrochloric acid, which provides the final product as its hydrochloride salt, often simplifying purification by crystallization.[8]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of (S)-1-Boc-piperidine-2-carboxylic acid
-
Dissolve (S)-Pipecolic acid (10.0 g, 77.4 mmol) in a mixture of 1 M NaOH (85 mL) and 1,4-dioxane (85 mL) in a 500 mL round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (18.6 g, 85.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
Step 2: Synthesis of (S)-(1-Boc-piperidin-2-yl)methanol
-
Under an argon atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (4.4 g, 116.1 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) in a 1 L three-necked flask equipped with a dropping funnel and a condenser.
-
Cool the suspension to 0 °C.
-
Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (17.7 g, 77.4 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C. Carefully quench the reaction by the sequential dropwise addition of water (4.4 mL), 15% aqueous NaOH (4.4 mL), and finally water (13.2 mL).
-
Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the product as a colorless oil.
Step 3: Synthesis of (S)-1-Boc-piperidine-2-carbaldehyde
-
Dissolve (S)-(1-Boc-piperidin-2-yl)methanol (12.5 g, 58.0 mmol) in anhydrous dichloromethane (DCM) (250 mL) in a 1 L flask.
-
Add Dess-Martin Periodinane (DMP) (29.5 g, 69.6 mmol) in one portion.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
Step 4: Synthesis of Ethyl (S,E)-3-(1-Boc-piperidin-2-yl)acrylate
-
Add (Carbethoxymethylene)triphenylphosphorane (24.3 g, 69.6 mmol) to a 500 mL flask under an argon atmosphere.
-
Dissolve the crude (S)-1-Boc-piperidine-2-carbaldehyde (from the previous step, ~58.0 mmol) in anhydrous toluene (200 mL) and add it to the ylide.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether (200 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the α,β-unsaturated ester.
Step 5 & 6: Synthesis of (S)-2-(Piperidin-2-yl)acetic acid Hydrochloride
-
Dissolve the purified ethyl (S,E)-3-(1-Boc-piperidin-2-yl)acrylate (~14.0 g, 49.4 mmol) in ethanol (150 mL) in a hydrogenation flask.
-
Add 10% Palladium on carbon (Pd/C) (1.4 g, 10 wt%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) while stirring vigorously for 16 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst, and wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl (S)-2-(1-Boc-piperidin-2-yl)acetate.
-
To the crude ester, add 6 M aqueous HCl (100 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8 hours.
-
Cool the solution to room temperature and then to 0 °C in an ice bath.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from an ethanol/diethyl ether mixture to yield pure (S)-2-(Piperidin-2-yl)acetic acid hydrochloride as a white crystalline solid.
Data Summary Table
| Step | Starting Material | Reagents | Product | Mol. Wt. ( g/mol ) | Expected Yield |
| 1 | (S)-Pipecolic acid | (Boc)₂O, NaOH | (S)-1-Boc-piperidine-2-carboxylic acid | 229.27 | 90-98% |
| 2 | Boc-(S)-Pipecolic acid | LiAlH₄ | (S)-(1-Boc-piperidin-2-yl)methanol | 215.30 | 85-95% |
| 3 | Boc-(S)-piperidin-2-yl)methanol | Dess-Martin Periodinane | (S)-1-Boc-piperidine-2-carbaldehyde | 213.28 | >95% (crude) |
| 4 | Boc-(S)-piperidine-2-carbaldehyde | Ph₃P=CHCOOEt | Ethyl (S,E)-3-(1-Boc-piperidin-2-yl)acrylate | 283.38 | 70-85% |
| 5 | Ethyl Acrylate Derivative | H₂, Pd/C | Ethyl (S)-2-(1-Boc-piperidin-2-yl)acetate | 285.39 | >95% |
| 6 | Boc-Protected Ester | 6 M HCl | (S)-2-(Piperidin-2-yl)acetic acid HCl | 193.66 | 80-90% |
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-yl)acetic acid. The described route is efficient, scalable, and utilizes a readily available chiral starting material, making it highly practical for academic and industrial research settings. The careful selection of protecting groups and reagents at each stage ensures high yields and chemical purity, delivering a valuable building block for the synthesis of complex nitrogen-containing heterocycles and novel pharmaceutical agents.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- O'Hagan, D. (2000). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Journal für praktische Chemie, 342(6), 555-573.
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]
- Zhang, Z., et al. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.
-
Study.com. (n.d.). Aldehyde & Ketone Synthesis by Oxidation of Alcohols. Study.com. [Link]
- Agami, C., Couty, F., Poursoulis, M., & Vaissermann, J. (1992).
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic-Chemistry.org. [Link]
- Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1998). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452-7454.
- Oreate AI. (2026, January 20). Transforming Alcohols Into Aldehydes: A Journey Through Oxidation.
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Semantic Scholar. [Link]
-
O'Hagan, D. (2010). ChemInform Abstract: Asymmetric Synthesis of Pipecolic Acid and Derivatives. ResearchGate. [Link]
- Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(28), 6687–6699.
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Ordóñez, M., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]
-
Ordóñez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Han, Y.-H., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 856860. [Link]
- Varkolu, M., et al. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. Tetrahedron Letters, 53(29), 3749-3752.
- Hanson, B. E., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2028-2038.
- Guo, Z., & Sherman, D. H. (2004). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 126(48), 15893-15898.
- Google Patents. (n.d.).
-
Scilit. (n.d.). A Novel Synthesis of l-Pipecolic Acid. Scilit. [Link]
- Google Patents. (n.d.). JP2008007480A - Method for producing L-pipecolic acid.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic-Chemistry.org. [Link]
-
Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
-
Stephens, D. (2019, January 9). the Wittig reaction. YouTube. [Link]
- Jack Westin. (n.d.). Organic Chemistry: Reduction. Jack Westin.
-
Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure. [Link]
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.
-
OC-TV. (2019, December 17). Carboxylic Acids to Alcohols, Part 4: LiAlH4. YouTube. [Link]
- BenchChem. (n.d.).
-
Wender, P. A., et al. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(44), 13392–13393. [Link]
-
Wu, L., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]
- Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- Coldham, I., et al. (2002). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Journal of the Chemical Society, Perkin Transactions 1, (14), 1727-1733.
-
Liu, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16, 1234. [Link]
-
Pipzine Chemicals. (n.d.). (S)-1-Boc-piperidine-2-carboxylic Acid. Pipzine Chemicals. [Link]
- D'Amico, M. L., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5966.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14248–14255.
-
Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5042–5045. [Link]
-
Hassner, A., & Alexanian, V. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses Procedure. [Link]
- L-G. Hammarberg, et al. (2001).
-
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 25(8), 1332–1336. [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–153. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (S)-1-Boc-piperidine-2-carboxylic Acid | Structure, Uses, Safety, Supplier & Price China [pipzine-chem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]
- 14. Transforming Alcohols Into Aldehydes: A Journey Through Oxidation - Oreate AI Blog [oreateai.com]
- 15. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: Asymmetric Synthesis of 2-Substituted Piperidines
Introduction: The Significance of Chiral Piperidines
The 2-substituted piperidine motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in over 7,000 alkaloids and numerous blockbuster pharmaceuticals, including drugs for treating ADHD (Ritalin), Alzheimer's disease (Aricept), and schizophrenia (Risperdal), underscores its critical role in modern drug discovery. The specific stereochemistry at the C2 position is often paramount to biological activity and pharmacological profile, making the development of robust and efficient asymmetric syntheses for these heterocycles a central goal in organic chemistry.
This guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of 2-substituted piperidines. It moves beyond simple procedural descriptions to offer mechanistic insights, explain the rationale behind experimental design, and provide detailed, field-tested protocols.
Core Synthetic Strategies: A Comparative Overview
The asymmetric construction of the 2-substituted piperidine ring can be broadly categorized into several strategic approaches. The choice of method depends on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required.
| Strategy | Principle | Key Advantages | Common Limitations |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids like lysine) as starting materials. | Readily available starting materials, predictable absolute stereochemistry. | Substrate-dependent; may require lengthy, non-convergent synthetic routes. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to an achiral substrate to direct a diastereoselective transformation. | High diastereoselectivity, reliable and well-established methods. | Requires additional steps for auxiliary attachment and removal, atom-inefficient. |
| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst (metal-based or organocatalyst) generates a large amount of chiral product. | High atom economy, high enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization can be challenging. |
| Biocatalysis | Employs enzymes (e.g., imine reductases) to perform highly stereoselective transformations. | Extremely high selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme availability and stability can be issues. |
This guide will focus on two powerful and widely applicable catalytic asymmetric methods that represent the state-of-the-art in the field: Diastereoselective Addition to Chiral N-Acyliminium Ions derived from cyclic enamides and Catalytic Asymmetric Hydrogenation of Pyridinium Salts .
Methodology 1: Diastereoselective Alkylation of Chiral N-Acyliminium Ions
This strategy is a cornerstone of piperidine synthesis, relying on the generation of a planar N-acyliminium ion from a precursor, which is then attacked by a nucleophile. When the precursor contains a stereocenter, the facial selectivity of the nucleophilic attack is biased, leading to a diastereoselective outcome. A particularly effective approach involves the use of bicyclic lactams derived from chiral amino acids.
Principle and Mechanistic Insight
The power of this method lies in its predictable stereochemical control. The seminal work by Meyers and others demonstrated that N-acyliminium ions generated from bicyclic lactams undergo nucleophilic attack from the face opposite to the bulky substituent, which acts as a stereodirecting group.
For instance, a bicyclic lactam derived from L-pyroglutamic acid can be reduced to a carbinolam, which exists in equilibrium with the N-acyliminium ion. The convex shape of the bicyclic system effectively shields one face, forcing nucleophiles to attack from the less-hindered exo face. This establishes the desired stereochemistry at the C2 position with high fidelity.
Figure 1. Mechanism of Diastereoselective Addition
Detailed Experimental Protocol
This protocol describes the synthesis of a 2-alkylpiperidine derivative starting from a bicyclic lactam derived from (S)-pyroglutamic acid.
Materials:
-
(3S,7aS)-3-phenyl-tetrahydro-pyrrolo[2,1-b]oxazol-5(6H)-one (Bicyclic lactam)
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of the N-Acyliminium Ion Precursor:
-
To a flame-dried, argon-purged 250 mL round-bottom flask, add the bicyclic lactam (10.0 mmol, 1.0 equiv).
-
Dissolve the lactam in anhydrous DCM (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (11.0 mL, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The reaction can be monitored by TLC for the disappearance of the starting lactam.
-
-
Generation of the N-Acyliminium Ion and Nucleophilic Addition:
-
To the cold (-78 °C) solution containing the carbinolam intermediate, add BF₃·OEt₂ (1.36 mL, 11.0 mmol, 1.1 equiv) dropwise.
-
Stir for 15 minutes at -78 °C.
-
In a separate flame-dried flask, prepare the Grignard reagent. Add MeMgBr (5.0 mL, 15.0 mmol, 1.5 equiv) to anhydrous diethyl ether (20 mL) and cool to 0 °C.
-
Slowly add the Grignard reagent to the N-acyliminium ion solution at -78 °C via cannula.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt solution (50 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed (this may take several hours or overnight).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-methylpiperidine derivative. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
-
Methodology 2: Catalytic Asymmetric Hydrogenation of Pyridinium Salts
The direct asymmetric hydrogenation of N-heteroarenes is a highly efficient and atom-economical method for accessing chiral saturated heterocycles. For piperidines, this typically involves the hydrogenation of substituted pyridines. A common and effective strategy is the pre-formation of an N-activated pyridinium salt, which facilitates hydrogenation under milder conditions and enables high enantioselectivity using chiral transition metal catalysts, often based on Iridium or Rhodium.
Principle and Mechanistic Insight
The core principle involves the coordination of a chiral catalyst, such as an Iridium complex with a chiral phosphine ligand (e.g., a Josiphos-type ligand), to the pyridinium salt. Hydrogen adds to the metal center, and subsequent migratory insertion steps deliver hydrogen to the C=C and C=N bonds of the ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to a product with high enantiomeric excess (e.e.).
The choice of the N-activating group on the pyridinium salt is crucial. An N-benzyl or N-alkoxycarbonyl group enhances the electrophilicity of the ring, making it more susceptible to hydrogenation. This activating group can be readily removed post-hydrogenation to yield the free secondary amine.
Figure 2. Workflow for Asymmetric Hydrogenation
Detailed Experimental Protocol
This protocol details the iridium-catalyzed asymmetric hydrogenation of an N-benzyl-2-alkylpyridinium salt.[1][2]
Materials:
-
N-Benzyl-2-methylpyridinium bromide
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R)-MeO-BoQPhos (Chiral Ligand)
-
Methanol (MeOH), degassed
-
Iodine (I₂)
-
High-pressure autoclave equipped with a magnetic stir bar and glass liner
Procedure:
-
Catalyst Preparation and Substrate Addition:
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.01 mmol, 0.5 mol%) and the chiral ligand (0.022 mmol, 1.1 mol%) to a vial.
-
Add degassed MeOH (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate glass liner for the autoclave, add the N-benzyl-2-methylpyridinium bromide (2.0 mmol, 1.0 equiv).
-
Add the pre-formed catalyst solution to the glass liner containing the substrate.
-
-
Hydrogenation Reaction:
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave three times with H₂ gas.
-
Pressurize the autoclave to 50 bar (approx. 725 psi) with H₂.
-
Place the autoclave in a heating block and stir the reaction at 60 °C for 24 hours.
-
-
Workup and Analysis:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the H₂ gas in a fume hood.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).
-
Purify the N-benzylpiperidine product by flash column chromatography on silica gel.
-
-
N-Debenzylation (if required):
-
Dissolve the purified N-benzyl-2-methylpiperidine in methanol.
-
Add Palladium on carbon (10 wt. % Pd, 10 mol %).
-
Hydrogenate the mixture (using a balloon of H₂ or a Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, wash the pad with methanol, and concentrate the filtrate to obtain the final 2-methylpiperidine product.
-
Data Summary and Comparison
The effectiveness of a given method is best judged by its performance across a range of substrates. Below is a representative comparison of the two highlighted methodologies.
Table 1: Diastereoselective Addition to Bicyclic Lactam Iminium Ions
| Nucleophile (R-M) | Product (2-R-piperidine) | Yield (%) | Diastereomeric Ratio (d.r.) |
| MeMgBr | 2-Methyl | 85 | >98:2 |
| PhMgBr | 2-Phenyl | 90 | >98:2 |
| Allyl-MgBr | 2-Allyl | 82 | >95:5 |
| n-Bu₂CuLi | 2-Butyl | 78 | >95:5 |
Table 2: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Substrate (2-R-pyridine) | Activating Group | Yield (%) | Enantiomeric Excess (e.e., %) |
| 2-Methyl | N-Benzyl | 95 | 93 |
| 2-Ethyl | N-Benzyl | 92 | 91 |
| 2-Phenyl | N-Benzyl | 99 | 96 |
| 2-(4-MeO-Ph) | N-Benzyl | 98 | 97 |
Conclusion and Future Outlook
The asymmetric synthesis of 2-substituted piperidines has evolved into a sophisticated field offering a diverse toolkit for the modern synthetic chemist. The diastereoselective alkylation of chiral N-acyliminium ions provides a robust, reliable, and highly predictable method, particularly valuable for constructing complex stereochemical arrays.[3] On the other hand, catalytic asymmetric hydrogenation represents the pinnacle of atom economy, offering direct access to highly enantioenriched products from simple, readily available pyridine precursors.[2][4]
The choice between these and other methods will always be guided by the specific synthetic target and available resources. As the demand for enantiopure pharmaceuticals and complex natural product synthesis continues to grow, further innovations in catalyst design, flow chemistry applications, and biocatalytic routes are expected to push the boundaries of efficiency and selectivity in this critical area of heterocyclic chemistry.
References
-
Kim, J., & Cha, J. K. (2007). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Journal of Organic Chemistry, 72(15), 5674-5680. [Link]
-
Meyers, A. I., & Brengel, G. P. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, (1), 1-8. [Link]
-
Wang, Y., & Zhou, Y. (2014). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]
-
Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4924-4927. [Link]
-
Legault, C., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(25), 8966-8967. [Link]
-
Rueping, M., et al. (2011). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 50(44), 10453-10456. [Link]
-
Li, W., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 11(1), 539. [Link]
-
Gutsulyak, D. V., & van der Est, A. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14164-14170. [Link]
Sources
- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the HPLC Analysis of (S)-2-(Piperidin-2-yl)acetic acid
Authored by: Senior Application Scientist, Analytical Chemistry Division
Introduction
(S)-2-(Piperidin-2-yl)acetic acid, a cyclic amino acid analogue, is a chiral building block of significant interest in pharmaceutical development. Its structural motif is found in a variety of biologically active compounds, making the accurate determination of its enantiomeric purity and concentration a critical aspect of quality control and drug development. However, the analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents several challenges. These include its high polarity and the absence of a strong chromophore, which complicates detection by UV-Vis spectrophotometry.[1][2][3] Furthermore, as a chiral molecule, the separation of its enantiomers is essential to ensure the desired pharmacological activity and to avoid potential off-target effects from the unwanted enantiomer.[4]
This comprehensive guide provides detailed application notes and protocols for the successful HPLC analysis of (S)-2-(Piperidin-2-yl)acetic acid. It addresses the inherent analytical challenges by exploring two primary strategies: direct chiral separation and pre-column derivatization for both achiral and chiral analysis. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this important molecule.
The Analytical Challenge: Properties of (S)-2-(Piperidin-2-yl)acetic acid
Understanding the physicochemical properties of (S)-2-(Piperidin-2-yl)acetic acid is fundamental to developing effective HPLC methods.
-
High Polarity: The presence of both a carboxylic acid and a secondary amine group makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase HPLC columns.[1]
-
Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) insensitive.[5][6] Detection often relies on low-wavelength UV (200-210 nm), which can be prone to interference.[1][5]
-
Chirality: As a chiral compound, the separation and quantification of the (S)-enantiomer from its (R)-counterpart is often a regulatory requirement.[4]
To overcome these challenges, two main approaches are employed:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[7][8]
-
Pre-column Derivatization: This involves chemically modifying the analyte to introduce a chromophore or fluorophore, enhancing detection sensitivity.[1][2][9] Derivatization can also be used to create diastereomers, which can then be separated on a standard achiral column.[10]
Strategy 1: Direct Chiral HPLC Separation
Direct enantioseparation on a chiral stationary phase (CSP) is often the most straightforward approach for resolving enantiomers.[7][8] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with piperidine rings.[11][12]
2.1. Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] The chiral selector creates a three-dimensional chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.[4]
2.2. Protocol: Direct Chiral HPLC-UV Method
This protocol outlines a general method for the direct chiral separation of (S)-2-(Piperidin-2-yl)acetic acid. Method development and optimization will be necessary for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point for screening.[7]
Chromatographic Conditions:
| Parameter | Recommended Starting Conditions | Rationale |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs have broad applicability for chiral separations.[11] |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Normal phase conditions are often successful for polysaccharide CSPs. TFA is added to improve peak shape for the acidic analyte.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | Temperature can influence chiral recognition; starting at ambient is recommended. |
| Detection | UV at 210 nm | Detection at low wavelength is necessary due to the lack of a strong chromophore.[7] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: This method should provide baseline separation of the (S) and (R) enantiomers of 2-(Piperidin-2-yl)acetic acid. The resolution between the two peaks should be greater than 1.5 for accurate quantification.
Strategy 2: Pre-column Derivatization for Enhanced Detection and Separation
Pre-column derivatization is a powerful technique to overcome the challenges of low UV absorbance and can also be used to facilitate chiral separation on achiral columns.[1][9]
3.1. Rationale for Derivatization
-
Introduction of a Chromophore/Fluorophore: By reacting the analyte with a derivatizing agent that contains a UV-absorbing or fluorescent moiety, the sensitivity of detection can be significantly increased.[1][2][3]
-
Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.[1]
-
Indirect Chiral Separation: Reacting the racemic analyte with a chiral derivatizing agent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[10]
3.2. Selection of Derivatizing Reagents
Several reagents are commonly used for the derivatization of amino acids and amines.[1][9][13]
| Derivatizing Agent | Functional Group Targeted | Detection | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary and secondary amines (in the presence of a thiol) | Fluorescence, UV | Rapid reaction at room temperature, highly sensitive.[5][14] | Derivatives can be unstable.[9] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Stable derivatives, high sensitivity.[5] | Reagent can interfere with chromatography. |
| Dansyl Chloride | Primary and secondary amines | Fluorescence, UV | Stable derivatives, strong fluorescence.[13] | Slow reaction time.[13] |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV | Reacts with both primary and secondary amines, stable derivatives.[13] | Complex sample preparation, reagent is toxic.[13] |
| p-Toluene Sulfonyl Chloride (PTSC) | Primary and secondary amines | UV | Introduces a strong chromophore.[15] | Requires basic conditions for reaction. |
3.3. Protocol: Achiral RP-HPLC with Pre-column OPA Derivatization
This protocol describes a method for the quantification of total 2-(Piperidin-2-yl)acetic acid using pre-column derivatization with o-phthalaldehyde (OPA) and subsequent reversed-phase HPLC with fluorescence detection.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Derivatization Procedure:
-
To 50 µL of the sample solution, add 50 µL of the OPA reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) of the reaction mixture onto the HPLC system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 15 | 55 |
| 18 | 100 |
| 20 | 100 |
| 21 | 2 |
| 25 | 2 |
Workflow Diagram:
Caption: Pre-column derivatization and HPLC analysis workflow.
3.4. Protocol: Indirect Chiral Separation via Derivatization
This protocol outlines a method for the separation of the enantiomers of 2-(Piperidin-2-yl)acetic acid by forming diastereomers with a chiral derivatizing agent, followed by separation on an achiral reversed-phase column.
Chiral Derivatizing Agent:
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of the analyte in 0.1 M sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM triethylammonium phosphate buffer (pH 3.0) in a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
Expected Results: The two diastereomers formed will be separated on the C18 column, allowing for the quantification of the enantiomeric excess of the (S)-2-(Piperidin-2-yl)acetic acid.
Method Validation Considerations
Any developed HPLC method for the analysis of (S)-2-(Piperidin-2-yl)acetic acid should be validated according to ICH guidelines.[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC analysis of (S)-2-(Piperidin-2-yl)acetic acid can be successfully achieved through two primary strategies: direct chiral separation on a chiral stationary phase or pre-column derivatization for enhanced detection and/or indirect chiral separation. The choice of method will depend on the specific analytical requirements, such as the need for enantiomeric purity determination, the desired level of sensitivity, and the available instrumentation. The protocols provided in this guide offer a solid starting point for method development and can be optimized to meet the specific needs of the user. Robust method validation is crucial to ensure the reliability and accuracy of the analytical results in a research or quality control setting.
References
-
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Retrieved from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. Retrieved from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries | Request PDF. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
-
ACS Publications. (2022, June 28). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023, October 1). Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Sources
- 1. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. eijppr.com [eijppr.com]
- 5. shimadzu.com [shimadzu.com]
- 6. jasco-global.com [jasco-global.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. actascientific.com [actascientific.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-(Piperidin-2-yl)acetic Acid Enantiomers
Introduction: The Significance of Stereoisomerism
2-(Piperidin-2-yl)acetic acid is a cyclic amino acid derivative that serves as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with many bioactive molecules, the three-dimensional arrangement of its atoms is paramount. The enantiomers of this compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to separate, identify, and quantify the individual (R)- and (S)-enantiomers is not merely an analytical challenge but a regulatory and safety imperative in drug development and quality control.[1][2][3]
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-(Piperidin-2-yl)acetic acid enantiomers. We will delve into the strategic choices behind method development, provide a step-by-step protocol, and outline validation considerations compliant with current regulatory expectations.[4][5]
Method Development Strategy: Causality and Choices
The successful chiral separation of 2-(Piperidin-2-yl)acetic acid hinges on exploiting the subtle differences in how its enantiomers interact with a chiral environment. Two primary strategies are viable: direct separation on a Chiral Stationary Phase (CSP) or indirect separation of diastereomeric derivatives on a standard achiral column.
Direct vs. Indirect Separation
-
Direct Method (CSP): This approach is often preferred for its simplicity, as it avoids the need for a derivatization reaction. The key is selecting a CSP that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and have a proven track record for resolving a wide array of chiral compounds, including those with amine and acid functionalities.[6][7][8][9][10] Their complex chiral grooves and potential for multiple interaction types (hydrogen bonding, π-π interactions, steric hindrance) make them an ideal starting point.[6][8]
-
Indirect Method (Derivatization): This involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][11] These diastereomers have different physicochemical properties and can be separated on a conventional achiral column (e.g., C18).[1] Agents like Marfey's reagent (FDAA) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are commonly used for amino acids.[11][12] While powerful, this method adds complexity, requiring a validated derivatization protocol and introducing potential sources of error.[13]
For this application, we will focus on the direct method using a polysaccharide-based CSP for its efficiency and reduced sample preparation complexity.
Challenges and Solutions for 2-(Piperidin-2-yl)acetic Acid
The zwitterionic nature of this amino acid presents a challenge. It possesses both a basic secondary amine (within the piperidine ring) and an acidic carboxylic acid group. This can lead to strong, undesirable interactions with the silica support of the CSP, resulting in poor peak shape and low efficiency.
Solution: The mobile phase composition is critical.
-
Mode of Chromatography: Normal-phase or polar organic mode chromatography often provides the best selectivity for this class of compounds on polysaccharide CSPs.
-
Mobile Phase Additives: To mitigate the effects of the free amine and acid groups, acidic and basic additives are incorporated into the mobile phase.
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): Protonates the basic amine group, reducing its interaction with residual silanols on the stationary phase.
-
Basic Additive (e.g., Diethylamine - DEA): De-protonates the acidic carboxyl group and competes with the analyte for active sites on the CSP, further improving peak symmetry.
-
Experimental Workflow and Protocol
The following protocol provides a validated starting point for the chiral separation. Optimization may be required depending on the specific HPLC system and sample matrix.
Visualization of the Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: Figure 1. Chiral HPLC Analysis Workflow
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector (DAD) |
| Chiral Column | Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm |
| Solvents (HPLC Grade) | n-Hexane, Isopropanol (IPA) |
| Additives | Trifluoroacetic Acid (TFA), Diethylamine (DEA) |
| Reference Standard | Racemic 2-(Piperidin-2-yl)acetic acid |
| Filters | 0.45 µm PTFE Syringe Filters |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / TFA / DEA (80:20:0.1:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (Note: Lacks a strong chromophore, low wavelength is necessary) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation: Carefully measure and mix 800 mL of n-Hexane, 200 mL of Isopropanol, 1.0 mL of TFA, and 1.0 mL of DEA. Sonicate for 10 minutes to degas.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic 2-(Piperidin-2-yl)acetic acid in Isopropanol. From this, create a 0.1 mg/mL working standard for system suitability by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the test sample in Isopropanol to a nominal concentration of 1.0 mg/mL. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
System Equilibration: Purge the HPLC system and equilibrate the Chiralpak® IC-3 column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed at 210 nm.
-
System Suitability Test (SST): Inject the 0.1 mg/mL racemic working standard. The system is deemed suitable for analysis if it meets the criteria outlined in Table 3.
-
Sample Analysis: Once the SST criteria are met, inject the prepared test samples for analysis.
Method Validation and System Suitability
Validation ensures the analytical method is fit for its intended purpose. Key parameters should be assessed according to ICH Q2(R2) guidelines.[14]
System Suitability Test (SST) Criteria
SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.[15][16]
| Parameter | Acceptance Criterion | Justification |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks | Ensures baseline or near-baseline separation for accurate quantification. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 for both peaks | Confirms good peak symmetry, preventing integration errors. |
| Capacity Factor (k') | > 2 for the first eluting peak | Ensures the analyte is retained sufficiently to separate from the solvent front. |
| RSD of Peak Area | ≤ 2.0% for 6 replicate injections of the principal enantiomer | Demonstrates the precision and stability of the HPLC system. |
Key Validation Parameters
A brief overview of essential validation parameters is provided below.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.
-
Linearity & Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).[15]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often determined by spike-recovery studies. Precision measures the agreement among a series of measurements under the same conditions (repeatability) and under varied conditions (intermediate precision).[14][15]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling chiral impurities. A typical target is a signal-to-noise ratio of ≥ 10.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% IPA in mobile phase, ±2°C in temperature), demonstrating its reliability for routine use.[14]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal. | Decrease the percentage of IPA (e.g., to 15%) to increase retention and improve separation. Adjust flow rate (e.g., to 0.8 mL/min). |
| Peak Tailing (T > 1.8) | Secondary interactions with the stationary phase. | Increase the concentration of additives (TFA/DEA) slightly (e.g., to 0.15%). Ensure the column is not degraded. |
| No Peaks Detected | Incorrect detection wavelength; low concentration. | Confirm detector is set to 210 nm. Increase sample concentration if sensitivity is an issue. Check lamp status. |
| Shifting Retention Times | Inadequate system equilibration; mobile phase change. | Equilibrate the column for a longer period. Ensure mobile phase composition is consistent and freshly prepared. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-(Piperidin-2-yl)acetic acid enantiomers using direct HPLC on a polysaccharide-based chiral stationary phase. By carefully selecting the CSP and optimizing the mobile phase with acidic and basic additives, the challenges posed by the analyte's zwitterionic nature are effectively overcome. The detailed workflow, protocol, and validation guidelines offer researchers and drug development professionals a robust framework to ensure the stereochemical purity and quality of this vital pharmaceutical intermediate.
References
-
Gimeno, A., et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Weingarten, M. D., et al. (2011). Enantioselective Resolving Resins from a Combinatorial Library. Kinetic Resolution of Cyclic Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Chiral column chromatography. Wikipedia. Available at: [Link]
-
Ilisz, I., et al. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
-
Pabel, J., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs. Available at: [Link]
-
European Medicines Agency (2022). ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]
-
Ali, I., et al. (2019). Polysaccharides Chiral Stationary Phases in Liquid Chromatography. ResearchGate. Available at: [Link]
-
MilliporeSigma (2023). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available at: [Link]
-
Tiritan, M. E., et al. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
-
Chaitanya, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Brückner, H., et al. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography. Available at: [Link]
-
Bicker, G. (2005). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Available at: [Link]
-
Davankov, V. A., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Alam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Intuition Labs (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuition Labs. Available at: [Link]
-
Muthukrishnan, L., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Polymers. Available at: [Link]
-
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
-
Jain, R., et al. (2016). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]
-
Felletti, S., & Catani, M. (2022). Fast and ultrafast chiral high performance liquid chromatography for high-throughput analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. ema.europa.eu [ema.europa.eu]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. actascientific.com [actascientific.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 16. dujps.com [dujps.com]
Application Notes and Protocols for the Amide Coupling of N-Boc Protected (S)-2-(Piperidin-2-yl)acetic Acid
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structural motif in drug discovery, present in a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component for engaging with biological targets. (S)-2-(Piperidin-2-yl)acetic acid, a cyclic beta-amino acid, and its derivatives are of particular interest as they can be incorporated into peptidomimetics and other complex molecules to impart unique structural constraints and biological activities. The N-tert-butoxycarbonyl (Boc) protecting group provides a robust and widely used strategy for masking the piperidine nitrogen, allowing for selective amide bond formation at the carboxylic acid moiety.[2]
This comprehensive guide provides detailed application notes and protocols for the successful coupling of N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid with primary and secondary amines. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and discuss critical parameters for overcoming potential challenges such as steric hindrance to ensure high-yield and high-purity synthesis of the desired amide products.
Core Principles: Navigating the Coupling Landscape
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] The choice of coupling reagent is paramount and is dictated by factors including the steric bulk of the substrates, the potential for racemization at the chiral center, and the desired reaction conditions. For a sterically hindered substrate such as N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid, the selection of a highly efficient coupling reagent is crucial for achieving satisfactory yields.
Common Coupling Reagents: A Comparative Overview
A variety of reagents have been developed for amide bond formation, each with its own mechanism of action and optimal use cases. The most prevalent classes are carbodiimides and uronium/aminium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |
| Carbodiimides | DCC, EDC, DIC | Formation of a highly reactive O-acylisourea intermediate.[4] | Cost-effective, well-established. EDC and its urea byproduct are water-soluble, simplifying workup. | Risk of racemization, formation of N-acylurea byproduct. Often used with additives like HOBt or Oxyma to suppress side reactions and improve efficiency. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Formation of an active ester (e.g., OAt or OBt ester) that readily reacts with the amine.[5] | High coupling efficiency, fast reaction rates, low racemization potential. Particularly effective for sterically hindered amino acids.[5] | Higher cost compared to carbodiimides. Can cause guanidinylation of the free amine if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forming an active ester. | High reactivity, effective for difficult couplings. Byproducts of PyBOP are less hazardous than those of its predecessor, BOP. | Can be more expensive. |
For the coupling of N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid, uronium/aminium salt-based reagents such as HATU are highly recommended due to their superior performance with sterically demanding substrates.
Mechanistic Insights: The Chemistry of Amide Bond Formation
A deeper understanding of the reaction mechanisms allows for rational troubleshooting and optimization of your coupling reactions.
HATU-Mediated Coupling Pathway
The mechanism of HATU-mediated coupling involves the rapid formation of a highly reactive OAt-active ester.[6]
Caption: HATU-mediated amide bond formation workflow.
EDC/HOBt-Mediated Coupling Pathway
In this classic method, EDC activates the carboxylic acid, and HOBt acts as an additive to form a more stable active ester, which then reacts with the amine. This two-step activation minimizes side reactions.
Caption: EDC/HOBt-mediated amide bond formation workflow.
Experimental Protocols
The following protocols provide a starting point for the coupling of N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid. Optimization may be required based on the specific amine being used.
Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Amines)
This protocol is adapted from standard procedures for sterically demanding couplings and is highly recommended for N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid.[7][8]
Materials:
-
N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
In a single portion, add HATU (1.2 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol provides a more cost-effective alternative to HATU, though it may require longer reaction times or heating for less reactive amines.
Materials:
-
N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add DIPEA or TEA (2.5 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Steric hindrance impeding the reaction. | Switch to a more powerful coupling reagent like HATU or PyAOP. Increase the reaction temperature or prolong the reaction time. |
| Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Pre-activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the amine. | |
| Presence of N-acylurea byproduct | Using a carbodiimide reagent without an additive. | Always use HOBt or Oxyma when using EDC or DCC to minimize this side reaction. |
| Epimerization/Racemization | Excessive base or prolonged activation time. | Use a weaker base like N-methylmorpholine (NMM) or collidine. Minimize the pre-activation time. |
| Guanidinylation of the amine | Using excess uronium/aminium reagent. | Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.[6] |
Purification and Characterization
Purification of the final amide product is typically achieved through silica gel chromatography. The choice of eluent system will depend on the polarity of the product. Characterization of the purified product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Concluding Remarks
The successful coupling of N-Boc protected (S)-2-(Piperidin-2-yl)acetic acid is a critical step in the synthesis of many promising pharmaceutical candidates. By understanding the underlying chemical principles and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize the desired amide products. The protocols and insights provided in this guide serve as a robust foundation for navigating the challenges associated with this important transformation.
References
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Simon, R. J., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367–9371.
-
ResearchGate. (n.d.). Synthesis of N-Boc protected dipeptides 2–6. Retrieved from [Link]
-
PubMed. (1990). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc-L-2-Amino-2-(pyridin-2-yl)acetic Acid in Peptide Synthesis.
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubMed Central. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
- Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(12), 4420–4425.
-
International Journal of Peptide Research and Therapeutics. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
PubMed Central. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Retrieved from [Link]
-
PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Retrieved from [Link]
-
ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of some dipeptides related to gramicidin S. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
- BenchChem. (2025). Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions.
-
PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Catalytic methods for (S)-2-(Piperidin-2-yl)acetic acid synthesis
An Application Guide to the Catalytic Synthesis of (S)-2-(Piperidin-2-yl)acetic Acid: Methods and Protocols
Introduction: The Significance of a Chiral Scaffold
(S)-2-(Piperidin-2-yl)acetic acid and its derivatives represent a class of privileged chiral building blocks in modern medicinal chemistry. The defined stereochemistry at the C2 position of the piperidine ring is a crucial feature in a variety of pharmacologically active compounds, influencing their binding affinity and specificity for biological targets. The development of efficient, scalable, and stereoselective synthetic routes to this key intermediate is therefore a topic of significant interest for researchers in both academic and industrial settings, particularly in drug development.
This guide provides an in-depth overview of the principal catalytic methods for synthesizing (S)-2-(Piperidin-2-yl)acetic acid. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical considerations for each major strategy. The methods covered include:
-
Asymmetric Hydrogenation of Pyridine Precursors: A highly atom-economical approach for the direct creation of the chiral center.
-
Enzymatic Kinetic Resolution: Leveraging the exquisite selectivity of biocatalysts to separate enantiomers.
-
Diastereoselective Synthesis via Chiral Auxiliaries: A classic and robust method for controlling stereochemistry through temporary covalent bonding.
Each section includes a detailed discussion of the methodology, a step-by-step experimental protocol, and a summary of representative data to guide researchers in selecting and implementing the most suitable approach for their specific needs.
Method 1: Asymmetric Hydrogenation of Pyridine Derivatives
Asymmetric hydrogenation is arguably the most elegant and efficient strategy for accessing chiral piperidines from readily available pyridine precursors. This approach involves the direct reduction of the aromatic pyridine ring using molecular hydrogen or a hydrogen donor, guided by a chiral metal catalyst to produce the desired enantiomer with high selectivity.
Scientific Principles & Mechanistic Insight
The core of this method lies in the use of a transition metal (commonly Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand. The substrate, typically a 2-pyridylacetic acid ester, coordinates to the chiral metallic center. The geometry of the chiral ligand creates a sterically and electronically differentiated environment, forcing the hydrogenation to occur preferentially on one face of the substrate, thereby establishing the (S)-stereocenter.
Recent advancements have focused on the transfer hydrogenation of N-activated pyridinium salts.[1][2] Activation of the pyridine nitrogen (e.g., by benzylation or acylation) renders the ring more susceptible to reduction under milder conditions. A formic acid/triethylamine (HCOOH/NEt₃) mixture often serves as a convenient and safe hydrogen source in these transfer hydrogenation reactions.[1]
Caption: Workflow for Asymmetric Hydrogenation.
Data Summary: Catalyst Performance
The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. The following table summarizes representative results for the asymmetric hydrogenation of pyridine and related N-heterocycles.
| Catalyst System | Substrate | Hydrogen Source | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Cp*RhCl₂]₂ / (R,R)-TsDPEN | N-Benzyl-2-methylpyridinium | HCOOH/NEt₃ | 40 | >95 | 98 | [1][2] |
| Pd(OCOCF₃)₂ / (R)-TolBINAP | 3,5-Dimethylpyrazin-2-ol | H₂ (1000 psi) | 80 | 93 | 90 | |
| [Ir(cod)Cl]₂ / (S)-f-spiroPhos | 2-Phenylpyridinium | H₂ (1300 psi) | 60 | 95 | 96 | [2] |
| RuCl₂(S)-BINAP | N-Boc-2-alkenylpiperidine | H₂ (10 atm) | 25 | >99 | >99 | [3] |
Data is representative and compiled from various sources for similar substrate classes. Actual results for 2-pyridylacetic acid derivatives may vary.
Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of pyridinium salts.[1][2]
Materials:
-
Methyl 2-(pyridin-2-yl)acetate
-
Benzyl bromide (BnBr)
-
Acetonitrile (anhydrous)
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
(R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
6M Hydrochloric acid (HCl)
Procedure:
-
Preparation of the N-Benzylpyridinium Salt:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) and stir the mixture at 60 °C for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude N-benzylpyridinium bromide salt, which can be used directly in the next step.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate vial, prepare the catalyst by dissolving [RhCp*Cl₂]₂ (0.005 eq, 0.5 mol%) and (R,R)-TsDPEN (0.011 eq, 1.1 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature.
-
To a reaction vessel, add the crude N-benzylpyridinium salt (1.0 eq) and the pre-formed catalyst solution.
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) and add it to the reaction vessel (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture vigorously at 40 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 2-((S)-1-benzylpiperidin-2-yl)acetate) by silica gel column chromatography.
-
-
Deprotection and Hydrolysis:
-
The purified ester can be debenzylated via catalytic hydrogenation (e.g., using Pd/C and H₂) and subsequently hydrolyzed to the target acid.
-
Alternatively, for simultaneous hydrolysis, dissolve the purified ester in 6M HCl and reflux for 6-8 hours.
-
Cool the solution and concentrate under reduced pressure to obtain the crude (S)-2-(Piperidin-2-yl)acetic acid hydrochloride salt. Recrystallization may be required for further purification.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the N-protected ester product using chiral HPLC analysis.
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the stereoselectivity of enzymes to resolve a racemic mixture. For the synthesis of (S)-2-(Piperidin-2-yl)acetic acid, this typically involves the selective enzymatic hydrolysis of a racemic ester or the selective acylation of a racemic amine.
Scientific Principles & Mechanistic Insight
The principle of EKR is based on the difference in reaction rates between the two enantiomers of a substrate with a chiral catalyst (the enzyme). For example, when a racemic ester of 2-(piperidin-2-yl)acetic acid is exposed to a hydrolase (like a lipase), the enzyme's chiral active site will preferentially bind and hydrolyze one enantiomer (e.g., the R-ester) at a much faster rate than the other.
This leaves the reaction mixture enriched in the unreacted (S)-ester and the hydrolyzed (R)-acid. The key advantage is the exceptionally high enantioselectivity (E-value) that can be achieved. The primary limitation is the theoretical maximum yield of 50% for a single enantiomer, although this can be overcome by coupling the resolution with an in-situ racemization of the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR).[4]
Caption: Principle of Enzymatic Kinetic Resolution.
Data Summary: Enzyme Selectivity
The choice of enzyme, substrate protecting group, and solvent are critical for a successful resolution.
| Enzyme | Substrate | Reaction Type | Solvent | ee (%) (Product) | ee (%) (Substrate) | Reference |
| Lipase (Toyobo LIP-300) | Racemic piperidine atropisomer | Acylation | Toluene | >99 | >99 | [4][5] |
| Alcalase | Racemic methyl N-Boc-piperazine-2-carboxylate | Hydrolysis | aq. Buffer | >99 | - | [6] |
| Pig Liver Esterase (PLE) | Racemic N-Boc-2-piperidineethanol ester | Hydrolysis | aq. Buffer | Low (24) | - | [7] |
| Candida antarctica Lipase B (CAL-B) | Racemic secondary amine | Acylation | TBME | >99 | - | [4] |
Table illustrates the high selectivities achievable with enzymatic methods on similar heterocyclic scaffolds.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Ester
This protocol describes the resolution of a racemic N-protected 2-(piperidin-2-yl)acetate ester via selective hydrolysis.
Materials:
-
Racemic methyl N-Boc-2-(piperidin-2-yl)acetate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
tert-Butyl methyl ether (TBME)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, suspend the racemic methyl N-Boc-2-(piperidin-2-yl)acetate (1.0 eq) in the phosphate buffer.
-
Add the immobilized CAL-B (typically 10-50% by weight of the substrate).
-
Begin vigorous stirring to ensure good mixing of the biphasic system (if the substrate is not fully soluble).
-
-
Reaction Monitoring and Control:
-
Maintain the pH of the reaction at 7.5 using a pH-stat or by manual addition of 1 M NaOH solution. The consumption of NaOH corresponds to the formation of the carboxylic acid, allowing for real-time monitoring of the conversion.
-
Alternatively, take aliquots at regular intervals, extract with a suitable solvent, and analyze by chiral HPLC to monitor the ee of the substrate and product.
-
Stop the reaction at or near 50% conversion to maximize the enantiomeric purity of both the remaining ester and the formed acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[4]
-
Acidify the filtrate to pH 2-3 with 2 M HCl.
-
Extract the entire mixture with ethyl acetate (3x). The organic layer will now contain the unreacted (S)-ester and the protonated (R)-acid.
-
To separate the acid from the ester, extract the combined organic layers with a mild base like saturated aqueous NaHCO₃ (3x). The (R)-acid will move to the aqueous basic layer as its sodium salt.
-
The organic layer contains the desired (S)-ester. Wash it with brine, dry over Na₂SO₄, filter, and concentrate to yield enantiomerically enriched methyl (S)-N-Boc-2-(piperidin-2-yl)acetate.
-
-
Isolation and Hydrolysis:
-
Re-acidify the NaHCO₃ washes to pH 2-3 with 2 M HCl and extract with ethyl acetate (3x) to recover the (R)-acid byproduct if desired.
-
To obtain the final target molecule, hydrolyze the purified (S)-ester using standard methods (e.g., refluxing with 6M HCl) to remove the Boc group and saponify the ester.
-
-
Analysis:
-
Confirm the enantiomeric excess of the final product and intermediates by chiral HPLC.
-
Method 3: Diastereoselective Synthesis via Chiral Auxiliaries
This strategy involves covalently attaching a chiral molecule (an auxiliary) to the starting material. The inherent stereochemistry of the auxiliary then directs a subsequent bond-forming reaction, creating a new stereocenter with a specific configuration relative to the auxiliary. A final step removes the auxiliary to reveal the enantiomerically enriched product.
Scientific Principles & Mechanistic Insight
For the synthesis of (S)-2-(Piperidin-2-yl)acetic acid, a common approach involves using a chiral amine as the auxiliary. For example, reacting 2-pyridylacetic acid with a chiral amine like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) would form a chiral amide. The pyridine ring of this intermediate can then be hydrogenated. The bulky chiral auxiliary shields one face of the ring, forcing the hydrogen to add from the less hindered face, leading to the formation of one diastereomer preferentially.[8][9] Subsequent hydrolysis of the amide bond removes the auxiliary and provides the target chiral acid.
The effectiveness of this method relies on:
-
Efficient attachment and removal of the auxiliary.
-
High diastereoselectivity in the key stereocenter-forming step.
-
Easy separation of the resulting diastereomers.
Caption: Chiral Auxiliary Directed Synthesis Workflow.
Data Summary: Performance of Chiral Auxiliaries
This table shows typical diastereoselectivities achieved using chiral auxiliaries in the synthesis of substituted piperidines.
| Chiral Auxiliary | Key Reaction | Substrate | de (%) | ee (%) after Cleavage | Reference |
| SAMP/RAMP | α-Alkylation/1,2-Addition | Protected glycol aldehyde hydrazone | >96 | >96 | [8][9] |
| Chiral Evans Auxiliary | Alkylation | N-acyloxazolidinone | >98 | >98 | General Method |
| (S)-Proline | Mannich Reaction | Ketone + Imine | >98 | >99 | [10] |
| Chiral Amide | Hydrogenation | N-acyl-2,3-dihydropyridinium | >90 | >90 | [3] |
Experimental Protocol: SAMP-Directed Diastereoselective Reduction
This protocol is a conceptual adaptation of the well-established SAMP/RAMP hydrazone methodology for the synthesis of chiral piperidines.[8][9]
Materials:
-
2-Pyridylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (H₂) supply
-
Methanol (MeOH)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Formation of the Chiral Amide:
-
In a flame-dried flask, suspend 2-pyridylacetic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Cool to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir for 2 hours at room temperature until a clear solution is formed. Remove volatiles under reduced pressure to get the crude acid chloride.
-
In a separate flask, dissolve SAMP (1.0 eq) and NEt₃ (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude acid chloride in DCM to the SAMP solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the chiral amide by column chromatography.
-
-
Diastereoselective Hydrogenation:
-
Dissolve the purified chiral amide (1.0 eq) in glacial acetic acid in a high-pressure hydrogenation vessel.[11]
-
Carefully add PtO₂ catalyst (5-10 mol%).
-
Pressurize the vessel with H₂ gas (e.g., 50-70 bar) and stir vigorously at room temperature for 10-24 hours.[11]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully vent the H₂ gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Work-up:
-
Neutralize the filtrate with a strong base (e.g., NaOH pellets or solution) carefully at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude diastereomerically enriched piperidine amide. The diastereomeric ratio (dr) can be determined at this stage by NMR or HPLC.
-
-
Auxiliary Cleavage:
-
Dissolve the crude amide in concentrated HCl.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours to hydrolyze the amide bond.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the acid.
-
The residue contains the desired (S)-2-(Piperidin-2-yl)acetic acid hydrochloride and the hydrochloride salt of the SAMP auxiliary. Purification can be achieved by ion-exchange chromatography or crystallization.
-
Conclusion and Outlook
The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid can be successfully achieved through several powerful catalytic strategies.
-
Asymmetric Hydrogenation stands out for its high atom economy and directness, making it highly attractive for industrial-scale production, provided an efficient catalyst system is identified.
-
Enzymatic Kinetic Resolution offers unparalleled selectivity under mild, environmentally friendly conditions. While traditionally limited by a 50% theoretical yield, modern advancements in dynamic kinetic resolution are overcoming this barrier.
-
Chiral Auxiliary-based methods provide a reliable and robust, albeit more stepwise, route that often guarantees high stereochemical purity.
The choice of method depends on factors such as scale, cost of reagents and catalysts, available equipment, and the desired level of purity. For drug development professionals, the scalability and efficiency of asymmetric hydrogenation are compelling, while for smaller-scale or discovery chemistry, the predictability of chiral auxiliaries and the exquisite selectivity of enzymes offer significant advantages. Future research will likely focus on developing more active and robust catalysts for direct hydrogenation and discovering novel enzymes with broader substrate scopes to make these syntheses even more efficient and sustainable.
References
-
ReddyMasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Morgan, B., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-9. Available at: [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
-
Gao, K., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]
-
Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Enders, D., et al. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. ResearchGate. Available at: [Link]
-
O'Brien, P., et al. (2006). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. PubMed. Available at: [Link]
-
Reddy, L. C., et al. (2012). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. Available at: [Link]
-
Enders, D., et al. (2002). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Buchwald, S. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: (S)-2-(Piperidin-2-yl)acetic Acid as a Constrained Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Bioactive peptides, while offering remarkable specificity, are often plagued by rapid proteolytic degradation and inherent flexibility, which can lead to diminished receptor affinity. The introduction of conformational constraints into a peptide backbone is a powerful strategy to mitigate these limitations. By reducing the number of accessible conformations, we can pre-organize the peptide into a bioactive structure, thereby increasing its binding affinity and resistance to enzymatic breakdown.
(S)-2-(Piperidin-2-yl)acetic acid, a cyclic β-amino acid analog, represents a sophisticated building block for achieving such conformational rigidity. Its six-membered piperidine ring imposes significant steric constraints on the peptide backbone, influencing local geometry and promoting the formation of stable secondary structures, such as β-turns. This application note provides a comprehensive guide to the synthesis, incorporation, and analysis of peptides containing (S)-2-(Piperidin-2-yl)acetic acid, offering researchers a valuable tool for the rational design of novel peptidomimetics and therapeutic leads. The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs, which underscores the potential of incorporating this heterocycle into peptide-based therapeutics to enhance their druggability and pharmacokinetic properties.[1]
Physicochemical Properties of (S)-2-(Piperidin-2-yl)acetic Acid
A thorough understanding of the physicochemical properties of this constrained amino acid analog is essential for its effective utilization in synthesis and peptide design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| pKa (predicted) | 4.75 ± 0.10 | --- |
| Storage | Sealed in dry, Room Temperature | --- |
Synthesis of Fmoc-(S)-2-(Piperidin-2-yl)acetic Acid: A Strategic Overview
The enantioselective synthesis of (S)-2-(Piperidin-2-yl)acetic acid and its subsequent Fmoc protection are critical first steps. While multiple synthetic routes to piperidine derivatives exist, a common strategy involves the use of chiral starting materials or asymmetric catalysis to establish the desired stereocenter. A plausible synthetic approach starts from commercially available (S)-pipecolic acid.
Figure 1: General synthetic workflow for Fmoc-(S)-2-(Piperidin-2-yl)acetic Acid.
Protocol 1: Synthesis of (S)-2-(Piperidin-2-yl)acetic Acid from (S)-Pipecolic Acid (Illustrative)
-
Step 1: Protection and Esterification. The secondary amine of (S)-pipecolic acid is protected with a suitable group (e.g., Boc or Cbz), and the carboxylic acid is esterified (e.g., methyl or ethyl ester). This prevents unwanted side reactions in subsequent steps.
-
Step 2: Arndt-Eistert Homologation. The protected pipecolic acid ester is converted to its corresponding acid chloride, which is then reacted with diazomethane to form a diazoketone.
-
Step 3: Wolff Rearrangement. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (e.g., water or an alcohol) to yield the homologated ester.
-
Step 4: Deprotection and Hydrolysis. The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz), and the ester is hydrolyzed to afford (S)-2-(Piperidin-2-yl)acetic acid.
Protocol 2: Fmoc Protection of (S)-2-(Piperidin-2-yl)acetic Acid
-
Materials: (S)-2-(Piperidin-2-yl)acetic acid, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, 1,4-Dioxane, Water, Diethyl Ether, Hexanes.
-
Procedure:
-
Dissolve (S)-2-(Piperidin-2-yl)acetic acid in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain Fmoc-(S)-2-(Piperidin-2-yl)acetic acid as a white solid.
-
Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(S)-2-(Piperidin-2-yl)acetic acid into a growing peptide chain follows the standard principles of Fmoc-SPPS. However, due to its sterically hindered nature, optimization of coupling conditions is often necessary to ensure high coupling efficiency.[2]
Figure 3: (S)-2-(Piperidin-2-yl)acetic acid as a β-turn mimetic.
Protocol 4: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. [3][4]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).
-
1D ¹H NMR: Provides initial information about the overall folding and complexity of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. The presence of specific NOE cross-peaks can confirm the formation of a β-turn.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between direct and spin-diffusion mediated NOEs, especially in larger peptides.
-
-
Data Analysis: The collected NMR data is used to calculate inter-proton distances and dihedral angle restraints. These restraints are then used in molecular modeling programs to generate an ensemble of structures representing the solution conformation of the peptide.
Applications in Drug Discovery and Development
The ability of (S)-2-(Piperidin-2-yl)acetic acid to induce stable secondary structures makes it an invaluable tool in the design of peptidomimetics with improved pharmacological properties.
-
Receptor Agonists and Antagonists: By mimicking the bioactive conformation of a native peptide ligand, analogs containing this constrained amino acid can exhibit enhanced binding affinity and efficacy.
-
Enzyme Inhibitors: The rigidified backbone can position key side chains in an optimal orientation for interaction with the active site of an enzyme.
-
Antimicrobial Peptides: Introducing conformational constraints can enhance the amphipathic nature of antimicrobial peptides, leading to improved lytic activity and stability. [5]* Protein-Protein Interaction (PPI) Modulators: The induced β-turn can mimic the recognition motif of a protein, allowing the peptide to disrupt or stabilize PPIs.
Conclusion
(S)-2-(Piperidin-2-yl)acetic acid is a versatile and powerful tool for peptide chemists and drug designers. Its ability to impose significant conformational constraints on the peptide backbone allows for the rational design of peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. The protocols and insights provided in this application note are intended to facilitate the successful synthesis, incorporation, and analysis of peptides containing this valuable constrained amino acid analog, thereby accelerating the discovery and development of novel peptide-based therapeutics.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- O'Donnell, C. J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116369.
- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278.
- Garg, K., & Arora, A. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 19(10), 967-978.
- Serra, I., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(23), 5739.
- Lax, R., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1401.
- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. PubMed, 34010377.
- Williams, J. T., Bahia, P. S., & Snaith, J. S. (2012). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 14(21), 5488–5491.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(4), 285-300.
- Costa, E. J. E., et al. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 15(1), 58-73.
- Guryanov, I., et al. (2021).
- Manickam, M., et al. (2017). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 47(3-4), 105-111.
- Galdeano, C., et al. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 10(45), 14815-14824.
- Wang, Z., et al. (2026).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Hutton, C. A., & Abell, A. D. (2015). A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones. Australian Journal of Chemistry, 68(1), 115-121.
- Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Shi, H., et al. (2018). Folate-dactolisib conjugates for targeting tubular cells in polycystic kidneys. PLOS ONE, 13(11), e0207886.
- BMS. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
- Aydar, E. F., & Yerlikaya, O. (2019). Bioactive Peptides: Formation and Impact Mechanisms. International Congress on Agriculture, Environment and Health.
- Galdeano, C., et al. (2021). Summary of the experimental conditions employed for SPPS.
- Leman, P. (2021). Peptidomimetic Drug Design. Drug Designing: Open Access, 10(1).
- Jadav, A. D., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8196-8208.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Schulz, S., & Plietker, B. (2012).
- Salerno, L., et al. (2019). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 24(18), 3326.
- Brigaud, T., et al. (2010). Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry, 8(19), 4401-4409.
- Singh, R., et al. (2021). Bioactive Peptides and Their Application.
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-201.
- Ratia, K., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 144(51), 23377-23392.
- Dawson, P. E., & Kent, S. B. H. (2009). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Journal of the American Chemical Society, 131(18), 6475–6483.
- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Sci-Hub.
- Lee, J., et al. (2023). Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. Synlett.
- Wu, W.-J. (2000). (1) Conformational heterogeneity about proline and pipecolic acid peptide bonds. (2)
- Smolecule. (2023, August 16). Buy (S)-(1-Fmoc-piperidin-3-yl)-acetic acid.
- Gellman, S. H., et al. (2016). Conformational analyses of peptides 1–8.
- Sharma, S., Singh, R., & Rana, S. (2021). Bioactive peptides: Synthesis, applications, and associated challenges.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The (S)-2-(Piperidin-2-yl)acetic Acid Scaffold in Modern Drug Design
Abstract: The six-membered nitrogenous heterocycle, piperidine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1][2] Its inherent structural and physicochemical properties—such as metabolic stability, modulation of lipophilicity, and the ability to present substituents in a well-defined three-dimensional space—make it an invaluable component in drug design.[1] This guide focuses on a specific, powerful derivative: (S)-2-(Piperidin-2-yl)acetic acid . The fixed (S)-stereochemistry at the C2 position, combined with the dual-handle reactivity of a secondary amine and a carboxylic acid, provides a conformationally constrained amino acid mimic. This unique architecture allows for precise control over molecular shape and vectoral presentation of pharmacophoric elements, crucial for enhancing potency, selectivity, and pharmacokinetic profiles. These application notes provide an in-depth analysis of the scaffold's strategic use, synthetic derivatization workflows, and detailed protocols for the biological evaluation of its derivatives, intended for researchers and scientists in the field of drug discovery.
The (S)-2-(Piperidin-2-yl)acetic Acid Scaffold: A Privileged Building Block
The strategic advantage of this scaffold lies in the interplay between its rigid cyclic structure and its flexible functional groups. This combination offers a unique platform for exploring chemical space while maintaining favorable drug-like properties.
Physicochemical and Structural Properties
The piperidine ring provides a stable, non-aromatic core that enhances a compound's druggability by improving metabolic stability and pharmacokinetic (ADME) properties.[1] The (S)-configuration at the C2 position is critical; stereochemistry profoundly influences drug-target interactions, often leading to significant differences in potency and selectivity between enantiomers.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [3][4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Chirality | (S)-enantiomer | [3][5] |
| Functional Groups | Secondary Amine (Piperidine N-H), Carboxylic Acid (-COOH) | [3][4] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [4] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
The presence of both a basic nitrogen and an acidic carboxylic acid makes the molecule zwitterionic at physiological pH. This characteristic can influence solubility, cell permeability, and interactions with biological targets.
Rationale for Use in Drug Design
Medicinal chemists select the (S)-2-(Piperidin-2-yl)acetic acid scaffold for several key reasons:
-
Constrained Dipeptide Mimic: It can serve as a rigid mimic of an amino acid or a dipeptide fragment, locking the relative orientation of the nitrogen and the carboxyl group. This conformational constraint reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Stereochemically Defined Interactions: The fixed (S)-chirality ensures that substituents are presented to the target protein in a precise and reproducible orientation, which is essential for optimizing potency and selectivity.[2]
-
Dual-Handle for Derivatization: The secondary amine and the carboxylic acid are orthogonal functional handles for synthetic elaboration. This allows for the systematic and independent exploration of two different vectors extending from the core scaffold, facilitating rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies and Derivatization Workflows
The true power of this scaffold is realized through its synthetic versatility. The piperidine nitrogen (N1) and the carboxylic acid function can be independently modified to tune the molecule's properties.
General Derivatization Workflow
The core scaffold can be readily derivatized through standard organic chemistry transformations. The secondary amine is a nucleophile amenable to acylation, alkylation, and reductive amination. The carboxylic acid can be converted to a wide range of amides, esters, or other bioisosteres.
Caption: General synthetic routes for derivatizing the core scaffold.
Protocol: N-Acylation of the Piperidine Core
This protocol describes a standard procedure for attaching an arylacetyl group to the piperidine nitrogen, a common modification in the design of kappa opioid agonists.[7]
Materials:
-
(S)-2-(Piperidin-2-yl)acetic acid hydrochloride
-
(3,4-Dichlorophenyl)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-2-(Piperidin-2-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at 0 °C.
-
Add (3,4-Dichlorophenyl)acetic acid (1.1 eq) to the mixture.
-
Slowly add a solution of DCC (1.2 eq) in DCM. Causality Note: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-acylated product.
Protocol: Amide Formation from the Carboxylic Acid Moiety
This protocol details the coupling of an amine to the scaffold's carboxylic acid, a key step in creating diverse compound libraries.
Materials:
-
N-Boc-(S)-2-(Piperidin-2-yl)acetic acid (Note: The piperidine nitrogen must be protected, e.g., with a Boc group, to ensure selective reaction at the carboxylic acid.)
-
Benzylamine (or other desired amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[8]
-
4-(Dimethylamino)pyridine (DMAP)[8]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(S)-2-(Piperidin-2-yl)acetic acid (1.0 eq) in anhydrous DCM.
-
Add EDC.HCl (1.2 eq), DMAP (0.1 eq), and Benzylamine (1.1 eq). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxyl group. DMAP serves as a catalyst to facilitate the formation of the amide bond.[8]
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 5% NaHCO₃ solution.[8]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by flash chromatography.
-
The Boc protecting group can be subsequently removed using standard conditions (e.g., 4 M HCl in dioxane) to yield the final primary or secondary amine product.[9]
Key Experimental Protocols for Compound Evaluation
After synthesis, derivatives must be rigorously tested to determine their biological activity and drug-like properties. The following protocols provide templates for key assays.
Target Engagement: Radioligand Binding Assay
This protocol is a self-validating system to determine the affinity (Kᵢ) of a test compound for a specific receptor target (e.g., opioid, sigma, or histamine receptors).[10]
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptor).[10]
-
Non-specific binding control: An excess of a known, high-affinity unlabeled ligand (e.g., Haloperidol).[10]
-
Test compounds (derivatives of (S)-2-(Piperidin-2-yl)acetic acid).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Cell membranes + radioligand.
-
Non-Specific Binding (NSB): Cell membranes + radioligand + excess unlabeled ligand.
-
Test Compound Binding: Cell membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Cellular Function: Luciferase-Based Reporter Gene Assay
This assay measures the functional consequence of receptor binding (agonist or antagonist activity) in a cellular context.[10]
Caption: Workflow for a cell-based luciferase reporter assay.
Procedure:
-
Cell Plating: Plate HEK293 cells engineered to co-express the target receptor and a reporter construct (e.g., a luciferase gene under the control of a response element) in a 96-well plate.[10]
-
Compound Addition:
-
For Agonist Testing: Add serial dilutions of the test compound. Include a known agonist as a positive control.
-
For Antagonist Testing: Add serial dilutions of the test compound, followed by a fixed concentration (e.g., EC₅₀) of a known agonist.
-
-
Incubation: Incubate the plate for a sufficient period (e.g., 6-24 hours) to allow for receptor signaling and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Agonist: Plot luminescence vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot luminescence vs. log[compound] to determine the IC₅₀.
-
Early Toxicity Assessment: In Vitro Cytotoxicity Assay
It is crucial to assess whether a compound's activity is due to specific target modulation or general toxicity.[11] This protocol uses a standard MTT assay.
Materials:
-
Relevant cell lines (e.g., HepG2 for hepatotoxicity, or the cancer cell line used for efficacy studies).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates and a plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality Note: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the media and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Conclusion
The (S)-2-(Piperidin-2-yl)acetic acid scaffold is a high-value building block in contemporary drug discovery. Its conformationally constrained, stereochemically defined structure provides an excellent starting point for creating potent and selective modulators of various biological targets. The dual functional handles for synthetic elaboration allow for rapid and systematic optimization of lead compounds. By combining thoughtful synthetic design with rigorous biological evaluation using the protocols outlined herein, researchers can effectively leverage the unique properties of this scaffold to accelerate the development of novel therapeutics.
References
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
-
(S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem - NIH. Available at: [Link]
-
2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem. Available at: [Link]
-
Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
General strategy for the synthesis of piperidine derivatives. - ResearchGate. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
drug-actions.pdf. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]
-
2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid - ChemBK. Available at: [Link]
-
Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives. - Sci-Hub. Available at: [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. Available at: [Link]
-
The Prohibited List | World Anti Doping Agency - WADA. Available at: [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. Available at: [Link]
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. Available at: [Link]
-
(2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics - PubMed. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. (S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 64625-19-0|(S)-2-(Piperidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]
Application Notes and Protocols for the N-alkylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of alkyl or aryl groups onto the piperidine nitrogen allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This comprehensive guide provides an in-depth exploration of the most effective and commonly employed experimental procedures for the N-alkylation of piperidines, grounded in mechanistic understanding and practical, field-proven insights.
Guiding Principles: Beyond the Recipe
A successful chemical transformation is more than a mere sequence of steps; it is a well-reasoned application of chemical principles. This guide is structured to not only provide detailed protocols but to also elucidate the "why" behind each experimental choice, empowering researchers to adapt and troubleshoot effectively. Our approach is built on three pillars:
-
Expertise & Experience: We delve into the mechanistic underpinnings of each reaction, explaining how the choice of reagents, solvents, and conditions influences the reaction outcome.
-
Trustworthiness: Each protocol is designed as a self-validating system, with clear checkpoints and characterization guidance to ensure the integrity of your results.
-
Authoritative Grounding: Key claims and protocols are supported by citations to peer-reviewed literature, providing a foundation of established scientific knowledge.
Choosing Your Synthetic Strategy: An Overview of Key N-Alkylation Methods
The selection of an appropriate N-alkylation strategy is contingent on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups in the starting materials. Here, we present a comparative overview of three robust and widely used methods.
| Method | Alkylating/Arylating Agent | Key Reagents | Advantages | Limitations | Typical Yields |
| Direct Alkylation | Alkyl Halides (e.g., Iodides, Bromides) | Base (e.g., K₂CO₃, DIPEA) | Simple procedure, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts, may require forcing conditions.[1][2] | 70-95% |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope.[3] | Requires a carbonyl compound as the alkyl source. | 80-98% |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides or Triflates | Palladium Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Excellent for forming C-N aryl bonds, high functional group tolerance.[4] | Requires an organometallic catalyst system, can be sensitive to air and moisture. | 75-95% |
| Microwave-Assisted Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Dramatically reduced reaction times, often improved yields.[5] | Requires specialized microwave reactor. | 85-98% |
Method 1: Direct N-Alkylation with Alkyl Halides
This classical approach relies on the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The choice of base is crucial to neutralize the resulting hydrohalic acid and drive the reaction to completion.
Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The rate of reaction is influenced by the nature of the leaving group (I > Br > Cl) and the steric hindrance around the reaction centers. A significant challenge is the potential for the newly formed tertiary amine to compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[1][2][6] This can often be mitigated by the slow addition of the alkylating agent or by using a stoichiometric excess of the piperidine.[1]
Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine
This protocol describes the N-benzylation of piperidine using benzyl bromide and potassium carbonate as the base.
Materials:
-
Piperidine (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Work-up and Purification:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude N-benzylpiperidine can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Method 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Mechanistic Insight
The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient, electrophilic iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the final tertiary amine.[3] The key advantage of this method is that the reducing agent is typically unreactive towards the starting carbonyl compound, thus preventing the formation of alcohol byproducts and allowing for a one-pot procedure.[7]
Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine via reductive amination of piperidine with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Piperidine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent.
-
Add benzaldehyde (1.05 eq.) to the stirred solution at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperidines.[4]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[8] It generally begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reaction, as it promotes both the oxidative addition and the reductive elimination steps.[9]
Detailed Experimental Protocol: Synthesis of N-(p-tolyl)piperidine
This protocol outlines the synthesis of N-(p-tolyl)piperidine from piperidine and 4-bromotoluene.
Materials:
-
Piperidine (1.2 eq.)
-
4-Bromotoluene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk flask with stir bar
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).
-
Add 4-bromotoluene (1.0 eq.) and piperidine (1.2 eq.) to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 4: Microwave-Assisted N-Alkylation
The use of microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[5][10]
Mechanistic Considerations
Microwave energy directly heats the polar reactants and solvent, leading to rapid and uniform heating of the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatic rate enhancements. For the N-alkylation of piperidines, the mechanism remains the same as for the thermally heated direct alkylation (SN2).
Detailed Experimental Protocol: Synthesis of N-Ethylpiperidine
This protocol describes the rapid synthesis of N-ethylpiperidine using microwave irradiation.
Materials:
-
Piperidine (1.0 eq.)
-
Ethyl iodide (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine piperidine (1.0 eq.), ethyl iodide (1.2 eq.), and finely powdered anhydrous K₂CO₃ (2.0 eq.).
-
Add a minimal amount of anhydrous DMF to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Product Characterization: Confirmation of N-Alkylation
Confirmation of a successful N-alkylation reaction is typically achieved through a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change in the ¹H NMR spectrum upon N-alkylation is the appearance of new signals corresponding to the protons of the newly introduced alkyl or aryl group. Additionally, the chemical shifts of the piperidine protons adjacent to the nitrogen (α-protons) will typically shift downfield. For example, in N-benzylpiperidine, the benzylic protons appear as a singlet around 3.5 ppm, and the α-protons of the piperidine ring are observed around 2.4 ppm.
-
¹³C NMR: In the ¹³C NMR spectrum, new signals for the carbons of the alkyl or aryl group will be present. The chemical shifts of the piperidine carbons, particularly the α-carbons, will also be affected. For N-benzylpiperidine, the benzylic carbon appears around 64 ppm, and the α-carbons of the piperidine ring are observed at approximately 54 ppm.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the N-alkylated product. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the expected mass of the product should be observed.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive alkylating agent.- Inappropriate base or solvent.- Catalyst deactivation (Buchwald-Hartwig). | - Switch to a more reactive alkyl halide (iodide > bromide).- For reductive amination, ensure the iminium ion is formed (mildly acidic conditions can help).[7]- For Buchwald-Hartwig, use a more electron-rich ligand or screen different palladium sources. |
| Over-alkylation (Quaternary Salt Formation) | - Excess alkylating agent.- Highly reactive alkylating agent.- Prolonged reaction time or high temperature. | - Use a stoichiometric amount or a slight excess of the amine.[1]- Add the alkylating agent slowly to the reaction mixture.[1]- Consider using reductive amination, which is selective for mono-alkylation.[3] |
| Formation of Side Products | - Elimination reaction (E2) with sterically hindered alkyl halides.- Self-condensation of aldehydes in reductive amination. | - Use a less hindered alkyl halide.- For reductive amination, use a mild reducing agent and control the stoichiometry. |
| Difficulty in Purification | - Residual starting materials or reagents.- Formation of polar byproducts. | - Perform an acidic wash to remove unreacted amine.- Use column chromatography with an appropriate solvent system. For basic amine products, adding a small amount of triethylamine to the eluent can improve peak shape. |
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
ResearchGate. (2018). The compounds of reductive amination of 1 with the derivatives benzaldehydes recorded. Available at: [Link]
-
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
-
National Institutes of Health. (2022). N-Dealkylation of Amines. Available at: [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]
-
Springer. (2006). Microwave Assisted Organic Synthesis. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
Università degli Studi di Milano. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]
-
ResearchGate. (2022). N-Dealkylation of Amines. Available at: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
ACS Publications. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Available at: [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
- Google Patents. (1982). N-alkyl-piperidine DERIVATIVES.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Springer. (2008). Practical Microwave Synthesis for Organic Chemists. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]
-
ResearchGate. (2009). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Available at: [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available at: [Link]
-
Scholars Research Library. (2011). A brief review: Microwave assisted organic reaction. Available at: [Link]
-
ACS Publications. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
ResearchGate. (2013). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Microwave Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. The following question-and-answer format provides in-depth troubleshooting advice, grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (S)-2-(Piperidin-2-yl)acetic acid?
A1: The primary and most established route is the stereoselective hydrogenation of 2-picolinic acid (pyridine-2-carboxylic acid) or its esters.[1] This method is often favored for its atom economy and the availability of the starting material. Alternative strategies include the asymmetric synthesis from chiral precursors or the chiral resolution of a racemic mixture of 2-(piperidin-2-yl)acetic acid.[2][3]
Q2: My hydrogenation of 2-picolinic acid is sluggish and gives low yields. What are the likely causes?
A2: Low reactivity in the hydrogenation of pyridines is a common issue.[4] Several factors could be at play:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring and the resulting piperidine can coordinate to the metal catalyst (e.g., Platinum, Rhodium, Ruthenium), inhibiting its activity.[5]
-
Inadequate Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or an inappropriate solvent can all lead to poor conversion.
-
Substrate Purity: Impurities in the 2-picolinic acid can also act as catalyst poisons.
Q3: I am observing significant by-products in my reaction. What are they and how can I minimize them?
A3: A common by-product is piperidine, resulting from the decarboxylation of the desired product or the starting material under harsh reaction conditions.[6] Over-reduction of the carboxylic acid group is also possible, though less common under typical hydrogenation conditions for this substrate. To minimize these, consider optimizing reaction temperature and time.
Q4: How can I ensure the stereochemical integrity of the (S)-enantiomer during the synthesis?
A4: Achieving high enantioselectivity is critical. For asymmetric hydrogenation, the choice of a suitable chiral catalyst and ligand is paramount.[7] If you are performing a chiral resolution, the selection of the resolving agent and crystallization solvent is crucial for obtaining high enantiomeric excess (ee).[8] It is essential to monitor the enantiomeric purity at key stages using techniques like chiral HPLC or NMR with a chiral shift reagent.
II. In-depth Troubleshooting Guides
Issue 1: Incomplete Hydrogenation of 2-Picolinic Acid
Symptoms:
-
Low conversion of 2-picolinic acid to 2-(piperidin-2-yl)acetic acid.
-
Presence of starting material in the final product mixture.
-
Reaction stalls after a certain period.
Causality and Solutions:
The pyridine ring is an aromatic system, and its reduction requires overcoming the aromatic stabilization energy. The nitrogen atom's ability to coordinate with and poison the catalyst surface is a significant hurdle.[5]
Troubleshooting Workflow:
Caption: Troubleshooting incomplete hydrogenation.
Detailed Protocols & Explanations:
-
Catalyst Selection and Handling: While Platinum oxide (PtO2) is a common choice, rhodium and ruthenium catalysts can offer better resistance to nitrogen poisoning.[5][6] The presence of a carboxylic acid group can help to mitigate catalyst poisoning by forming an internal salt with the piperidine nitrogen.[6]
-
Reaction Medium: Performing the hydrogenation in an acidic medium, such as acetic acid, can protonate the pyridine nitrogen, preventing it from binding to the catalyst. However, this can also lead to esterification if an alcohol is used as the solvent. Water is often a good, neutral solvent choice.[6]
-
Pressure and Temperature: These parameters are interdependent. Increasing hydrogen pressure often allows for lower reaction temperatures, which can minimize side reactions. A typical starting point is 50 psi of H2 at room temperature.
| Parameter | Recommended Range | Rationale |
| Catalyst | PtO₂, Rh/C, Ru/C | Rh and Ru often show higher activity and resistance to poisoning for pyridine reductions.[5] |
| Catalyst Loading | 5-10 mol% | Higher loading can compensate for some catalyst deactivation. |
| Solvent | Water, Acetic Acid, Ethanol | Water is a neutral and effective medium. Acetic acid prevents catalyst poisoning.[6] |
| H₂ Pressure | 50-500 psi | Higher pressure increases the rate of hydrogenation. |
| Temperature | 25-80 °C | Start at room temperature; gentle heating can increase the rate, but may also promote side reactions. |
Issue 2: Poor Stereocontrol and Low Enantiomeric Excess (ee)
Symptoms:
-
The final product is a racemic or near-racemic mixture.
-
Chiral HPLC or NMR analysis shows a low enantiomeric excess.
Causality and Solutions:
Achieving high stereocontrol in the synthesis of a chiral compound like (S)-2-(Piperidin-2-yl)acetic acid requires either an effective asymmetric synthesis or an efficient chiral resolution.
Asymmetric Hydrogenation Approach:
The key to a successful asymmetric hydrogenation is the selection of the chiral ligand that coordinates to the metal center and directs the approach of hydrogen to one face of the substrate.
Key Considerations for Asymmetric Hydrogenation:
-
Catalyst System: Iridium-based catalysts with chiral P,N-ligands have shown success in the asymmetric hydrogenation of substituted pyridinium salts.[7]
-
Substrate Form: Often, the N-protected pyridine derivative is a better substrate for asymmetric hydrogenation than the free pyridine.
-
Optimization: The solvent, temperature, and pressure must be carefully optimized for each catalyst-ligand system to achieve high enantioselectivity.
Chiral Resolution Approach:
Chiral resolution separates enantiomers by converting them into diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.[3]
Chiral Resolution Workflow:
Caption: Workflow for chiral resolution.
Protocol: Chiral Resolution Screening
-
Select Resolving Agents: Common choices for resolving racemic acids include chiral amines like (R)-(-)-Mandelic acid, (1R,2R)-(-)-1,2-Diaminocyclohexane, or derivatives of tartaric acid.[9]
-
Solvent Screening: In parallel, dissolve the racemic acid and 0.5-1.0 equivalents of the resolving agent in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water).
-
Induce Crystallization: Allow the solutions to stand at room temperature, then cool to induce crystallization.
-
Analyze Crystals: Isolate the crystals and liberate the acid. Analyze the enantiomeric excess by a suitable method.
-
Optimize: Based on the screening results, optimize the solvent system, stoichiometry of the resolving agent, and crystallization temperature to maximize the yield and ee of the desired (S)-enantiomer.
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
The isolated product is contaminated with residual catalyst or inorganic salts.
-
The product is an oil or a sticky solid.
Causality and Solutions:
2-(Piperidin-2-yl)acetic acid is an amino acid and exists as a zwitterion, which can make it highly soluble in polar solvents like water and difficult to extract into organic solvents.
Purification Strategy:
-
Catalyst Removal: After the reaction, the heterogeneous catalyst must be carefully removed by filtration, typically through a pad of Celite®.[10] Ensure all catalyst particles are removed to prevent contamination of the final product.
-
Work-up and Isolation:
-
If the reaction was run in an acidic solvent, neutralize carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
The product can often be precipitated by adding a less polar solvent, such as isopropanol or acetone, to the concentrated aqueous solution.
-
-
Dealing with Zwitterionic Nature:
-
Salt Formation: Converting the amino acid to its hydrochloride salt can improve its crystallinity and ease of handling.[11] This is achieved by dissolving the crude product in a suitable solvent (e.g., ethanol) and adding a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol or diethyl ether).
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be a very effective purification method for amino acids.
-
Purification Decision Tree:
Caption: Decision tree for product purification.
IV. References
-
JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Retrieved from
-
Asian Journal of Organic Chemistry. (n.d.). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Retrieved from
-
ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. Retrieved from
-
PubMed. (n.d.). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Retrieved from
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Royal Society of Chemistry. (n.d.). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Retrieved from
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from
-
Biosynth. (n.d.). 2-(Piperidin-2-yl)acetic acid hydrochloride. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction. Retrieved from
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry.
-
PubMed Central. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from
-
PubMed. (2006). Stereoselective Synthesis of Pyridinones: Application to the Synthesis of (-)-Barrenazines. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). Facile reduction of pyridines with nickel-aluminum alloy. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-piperidineacetic acid hydrochloride synthesis. Retrieved from
-
ChemScene. (n.d.). (S)-2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Retrieved from
-
Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. Retrieved from
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from
-
ACS Publications. (2017). CO2 Hydrogenation Catalysts with Deprotonated Picolinamide Ligands. Retrieved from
-
PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from
-
Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl). Retrieved from
-
Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from
-
Benchchem. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from
-
Merck. (n.d.). 2-piperidineacetic acid hydrochloride synthesis. Retrieved from
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from
-
ACS Publications. (2017). CO2 Hydrogenation Catalysts with Deprotonated Picolinamide Ligands. Retrieved from
-
Bioorganic & Medicinal Chemistry Letters. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from
-
MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from
-
Google Patents. (n.d.). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Retrieved from
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from
-
PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. Retrieved from
-
Tetrahedron. (2003). Recent advances in the synthesis of piperidones and piperidines.
-
Google Patents. (n.d.). A kind of purification method of high-purity piperidine. Retrieved from
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid. Retrieved from
-
Google Patents. (n.d.). Method for preparing 3-pyridine acetic acid hydrochloride. Retrieved from
-
ResearchGate. (n.d.). Weak intramolecular hydrogen bond in picolinic acid. Retrieved from
-
Google Patents. (n.d.). Purification of piperidines. Retrieved from
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from
-
PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. Retrieved from
-
Asian Journal of Green Chemistry. (n.d.). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Retrieved from
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. datapdf.com [datapdf.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Purification of (S)-2-(Piperidin-2-yl)acetic acid
Welcome to the technical support center for the purification of (S)-2-(Piperidin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable chiral building block from complex reaction mixtures. As a zwitterionic amino acid derivative, its purification requires a nuanced understanding of its physicochemical properties to overcome common obstacles like low yields, persistent impurities, and enantiomeric contamination.
This document provides field-proven insights and troubleshooting strategies to guide you through a logical, efficient purification workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and general purification strategies for (S)-2-(Piperidin-2-yl)acetic acid.
Q1: What are the key physicochemical properties of (S)-2-(Piperidin-2-yl)acetic acid that influence its purification?
A1: Understanding the molecule's structure is paramount. It is a non-proteinogenic amino acid containing a secondary amine (the piperidine nitrogen) and a carboxylic acid. This structure confers several key properties:
-
Zwitterionic Nature: In neutral aqueous solutions, the molecule exists as a zwitterion, with a protonated piperidinium cation and a deprotonated carboxylate anion. This makes it highly polar and water-soluble but poorly soluble in many common organic solvents.[1]
-
Amphoteric Character: It can act as both an acid and a base. The carboxylic acid has a pKa (pKa1) typically in the range of 2-3, while the piperidinium group has a pKa (pKa2) around 10-11. This allows for significant manipulation of its net charge and solubility by adjusting the pH.
-
Chirality: The presence of a stereocenter at the 2-position of the piperidine ring means that enantiomeric purity is a critical quality attribute. Purification methods must be chosen to preserve or enhance the enantiomeric excess (ee).[2]
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Impurities are typically byproducts of the synthetic route. Common sources include the hydrogenation of pyridine derivatives.[3] Potential impurities may include:
-
Starting Materials: Unreacted precursors, such as the corresponding pyridine-containing starting material.
-
Enantiomeric Impurity: The (R)-enantiomer, which can be difficult to separate due to identical physical properties (except for interaction with other chiral entities).
-
Diastereomers: If the synthesis involves reactions that create a second chiral center, diastereomeric impurities may be present.
-
Side-Reaction Products: Byproducts from incomplete reactions or side reactions, such as N-acylated or esterified derivatives if protecting groups are used.[4]
-
Residual Solvents: Solvents used in the synthesis or workup, which can inhibit crystallization.[5]
Q3: What are the principal purification strategies for a chiral amino acid like this?
A3: The main strategies leverage the compound's unique properties and can be broken down into three categories:
-
Crystallization/Precipitation: This is the most common and scalable method. It relies on differences in solubility between the desired product and impurities. For this compound, pH-controlled precipitation is highly effective. By adjusting the pH to its isoelectric point (pI), the net charge of the zwitterion is zero, drastically reducing its solubility in aqueous media and causing it to precipitate.
-
Salt Formation: This is a powerful technique for both purification and chiral resolution.[6][7]
-
For General Purification: Forming a salt (e.g., a hydrochloride salt) can alter the compound's solubility profile, allowing it to be crystallized from different solvent systems, thereby leaving different impurities behind.[8]
-
For Chiral Resolution: Reacting the racemic or enantio-impure acid with a chiral base (or a chiral acid if the piperidine nitrogen is the target) forms diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.
-
-
Chromatography: This is a high-resolution technique ideal for removing closely related impurities or for separating enantiomers.
-
Ion-Exchange Chromatography: Exploits the charged nature of the amino acid to separate it from neutral or differently charged impurities.[9]
-
Chiral Chromatography (HPLC/SFC): The most direct way to separate enantiomers and assess enantiomeric purity. It uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers.[10][11]
-
Q4: When should I choose chromatography over crystallization?
A4: The choice depends on the scale, the nature of the impurities, and the required purity level.
-
Choose Crystallization for:
-
Large-scale (gram to kilogram) purifications where cost and throughput are major factors.[12]
-
When the primary impurities have significantly different solubility profiles.
-
Initial bulk purification to remove the majority of contaminants before a final polishing step.
-
-
Choose Chromatography for:
-
Small-scale purifications or when very high purity (>99.5%) is required.
-
Separating stubborn impurities with similar structures and polarities.
-
Analytical or preparative separation of enantiomers when diastereomeric salt crystallization is unsuccessful or too time-consuming to develop.[13][14] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it an attractive "greener" option.[11]
-
Purification Workflow & Decision Making
The following diagram outlines a general workflow for purifying (S)-2-(Piperidin-2-yl)acetic acid from a crude reaction mixture.
Caption: General purification workflow for (S)-2-(Piperidin-2-yl)acetic acid.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My product fails to crystallize and remains an oil or syrup.
-
Probable Cause A: Residual Organic Solvent. Even trace amounts of organic solvents (e.g., DCM, Ethyl Acetate, THF) from the workup can act as co-solvents, keeping the product in solution.
-
Solution: Concentrate the aqueous solution thoroughly on a rotary evaporator, potentially co-evaporating with water several times to azeotropically remove volatile organics. Subsequently, lyophilization (freeze-drying) can be highly effective for obtaining a solid if crystallization proves difficult.
-
-
Probable Cause B: High Impurity Load. Impurities can disrupt the formation of a stable crystal lattice, a phenomenon known as "impurity poisoning."
-
Solution: Perform a preliminary purification step. A quick filtration through a plug of silica gel or a short ion-exchange column can remove non-polar or non-ionic impurities.[9] Following this, attempt the pH-controlled precipitation again.
-
-
Probable Cause C: Incorrect pH. The minimum solubility for a zwitterionic amino acid occurs at its isoelectric point (pI). If the pH is too high or too low, the compound will be in its more soluble salt form.
-
Solution: Carefully adjust the pH of the aqueous solution. The pI can be estimated as the average of the two pKa values. Titrate slowly with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to find the point of maximum precipitation.
-
Problem 2: The yield from my pH-controlled crystallization is very low.
-
Probable Cause A: Incomplete Precipitation. The product may have some residual solubility even at its pI, or the volume of water may be too large.
-
Solution 1 (Salting Out): After pH adjustment, add a saturated salt solution (e.g., NaCl or (NH₄)₂SO₄). The salt ions compete for water molecules, reducing the hydration shell around the amino acid and decreasing its solubility, forcing more product to precipitate.[15][16]
-
Solution 2 (Anti-Solvent Addition): After adjusting the pH, slowly add a water-miscible organic solvent in which the product is insoluble (e.g., acetone, isopropanol). This reduces the overall polarity of the solvent system, causing the polar zwitterion to precipitate. Perform this slowly to avoid crashing out impurities.
-
-
Probable Cause B: Product Lost to Mother Liquor. A significant amount of product may remain dissolved in the filtrate.
-
Solution: After filtering the precipitated solid, concentrate the mother liquor (filtrate) and allow it to stand at a low temperature (e.g., 4°C) for an extended period to recover a second crop of crystals. Check the purity of this second crop separately, as it may be less pure than the first.
-
Problem 3: My final product has poor enantiomeric excess (ee).
-
Probable Cause: Ineffective Chiral Separation Method. This is the most common issue when starting from a racemic or enantio-enriched mixture that requires further resolution.
-
Solution 1 (Diastereomeric Salt Crystallization): This is the classical, industrial-scale method. React the enantio-impure acid with a chiral resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, or a chiral tartaric acid derivative). This forms a pair of diastereomeric salts. These diastereomers have different solubilities in a given solvent, allowing one to be selectively crystallized. After isolation, the chiral auxiliary is removed by acid/base treatment to yield the enantiopure product. See Protocol 2 for a general procedure.
-
Solution 2 (Preparative Chiral Chromatography): This is the most direct and often fastest method to develop on a lab scale. Using a suitable chiral stationary phase (CSP), the enantiomers can be directly separated. Common CSPs are based on cellulose or amylose derivatives. While more expensive in terms of solvents and columns, it provides very high enantiomeric purity.[11][13]
-
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for crystallization failure.
Detailed Experimental Protocols
Protocol 1: Purification by pH-Controlled Crystallization
This protocol is designed for the initial purification of (S)-2-(Piperidin-2-yl)acetic acid from an aqueous solution, assuming most impurities are not zwitterionic.
-
Dissolution: Dissolve the crude material in a minimum amount of deionized water. If the material is in a salt form (e.g., hydrochloride), the initial pH will be acidic. If it is from a basic workup, the pH may be high.
-
Initial pH Adjustment: If the solution is basic, slowly add 1M HCl with stirring to bring the pH to ~7. If it is acidic, add 1M NaOH to reach pH ~7.
-
Titration to Isoelectric Point (pI): Begin the slow, dropwise addition of 1M HCl (or 1M acetic acid for better control). Monitor the solution for the onset of precipitation. The goal is to find the pH at which the maximum amount of solid precipitates. This is the pI.
-
Precipitation & Aging: Once at the pI, continue stirring the resulting slurry at room temperature for 1-2 hours. This "aging" process allows for the formation of larger, more easily filterable crystals. For improved yield, cool the slurry in an ice bath (0-4°C) for an additional hour.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove any entrained soluble impurities, followed by a wash with a water-miscible solvent like acetone or isopropanol to help dry the solid.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
-
Analysis: Check the purity of the final product and the mother liquor by a suitable method (e.g., HPLC, NMR) to quantify the yield and assess what impurities, if any, remain.
Protocol 2: General Method for Diastereomeric Salt Resolution
This protocol provides a starting point for separating the (S)-enantiomer from a racemic or enantio-impure mixture.
-
Resolving Agent Selection: Choose a readily available and affordable chiral resolving agent. For a carboxylic acid, a chiral amine like (R)-(+)-α-methylbenzylamine is a common choice.
-
Salt Formation: Dissolve the impure (S)-2-(Piperidin-2-yl)acetic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone/water mixtures). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Crystallization: The diastereomeric salt may precipitate immediately or require concentration and/or cooling. The key is fractional crystallization:
-
Heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then to 4°C. The less soluble diastereomeric salt should crystallize out.
-
-
Isolation & Analysis: Filter the crystals and wash with a small amount of cold solvent. Analyze a small sample of the salt by converting it back to the free amino acid (see step 5) and measuring the enantiomeric excess by chiral HPLC.
-
Liberation of Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2 with 1M HCl) to protonate the carboxylic acid. Extract the chiral amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Then, adjust the remaining aqueous layer to the pI of the amino acid to precipitate the now enantiomerically enriched product, as described in Protocol 1.
-
Optimization: This process often requires optimization of the solvent, equivalents of resolving agent, and crystallization temperature to achieve high diastereomeric and enantiomeric purity.
Data Summary Tables
Table 1: Solvent Selection for Crystallization & Salt Formation
| Method | Solvent System (Starting Point) | Rationale |
| pH-Controlled Precipitation | Water | The zwitterion is highly polar and its solubility is highly dependent on pH in water. |
| Anti-Solvent Crystallization | Water / Isopropanol or Water / Acetone | The organic "anti-solvent" reduces the polarity of the bulk medium, forcing the polar zwitterion out of solution. |
| Diastereomeric Salt Formation | Ethanol, Methanol, or Ethyl Acetate | These solvents offer a range of polarities to find differential solubility for the diastereomeric salts. Often requires screening. |
| Hydrochloride Salt Crystallization | Isopropanol / Diethyl Ether | The HCl salt is often less polar than the zwitterion and can be crystallized from organic solvent systems. |
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommended Starting Condition | Notes |
| Column | Immobilized Polysaccharide CSP (e.g., Chiralpak IA, IB, IC) | These columns show broad applicability for chiral separations.[10][11] |
| Mobile Phase (Normal Phase) | Hexane / Ethanol with 0.1% acid/base modifier | A common starting point. The modifier (e.g., TFA for acid, DEA for base) is critical for good peak shape with amino acids. |
| Mobile Phase (Reversed Phase) | Water (with buffer, e.g., Ammonium Bicarbonate) / Acetonitrile | Useful if the compound is not soluble in normal phase eluents. |
| Detection | UV at 210-220 nm | The carboxyl and amide groups absorb at low UV wavelengths. |
References
-
AK Lectures. Salting out. [Link]
- US Patent US3450752A. Methods for preparing solid salts of amino acids.
-
ResearchGate. Salts of Amino Acids: Crystallization, Structure and Properties. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
-
Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-6. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
PubMed. Chiral separation of nipecotic acid amides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 854351, (S)-2-(Piperidin-2-yl)acetic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3164325, 2-(Piperidin-2-yl)acetic acid. [Link]
- Google Patents.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
MDPI. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Link]
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents.
-
Chembase. (S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID. [Link]
-
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
Sources
- 1. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64625-19-0|(S)-2-(Piperidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. 193693-62-8 CAS MSDS ((S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. diaion.com [diaion.com]
- 10. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aklectures.com [aklectures.com]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Optimization of Catalytic Conditions for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic conditions for the synthesis of piperidine and its derivatives. Piperidines are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the catalytic synthesis of piperidines, offering systematic approaches to problem-solving.
Issue 1: Low or No Conversion of Pyridine Starting Material
Question: My catalytic hydrogenation of pyridine is showing low to no conversion. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in pyridine hydrogenation is a frequent challenge, often stemming from catalyst deactivation, insufficient reaction conditions, or mass transfer limitations.[3] The aromatic stability of the pyridine ring requires carefully optimized conditions to achieve full saturation.[4][5]
Causality and Resolution Strategy:
-
Catalyst Deactivation/Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, effectively "poisoning" it and blocking active sites.[4][6][7]
-
Solution 1: Acidic Additives: The most common and effective solution is to add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) or glacial acetic acid.[8][9][10] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[8] Glacial acetic acid often serves as both a solvent and an acid, proving effective for catalysts like PtO₂.[9][11]
-
Solution 2: Catalyst Choice: If poisoning persists, consider switching to a catalyst less prone to deactivation. Rhodium-based catalysts are often more robust in this regard compared to palladium.[3][12]
-
Solution 3: Purity of Starting Materials: Ensure the pyridine starting material and solvents are of high purity and anhydrous, as impurities can also poison the catalyst.[3]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires sufficient hydrogen availability at the catalyst surface.
-
Inadequate Temperature: The reaction may be kinetically slow at lower temperatures.
-
Inactive Catalyst Batch: The catalyst itself may be compromised.
-
Solution: Use a fresh batch of catalyst. It is good practice to perform a small-scale test reaction on a known substrate to verify the activity of a new bottle or batch of catalyst.[3]
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Issue 2: Over-Reduction and Ring Opening Byproducts
Question: I am successfully reducing my pyridine, but I'm observing significant amounts of ring-opened byproducts like pentylamines. How can I prevent this "over-reduction"?
Answer: Over-reduction, also known as hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring.[3] This side reaction is a significant issue as it lowers the yield of the desired product and introduces impurities that are often difficult to separate.[3]
Causality and Resolution Strategy:
-
Catalyst Selection: The choice of catalyst is the most critical factor in controlling over-reduction.
-
Solution: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are widely reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[3][12] While effective for hydrogenation, catalysts like Raney Nickel can be more prone to inducing hydrogenolysis under harsh conditions.[3]
-
-
Reaction Conditions: Harsh conditions can promote C-N bond cleavage.
-
Solution: Optimize for the mildest conditions possible. Once you have established conditions for full conversion, try systematically lowering the temperature and hydrogen pressure to find a sweet spot that maintains high yield while minimizing byproduct formation.[10]
-
Issue 3: Inconsistent Reaction Yields
Question: My piperidine synthesis yields are not reproducible between batches. What could be the cause?
Answer: Inconsistent yields often point to variability in starting materials, catalyst activity, or the reaction setup itself.[3]
Causality and Resolution Strategy:
-
Variability in Catalyst Activity: Different batches of the same catalyst can have slightly different activity levels.
-
Solution: Use a consistent source and batch of catalyst for a series of experiments. As mentioned before, always perform a small-scale test reaction to verify the activity of a new batch.[3]
-
-
Purity of Starting Materials and Solvents: Impurities can have a significant, non-linear impact on the reaction.
-
Solution: Use high-purity pyridine and anhydrous solvents consistently.[3]
-
-
Inconsistent Reaction Setup: Minor variations in setup can lead to different outcomes.
-
Solution: Standardize the reaction setup, including the stirring rate, method of temperature control, and pressure regulation.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for piperidine synthesis from pyridine?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate, desired selectivity, and available equipment. However, some general guidelines apply:
-
For General Hydrogenation: Platinum(IV) oxide (PtO₂, Adams' catalyst) and various forms of Rhodium (e.g., Rh/C, Rh₂O₃) are highly effective and widely used.[3][9][12]
-
To Minimize Over-reduction (C-N cleavage): Rhodium-based catalysts are often superior.[3]
-
For High Chemoselectivity (e.g., reducing a nitro group without touching the pyridine ring): Palladium on carbon (Pd/C) is a common choice, often used with acidic additives to protect the pyridine ring.[8]
-
Recent Advances: Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method that shows exceptional tolerance for sensitive functional groups and can operate under mild conditions.[1]
| Catalyst | Typical Use Case | Advantages | Disadvantages |
| PtO₂ | General pyridine hydrogenation | Highly active, effective for many substrates[9] | Can require high pressure, may cause dehalogenation[3] |
| Rh/C, Rh₂O₃ | Selective hydrogenation | High activity, low tendency for over-reduction[3][12] | Can be more expensive |
| Pd/C | Selective reductions in presence of pyridine | Good for reducing other groups selectively[8] | Prone to poisoning by the pyridine ring[7] |
| Raney Nickel | Industrial applications | Cost-effective, active[3][13] | May require harsh conditions, can cause over-reduction[3] |
| Iridium(III) complexes | Advanced, chemoselective synthesis | High selectivity, tolerates sensitive groups, mild conditions[1] | Catalyst may be specialized/expensive |
Q2: What is the role of the solvent in piperidine synthesis?
A2: The solvent plays a crucial role beyond simply dissolving the reactants. It can influence catalyst activity, reaction rate, and even product selectivity.[14]
-
Protic Solvents: Solvents like ethanol, methanol, or glacial acetic acid are commonly used.[8][11] Acetic acid, in particular, can serve as both the solvent and the acid additive to prevent catalyst poisoning.[9][11]
-
Solvent Effects on Rate: The choice of solvent can alter the solvation of reactants and transition states, directly impacting the reaction's energy barrier. For instance, in some Pd-catalyzed hydrogenations, the reaction rate can vary significantly between solvents like methanol, water, and THF.[14]
Q3: How can I selectively reduce a functional group on a pyridine ring without reducing the ring itself?
A3: This is a common challenge in synthetic chemistry. The key is to modulate the reactivity of the pyridine ring and the catalyst.
-
Protonation: The most effective strategy is to add a strong acid (like HCl) or a weaker acid (like acetic acid).[8] This forms a pyridinium salt, which is electron-deficient and significantly less likely to coordinate to and poison the catalyst. This allows the catalyst to selectively reduce other functional groups, such as nitro groups or alkenes.[8]
-
Catalyst Selection: Use a catalyst that is highly active for the target functional group but less so for pyridine hydrogenation under the chosen conditions. Pd/C is a classic example for selective nitro group reduction in the presence of a pyridine ring.[8]
-
Controlled Poisoning: Paradoxically, adding a small, controlled amount of a poison like pyridine or quinoline can sometimes increase selectivity by deactivating the most reactive sites on the catalyst, thus preventing the hydrogenation of the more stable pyridine ring.[7]
Q4: My starting material has a halogen substituent (Cl, Br, I). How can I avoid dehalogenation during hydrogenation?
A4: Hydrodehalogenation is a common side reaction, especially with Pd/C.[3]
-
Catalyst Choice: Use a catalyst less prone to causing dehalogenation. Platinum-based catalysts like PtO₂ are often a better choice under controlled conditions.[3]
-
Solvent and Additives: The choice of solvent and additives can also influence this side reaction. Careful screening of conditions is recommended.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of a substituted pyridine using Adams' catalyst in an acidic medium.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (Solvent)
-
High-Pressure Reactor (Autoclave)
-
Hydrogen Gas (High Purity)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.[15]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst.[15]
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen and then venting. Repeat this cycle 3-5 times.
-
Hydrogenation: Purge the system with hydrogen gas in a similar manner (pressurize, vent, repeat 3-5 times). Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[9]
-
Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) for the required time (typically 4-24 hours).[15]
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging) and analyzing via GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite®.[12]
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified further if necessary (e.g., by distillation or chromatography after basification).
Experimental Workflow Diagram
Caption: Experimental workflow for pyridine hydrogenation.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
- Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- Kharitonov, D. I., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- DTIC. (2025). Piperidine Synthesis.
- Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Chirik, P. J., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications.
- Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
- Benchchem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- Zhou, Q., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
- Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?.
- Minteer, S. D., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Benchchem. (n.d.). Technical Support Center: Catalytic Hydrogenation of 3-Methylpyridine.
- Liu, Y., et al. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology.
- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Wikipedia. (n.d.). Piperidine.
- Tanaka, N., & Usuki, T. (2020). Investigation of solvents for hydrogenation of pyridine. ResearchGate.
- Davies, H. M., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Satterfield, C. N., & Cocchetto, J. F. (2025). Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate.
- Benchchem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors.
- Benchchem. (n.d.). Optimizing reaction conditions for phenylethynyl piperidine synthesis.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
- Chirik, P. J., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH.
- Kargar, P. G., & Bagherzade, G. (n.d.). The suggested mechanism for the synthesis of piperidine derivatives.... ResearchGate.
- ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic.
- Donohoe, T. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Piperidine and Piperazine Immobilized on Iron Oxide Nanoparticles as Magnetically Recyclable Heterogeneous Catalysts for One-Pot Synthesis of ??-Phosphonomalonates | Request PDF.
- Fortes, A. D., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine. PMC.
- ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
- EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis.
- NIH. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental outcomes.
Introduction
(S)-2-(Piperidin-2-yl)acetic acid is a crucial intermediate in the pharmaceutical industry, serving as a key structural motif in a variety of bioactive molecules. Achieving high yield and enantiomeric purity of this compound is paramount for the successful development of novel therapeutics. However, its synthesis can be fraught with challenges, including low yields, side product formation, and racemization. This guide aims to provide practical, experience-driven solutions to these common issues.
Troubleshooting Common Issues in the Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
This section addresses specific problems you may encounter during your synthesis and offers structured solutions.
Low Overall Yield
A diminished yield can arise from several factors throughout the synthetic sequence. A common and efficient route involves the catalytic hydrogenation of 2-(pyridin-2-yl)acetic acid.
Question: My yield from the catalytic hydrogenation of 2-(pyridin-2-yl)acetic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the catalytic hydrogenation of pyridine derivatives to their corresponding piperidines are often linked to catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Selection and Handling:
-
Expertise & Experience: The choice of catalyst is critical. While various catalysts like palladium, nickel, and rhodium can be used, Platinum(IV) oxide (PtO2, Adams' catalyst) is a robust option for this transformation.[1] It is often effective at room temperature, which can minimize side reactions.[1]
-
Trustworthiness: Ensure your catalyst is not poisoned. Contaminants such as sulfur or halides in your starting material or solvent can deactivate the catalyst. Pre-treating your starting material with activated carbon can help remove potential poisons. Also, ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogenation of the pyridine ring requires sufficient hydrogen pressure. Pressures between 50 to 70 bar are often effective when using PtO2.[1] If you are using a balloon setup (approx. 1 atm), the reaction may be sluggish or incomplete.
-
Solvent: Glacial acetic acid is an excellent solvent for this reaction as it helps to activate the pyridine ring towards reduction.[1]
-
Temperature: While some hydrogenations require elevated temperatures, PtO2 can effectively catalyze this reaction at room temperature.[1] Increasing the temperature may lead to over-reduction or side reactions.
-
-
Workup and Purification:
-
Isolation: After the reaction, the catalyst is typically removed by filtration through a pad of celite. Ensure the celite pad is thoroughly washed with the reaction solvent to recover all the product. The product, being an amino acid, can be amphoteric. Careful pH adjustment during aqueous workup is crucial for efficient extraction.
-
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the critical issue of racemization during synthesis. Maintaining the stereochemical integrity of the C2 position is paramount for the biological activity and regulatory approval of chiral piperidine-based compounds. This guide offers expert insights and practical solutions to help you navigate the challenges of synthesizing this important chiral building block.
Racemization Troubleshooting Guide
This section addresses specific issues that can lead to the loss of enantiomeric purity during the synthesis of (S)-2-(Piperidin-2-yl)acetic acid. The primary mechanism of racemization involves the deprotonation of the α-carbon to the carboxylic acid moiety, leading to a planar achiral enolate intermediate.[1][2] The stereocenter at the C2 position of the piperidine ring can also be susceptible to epimerization under certain basic conditions.
Issue 1: Significant Racemization Observed After a Base-Mediated Reaction
Question: I performed a reaction involving a strong base to functionalize the carboxylic acid group (or another part of the molecule), and my chiral HPLC analysis shows a significant amount of the (R)-enantiomer. What happened and how can I fix it?
Answer:
This is a classic case of base-catalyzed racemization. The α-proton on the carbon between the piperidine ring and the carboxyl group is acidic and can be abstracted by a base to form a planar enolate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.
Causality and Mitigation Strategies:
-
Base Selection is Critical: The choice of base is the most significant factor. Strong, sterically unhindered bases like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) at elevated temperatures will readily cause racemization.
-
Solution: Employ sterically hindered, non-nucleophilic bases. These bases are less likely to abstract the α-proton due to steric hindrance.[2] Recommended bases and their typical applications are summarized in the table below.
-
| Base | Common Use | Racemization Potential | Recommended Application |
| Triethylamine (TEA) | General purpose | Moderate to High | Use with caution, preferably at low temperatures. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | Peptide couplings, alkylations | Low to Moderate | Preferred over TEA due to greater steric bulk. |
| 2,4,6-Collidine | General purpose | Low | Excellent choice for acid scavenging with minimal racemization risk.[2] |
| Potassium Carbonate (K₂CO₃) | Alkylations | Moderate | Can cause racemization, especially at higher temperatures. Use milder conditions if possible. |
-
Stoichiometry of the Base: Using an excess of base, especially a strong one, increases the equilibrium concentration of the enolate, leading to more extensive racemization.
-
Solution: Use the minimum effective amount of base, ideally stoichiometric or slightly less. A slow addition of the base can also help to keep the instantaneous concentration low.
-
-
Temperature Control: The rate of enolization and subsequent racemization is highly temperature-dependent.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For highly sensitive substrates, temperatures of -20 °C to -78 °C are often necessary.
-
-
N-Protecting Group: The nature of the protecting group on the piperidine nitrogen significantly influences the stability of the chiral center. An electron-withdrawing protecting group, such as tert-butyloxycarbonyl (Boc), can increase the acidity of the α-proton, making it more susceptible to abstraction.
Issue 2: Racemization During Carboxylic Acid Activation for Amide Coupling
Question: I am trying to form an amide by coupling my N-Boc-(S)-2-(piperidin-2-yl)acetic acid with an amine. I am using a standard carbodiimide coupling agent and observing significant racemization. Why is this happening?
Answer:
Carbodiimide coupling reagents (like DCC or EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization to form an oxazolone.[1][4] The oxazolone intermediate has an acidic proton at the C2 position, which can be easily abstracted by a base, leading to rapid racemization.
Causality and Mitigation Strategies:
-
Oxazolone Formation: The formation of the oxazolone is the primary pathway for racemization during peptide-type coupling reactions.[1][5]
-
Solution 1: Use of Additives: To suppress racemization, the O-acylisourea intermediate must be trapped before it can form an oxazolone. This is achieved by adding nucleophilic additives that form a more stable, yet still reactive, active ester.
-
| Additive | Coupling Reagent | Racemization Suppression |
| 1-Hydroxybenzotriazole (HOBt) | DCC, EDC | Good |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | DCC, EDC, HATU | Excellent |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | DIC | Excellent |
Frequently Asked Questions (FAQs)
Q1: At which steps of the synthesis is racemization most likely to occur?
A1: Racemization is most probable during any step that involves the activation of the carboxylic acid or the exposure of the molecule to basic conditions, especially at elevated temperatures. Key steps to watch out for include:
-
Amide bond formation: As discussed above, activation of the carboxyl group can lead to oxazolone formation and subsequent racemization.[1][4]
-
Esterification or hydrolysis: Base-catalyzed esterification or hydrolysis can lead to enolate formation.
-
Alkylation of the piperidine nitrogen: If the carboxylic acid is not protected, the basic conditions used for N-alkylation can cause racemization.
-
Deprotection steps: While less common, certain deprotection conditions (e.g., strongly basic or acidic conditions at high temperatures) could potentially compromise stereochemical integrity.
Q2: How can I accurately determine the enantiomeric purity of my product?
A2: The most reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Chiral Gas Chromatography (GC) can also be used, often after derivatization to increase volatility. NMR spectroscopy with chiral solvating or derivatizing agents can provide a quicker but often less precise measure of enantiomeric purity.[6][7][8]
Q3: Is the N-H proton of the piperidine ring acidic enough to cause problems?
A3: The N-H proton is significantly less acidic than the α-proton of the acetic acid moiety. However, in the presence of very strong bases, deprotonation of the nitrogen can occur. The resulting amide anion could potentially influence the stereochemistry of subsequent reactions. It is standard practice to protect the piperidine nitrogen with a group like Boc or Cbz early in the synthesis to prevent side reactions and to improve handling and solubility. This protection is crucial for controlling the reactivity of the molecule.[1][3]
Q4: Can I use an enzymatic resolution to obtain the pure (S)-enantiomer?
A4: Yes, enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. For example, a lipase could be used to selectively hydrolyze an ester of the racemic 2-(piperidin-2-yl)acetic acid, leaving the desired (S)-acid or ester unreacted (or vice-versa, depending on the enzyme's selectivity). This approach can be highly effective but requires screening for a suitable enzyme and optimization of reaction conditions.
Experimental Protocols & Visual Guides
Protocol 1: Chiral HPLC Analysis of N-Boc-(S)-2-(Piperidin-2-yl)acetic acid
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.
-
Column Selection: A polysaccharide-based chiral stationary phase is recommended. Columns such as Chiralpak® IA, IB, or IC have shown good performance for separating similar chiral amines and acids.[9]
-
Sample Preparation:
-
Prepare a stock solution of your sample at 1 mg/mL in the mobile phase.
-
If the carboxylic acid gives poor peak shape, pre-column derivatization to the methyl or ethyl ester can significantly improve chromatography.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The acidic modifier is crucial for good peak shape of the carboxylic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (for the Boc-group and carboxyl chromophore).
-
Injection Volume: 10 µL
-
-
Analysis: Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess (% e.e.).
Diagram 1: General Mechanism of Base-Catalyzed Racemization
This diagram illustrates the formation of the planar enolate intermediate responsible for the loss of stereochemistry at the α-carbon.
Note: The DOT script above is a template. For actual visualization, image files for the chemical structures would be needed.
Caption: Base-catalyzed racemization via a planar enolate.
Diagram 2: Troubleshooting Workflow for Racemization Issues
This workflow provides a logical path for diagnosing and solving racemization problems encountered during synthesis.
Caption: Decision workflow for diagnosing and resolving racemization.
References
-
Langston, M., et al. (2004). Racemisation of R-Bupivacaine: A Key Factor in the Integrated and Economic Process for the Production of Levobupivacaine. Organic Process Research & Development, 8(4), 617-624. [Link]
- Dyer, U. C., & Woods, M. (1996). Process for preparing levobupivacaine and analogues thereof. WO 1996012700A1.
-
Yan, Q., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. [Link]
-
Valenzuela, C. (n.d.). Levobupivacaine. [Link]
-
Yan, Q., et al. (2023). The synthesis of levobupivacaine (6) via route 4. ResearchGate. [Link]
-
Micale, N., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 64(15), 11449-11469. [Link]
-
Bodanszky, M. (1994). Racemization Assays. Peptide Chemistry: A Practical Textbook, 137-149. [Link]
-
Sabatino, G., & Papini, A. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. [Link]
-
Vasanthakumar, G. R., et al. (2011). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 16(8), 6443-6456. [Link]
-
Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178-9182. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Kemp, D. S. (1979). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 56(10), 679. [Link]
-
PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | C12H21NO4 | CID 1502084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of piperidine acetic acids
Welcome to the Technical Support Center for the synthesis of piperidine acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during these synthetic routes. Here, we provide in-depth technical insights, troubleshooting strategies, and validated protocols to enhance the efficiency and purity of your synthesis.
Section 1: Understanding the Core Synthetic Challenges
The synthesis of piperidine acetic acids, while conceptually straightforward, is often complicated by a variety of side reactions. The two most prevalent synthetic strategies are the catalytic hydrogenation of pyridine acetic acid precursors and the N-alkylation of a pre-formed piperidine ring with an acetic acid synthon. A third common method is reductive amination. Each of these routes presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address the most frequently encountered issues in a question-and-answer format.
Q1: I am observing incomplete conversion during the catalytic hydrogenation of my pyridine acetic acid precursor. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete hydrogenation is a common issue, leading to the presence of partially hydrogenated intermediates such as dihydropyridines and tetrahydropyridines in your final product.[1][2] The aromaticity of the pyridine ring necessitates potent catalytic systems and optimized conditions to achieve full saturation.[3]
Root Causes and Mechanistic Insights:
-
Catalyst Deactivation: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, inhibiting its activity.[3]
-
Insufficiently Forcing Conditions: The energy barrier to break the aromaticity of the pyridine ring is significant. Inadequate hydrogen pressure, temperature, or reaction time may not be sufficient to drive the reaction to completion.[4]
-
Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction. Palladium on carbon (Pd/C), a common choice for many hydrogenations, can be less effective for pyridines compared to platinum or rhodium-based catalysts.[4]
Troubleshooting and Mitigation Protocol:
-
Catalyst Selection: If using Pd/C, consider switching to a more active catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or a rhodium-based catalyst (e.g., Rh/C).[4]
-
Solvent System: The use of a protic, acidic solvent like glacial acetic acid can enhance the reaction rate by protonating the pyridine nitrogen. This reduces its coordinating ability to the metal catalyst, thereby minimizing catalyst poisoning.[4][5]
-
Reaction Conditions: A systematic optimization of reaction parameters is crucial. The following table provides a starting point for this optimization.
| Parameter | Standard Conditions | Troubleshooting Adjustment | Rationale |
| Catalyst Loading | 1-5 mol% | Increase to 5-10 mol% | Ensures sufficient active sites for the reaction. |
| Hydrogen Pressure | 30-50 bar | Increase to 50-80 bar | Higher pressure increases the concentration of hydrogen on the catalyst surface.[4] |
| Temperature | Room Temperature - 50°C | Increase to 60-80°C | Provides the necessary activation energy for ring dearomatization.[4] |
| Reaction Time | 4-12 hours | Extend to 24 hours or more | Allows for the complete conversion of starting material and intermediates. |
-
Monitor Reaction Progress: Utilize analytical techniques such as TLC, GC-MS, or LC-MS to monitor the disappearance of starting material and intermediates.[6]
Q2: My N-alkylation of piperidine with a haloacetic acid derivative is producing a significant amount of a higher molecular weight byproduct. What is this and how can I prevent its formation?
A2: The higher molecular weight byproduct is almost certainly the quaternary ammonium salt, resulting from the over-alkylation of your desired piperidine acetic acid product.[7][8] This is a common side reaction when an amine is alkylated.[9]
Mechanism of Over-alkylation:
The initially formed piperidine acetic acid is itself a secondary amine and can compete with the starting piperidine for the alkylating agent. This second alkylation event leads to the formation of a quaternary ammonium salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of (S)-2-(Piperidin-2-yl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of (S)-2-(Piperidin-2-yl)acetic acid, particularly under acidic conditions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and field-tested experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (S)-2-(Piperidin-2-yl)acetic acid, especially in acidic environments?
(S)-2-(Piperidin-2-yl)acetic acid possesses two key functional groups that influence its stability: a secondary amine within the piperidine ring and a carboxylic acid. The primary stability concerns in acidic conditions revolve around the reactivity of the piperidine ring. While the carboxylic acid is relatively stable, the secondary amine can be protonated. Under harsh acidic conditions (low pH, elevated temperature), potential degradation pathways could include:
-
Ring-Opening: Although piperidine is a relatively stable saturated heterocycle, extreme acidic conditions coupled with heat could theoretically promote ring-opening reactions. However, this is generally considered a low-probability event under typical experimental and storage conditions.
-
Racemization: The chiral center at the 2-position of the piperidine ring is a critical aspect of the molecule's identity and biological activity.[1] While racemization is not typically induced by acid for this specific structure, it is a parameter that should be monitored during stability studies, especially under forcing conditions.
-
Salt Formation: In the presence of acid, the basic nitrogen of the piperidine ring will be protonated to form a salt. This is not a degradation pathway but a reversible acid-base reaction that will significantly impact the compound's solubility and potentially its reactivity.
Q2: I'm observing a loss of my parent compound in an acidic solution during my experiment. What could be the cause?
A decrease in the concentration of (S)-2-(Piperidin-2-yl)acetic acid in an acidic solution can be attributed to several factors. Before assuming chemical degradation, it is crucial to systematically investigate other possibilities.
Troubleshooting Steps:
-
Confirm Analytical Method Specificity: Ensure your analytical method, such as HPLC, can distinguish the parent compound from any potential degradants or impurities. A co-eluting peak could mask the true concentration of your compound. Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3][4]
-
Evaluate Adsorption: The protonated form of the compound may adsorb to glass or plastic surfaces of your container or analytical vials. To test for this, prepare a solution in your standard container, and another in a silanized glass vial (to minimize adsorption) and compare the concentrations over time.
-
Check for Precipitation: The salt form of your compound may have different solubility properties. Visually inspect your solution for any signs of precipitation. If the solution is cloudy or contains particulate matter, this could indicate that the compound is crashing out of solution.
-
Investigate Potential for Oxidation: While the primary concern is acid stability, oxidative degradation can sometimes be accelerated by changes in pH. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[5]
Q3: How do I design a robust experiment to assess the stability of (S)-2-(Piperidin-2-yl)acetic acid under acidic conditions?
A well-designed forced degradation study is the standard approach to evaluate the stability of a pharmaceutical compound under various stress conditions, including acid hydrolysis.[2][6] This involves intentionally exposing the compound to conditions more severe than it would typically encounter to identify potential degradation pathways and products.
Key Experimental Considerations:
-
Acid Selection and Concentration: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) at concentrations ranging from 0.1 M to 1 M are commonly used for acid hydrolysis studies.[2][6] The choice of acid and its concentration should be based on the compound's initial stability.
-
Temperature: Start the experiment at room temperature. If no significant degradation is observed, the temperature can be elevated to 50-70°C to accelerate the process.[2]
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.[7]
-
Control Sample: Always include a control sample of the compound in the same solvent system but without the acid to differentiate between acid-catalyzed degradation and other potential stability issues.
-
Neutralization: Before analysis, it is crucial to neutralize the acidic samples to prevent further degradation on the analytical column.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in my Chromatogram After Acid Stress Testing
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your parent compound and the new peaks. This will help determine if the new peaks are single components.
-
Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to obtain mass-to-charge (m/z) information for the unexpected peaks. This is a critical step in identifying the molecular weights of potential degradants.
-
Forced Degradation under Other Conditions: Compare the chromatograms from your acid stress study with those from other forced degradation conditions (e.g., base hydrolysis, oxidation, photolysis, and thermal stress).[6][8] This can help in elucidating the degradation pathway. For instance, if a peak is present under both acidic and oxidative stress, it might suggest a common intermediate or pathway.
Issue 2: Significant Loss of Compound at t=0 After Adding Acid
Potential Cause: Precipitation of the compound as a salt or immediate, rapid degradation.
Troubleshooting Workflow:
-
Solubility Test: Determine the solubility of the hydrochloride or sulfate salt of (S)-2-(Piperidin-2-yl)acetic acid in the chosen acidic medium. You may need to use a co-solvent if the solubility is low.[2]
-
Immediate Quenching and Analysis: Prepare a sample and immediately neutralize it with a suitable base before injection into the analytical system. This will minimize any degradation that might occur during the initial moments of the experiment.
-
Lower Acid Concentration/Temperature: If rapid degradation is suspected, repeat the experiment with a lower concentration of acid and/or at a lower temperature to slow down the reaction rate.
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
Objective: To evaluate the stability of (S)-2-(Piperidin-2-yl)acetic acid in an acidic solution and identify potential degradation products.
Materials:
-
(S)-2-(Piperidin-2-yl)acetic acid
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC-grade water and acetonitrile
-
A validated stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (S)-2-(Piperidin-2-yl)acetic acid at a known concentration (e.g., 1 mg/mL) in HPLC-grade water.
-
Stress Sample Preparation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of HPLC-grade water to 1 mL of the stock solution.
-
-
Incubation: Store both the stress and control samples at 60°C.[7]
-
Time Point Sampling: Withdraw aliquots (e.g., 100 µL) from both solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.[7]
-
HPLC-UV/MS Analysis: Analyze the samples using the validated stability-indicating method.
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the area percentage of any new peaks that appear in the chromatogram.
-
Analyze the mass spectral data to propose structures for any significant degradation products.
-
-
Repeat with Stronger Acid (if necessary): If no significant degradation (<5%) is observed with 0.1 M HCl, repeat the study using 1 M HCl.[7]
Data Presentation:
| Time (hours) | % Remaining (Control) | % Remaining (0.1 M HCl) | % Degradant 1 (0.1 M HCl) | % Degradant 2 (0.1 M HCl) |
| 0 | 100.0 | 99.8 | 0.1 | 0.1 |
| 2 | 99.9 | 95.2 | 2.3 | 0.5 |
| 4 | 99.8 | 90.5 | 4.8 | 1.2 |
| 8 | 99.7 | 82.1 | 9.3 | 2.6 |
| 24 | 99.5 | 65.4 | 18.7 | 5.9 |
Table 1: Example of stability data for (S)-2-(Piperidin-2-yl)acetic acid under acidic stress.
Visualizations
Logical Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for observed instability.
Potential Degradation Pathways Under Stress Conditions
Caption: Potential degradation pathways under stress.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3164325, 2-(Piperidin-2-yl)acetic acid. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 199-216.
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 84-96.
- Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 1-16.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Removal of Protecting Groups in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the critical step of N-deprotection of piperidine rings. As a core scaffold in countless pharmaceuticals, the successful synthesis and manipulation of piperidines are paramount. The removal of nitrogen protecting groups is a frequently encountered yet often troublesome step.
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will move beyond simple protocols to explore the causality behind common failures and provide robust troubleshooting strategies for the most common protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
Part 1: Troubleshooting N-Boc Deprotection
The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1] However, this simplicity can be deceptive, and incomplete reactions or side product formation are common hurdles.
Frequently Asked Questions (FAQs): N-Boc Removal
Q1: What are the standard, go-to conditions for N-Boc deprotection of a piperidine?
The most prevalent and effective methods involve strong acids. The two most common systems are:
-
Trifluoroacetic acid (TFA) , typically at a concentration of 20-50% (v/v) in an inert solvent like dichloromethane (DCM).[2]
-
Hydrogen chloride (HCl) , usually a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1][2]
Both methods are generally efficient at room temperature, with reaction times typically ranging from 1 to 4 hours.[1] The choice between them often depends on the overall substrate and downstream processing considerations.
Q2: My Boc deprotection isn’t going to completion. What are the likely causes and how can I fix it?
This is a very common issue. A stalled reaction points to one of several culprits. Before making drastic changes, consider these adjustments systematically.[2]
-
Insufficient Acid: The stoichiometry of the acid is critical. Ensure you are using a sufficient excess. For challenging substrates, increasing the equivalents of TFA or the concentration of the HCl solution can drive the reaction to completion.[2]
-
Reaction Time: Some substrates are simply more sterically hindered or electronically deactivated, slowing the rate of cleavage. Monitor the reaction by a suitable method (TLC, LC-MS) and extend the reaction time until the starting material is fully consumed.[2] In some cases, prolonged deprotection steps are necessary for success.[3]
-
Temperature: While most deprotections proceed smoothly at room temperature, gentle heating to 40-50°C can often accelerate a sluggish reaction.[2]
-
Solubility: If your protected piperidine derivative is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics. Ensure complete dissolution; if necessary, explore alternative solvent systems in which your starting material has better solubility.[2]
Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions typically arise from the harsh, acidic conditions required for Boc removal.
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities (e.g., acetals, ketals, silyl ethers, or even some esters), they may be cleaved along with the Boc group.[2] If this occurs, you may need to reconsider your protecting group strategy towards a more orthogonal approach.[4][5]
-
T-butylation: The tert-butyl cation generated during deprotection is an electrophile that can react with nucleophilic residues in your molecule (e.g., electron-rich aromatic rings, tryptophan, or methionine residues).[6] To prevent this, add a scavenger like triethylsilane (TES) or anisole to your reaction mixture to trap the cation.
Q4: How do I choose between TFA and HCl for deprotection?
The choice is often a practical one based on handling and isolation:
-
TFA/DCM: This system offers excellent solvating properties for a wide range of substrates. However, the resulting trifluoroacetate salt can sometimes be oily or difficult to handle and may require a separate step to convert to the free base or a different salt form.[1]
-
HCl in Dioxane/Methanol: A major advantage of this method is that the hydrochloride salt of the deprotected piperidine often precipitates directly from the reaction mixture. This provides a simple and efficient method of isolation and purification by filtration.[1]
Comparative Data: N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Key Considerations |
| Acidic (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Effective and common. Resulting TFA salt may be difficult to handle.[1] |
| Acidic (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Product often precipitates as the HCl salt, simplifying isolation.[1] |
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or 20-50% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.[1]
Troubleshooting Workflow: Incomplete N-Boc Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. jocpr.com [jocpr.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Scaling the Synthesis of (S)-2-(Piperidin-2-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of (S)-2-(Piperidin-2-yl)acetic acid
(S)-2-(Piperidin-2-yl)acetic acid and its derivatives are crucial chiral building blocks in modern medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The specific stereoisomer, (S)-2-(piperidin-2-yl)acetic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antiviral and anticancer agents.[3][4]
Scaling the synthesis of this molecule from the laboratory bench to pilot plant or manufacturing scale presents significant challenges, primarily centered on maintaining stereochemical integrity, ensuring high purity, and developing a cost-effective, robust, and safe process. This guide provides practical, in-depth solutions to common issues encountered during the scale-up process, structured in a question-and-answer format to directly address the needs of researchers, chemists, and process development professionals.
Part 1: Strategic Overview of Synthetic Routes
The selection of a synthetic strategy is the most critical decision when planning a scale-up campaign. The ideal route should be high-yielding, use readily available and inexpensive starting materials, avoid hazardous reagents, and, most importantly, provide excellent and reproducible control over the stereochemistry at the C2 position.
Key Synthetic Approaches Comparison
| Route | Starting Material | Key Steps | Pros | Cons | Scalability Score |
| 1. Asymmetric Hydrogenation | 2-Pyridineacetic Acid Derivatives | N-alkylation/protection, Asymmetric hydrogenation of the pyridine ring | High atom economy, Direct installation of chirality, Potentially high throughput.[5] | Catalyst cost and sensitivity, Requires high-pressure equipment, Optimization of ligands and conditions can be extensive. | 4/5 |
| 2. Chiral Pool Synthesis | (S)-Pipecolic Acid or (S)-Lysine | Functional group interconversion, Side chain extension | Readily available chiral starting material, Well-established chemistry. | Multiple steps can lower overall yield, Potential for racemization during side-chain manipulation. | 3/5 |
| 3. Diastereoselective Alkylation | Piperidone Derivatives | Formation of a chiral auxiliary-derived enolate, Diastereoselective alkylation, Auxiliary cleavage | Good diastereoselectivity can be achieved. | Stoichiometric use of chiral auxiliaries, Additional steps for auxiliary attachment/removal increase cost.[6] | 2/5 |
| 4. Enzymatic Resolution | Racemic 2-(Piperidin-2-yl)acetic Acid Ester | Lipase-catalyzed enantioselective hydrolysis | High enantioselectivity, Mild reaction conditions. | Maximum theoretical yield is 50%, Requires separation of the desired enantiomer from the starting material, Enzyme cost and stability. | 3/5 |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the scale-up of the synthesis of (S)-2-(Piperidin-2-yl)acetic acid, with a focus on the most promising route for large-scale production: Asymmetric Hydrogenation of a Pyridine Precursor.
Workflow for Asymmetric Hydrogenation Route
Caption: High-level workflow for the asymmetric synthesis of the target molecule.
Q1: Low Enantioselectivity in the Asymmetric Hydrogenation Step
Question: We are scaling up the asymmetric hydrogenation of N-Boc-2-(pyridin-2-yl)acetate and our enantiomeric excess (ee) has dropped from >95% at the lab scale to around 80% at the pilot scale. What are the likely causes?
Answer: A drop in enantioselectivity during scale-up of a catalytic asymmetric reaction is a common but solvable problem. The root cause often lies in subtle changes to reaction parameters that have an outsized impact on the catalyst's performance.
-
Causality - The Role of the Catalyst and Substrate Coordination: The enantioselectivity of this reaction is governed by the precise three-dimensional arrangement of the chiral ligand around the metal center (e.g., Rhodium or Iridium) and how the pyridine substrate docks into this chiral environment before hydrogenation.[5] Any impurity or condition that disrupts this coordination can open up less selective reaction pathways.
-
Troubleshooting Steps:
-
Purity of Substrate and Solvent: Trace impurities that were negligible at a small scale can become significant catalyst poisons or inhibitors at a larger scale. Water, oxygen, and coordinating impurities (like sulfur or other nitrogen-containing compounds) in the solvent or substrate are common culprits.
-
Action: Ensure all solvents are rigorously degassed and dried before use. Re-analyze the purity of your starting material. Consider passing the solvent through a column of activated alumina.
-
-
Hydrogen Quality and Delivery: Ensure the hydrogen used is of high purity. On a larger scale, mass transfer limitations can become an issue. If hydrogen delivery to the catalyst active sites is not efficient, localized concentration changes can affect catalyst performance.
-
Action: Increase stirring/agitation speed to improve gas-liquid mixing. Ensure the reactor's pressure and temperature control systems are precise and responsive.
-
-
Catalyst Loading and Activation: In some cases, simply increasing the catalyst loading is not a linear solution. The catalyst precursor and ligand must be pre-mixed under inert conditions to allow for the proper formation of the active catalytic species before being introduced to the substrate.
-
Action: Review your catalyst activation procedure. Ensure strict anaerobic and anhydrous conditions are maintained during the preparation of the active catalyst.
-
-
| Parameter | Lab Scale (Typical) | Pilot Scale Issue | Recommended Action |
| Solvent Purity | Anhydrous from new bottle | Use of recovered or bulk solvent | Degas and dry solvent; check for peroxide/coordinating impurities |
| Agitation | 1000 rpm magnetic stir bar | 300 rpm impeller | Increase agitation to maximum safe level to improve H₂ mass transfer |
| Catalyst Prep | Schlenk line technique | Charged directly to vessel | Pre-form the catalyst in an inert glovebox or dedicated vessel before charging |
Q2: Racemization During Deprotection or Work-up
Question: Our product has high ee (>98%) after hydrogenation, but we are observing significant racemization (ee drops to ~90%) after the final ester hydrolysis and N-Boc deprotection steps. Why is this happening?
Answer: This is a classic issue related to the lability of the proton alpha to the carbonyl group. The stereocenter you worked hard to create is susceptible to epimerization under both acidic and basic conditions.
-
Causality - Enolate Formation: The proton at the C2 position is acidic. Under basic conditions (e.g., NaOH or KOH for ester hydrolysis), this proton can be abstracted to form a planar achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to racemization. Under strong acidic conditions, enolization can also occur, leading to the same outcome.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Critical Role of Purity in Chiral Building Blocks
An In-Depth Technical Guide to the Validation of (S)-2-(Piperidin-2-yl)acetic Acid Purity by HPLC
A Comparative Analysis of Reversed-Phase and Chiral Methodologies
(S)-2-(Piperidin-2-yl)acetic acid is a pivotal chiral building block in modern pharmaceutical synthesis. Its defined stereochemistry is fundamental to the efficacy and safety of numerous active pharmaceutical ingredients (APIs). The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities and degradants can lead to reduced therapeutic effect, altered pharmacological profiles, or unforeseen toxicity. Consequently, the rigorous validation of its chemical and chiral purity is not merely a quality control checkpoint but a cornerstone of drug safety and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose. However, a single HPLC method is insufficient to capture the complete purity profile. A comprehensive assessment requires a multi-faceted approach. This guide provides an in-depth comparison of two orthogonal HPLC methodologies: a Reversed-Phase (RP-HPLC) method for achiral purity and the quantification of impurities, and a Chiral HPLC method for the precise determination of enantiomeric excess. Through supporting experimental data and a rationale grounded in chromatographic theory, we will demonstrate a robust, self-validating system for the complete quality assessment of (S)-2-(Piperidin-2-yl)acetic acid.
Diagram 1: Overall HPLC Purity Validation Workflow
Caption: Workflow for comprehensive HPLC validation of (S)-2-(Piperidin-2-yl)acetic acid.
Part 1: Achiral Purity by Stability-Indicating RP-HPLC (Method A)
The primary objective of this method is to separate and quantify the target analyte, (S)-2-(Piperidin-2-yl)acetic acid, from any potential process-related impurities or degradation products. A stability-indicating method is one that can resolve the API from its degradation products, proving that the analytical result for the API is accurate in all stability conditions.[1]
Experimental Rationale & Choices
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen as the stationary phase. C18 phases are highly versatile and provide excellent hydrophobic retention for a wide range of small molecules, making them a robust starting point for method development.[2][3]
-
Mobile Phase: The analyte is a zwitterionic compound, possessing both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape. A mobile phase of Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.0) was selected. At this pH, the carboxylic acid is partially ionized and the piperidine nitrogen is protonated, leading to predictable retention behavior on the C18 column.
-
Detection: (S)-2-(Piperidin-2-yl)acetic acid lacks a strong UV chromophore. Therefore, detection was set at a low wavelength (210 nm) to capture the carboxyl group's absorbance. For higher sensitivity and universality, especially for unknown impurities lacking a chromophore, a Charged Aerosol Detector (CAD) could be employed as an alternative.[4]
Forced Degradation (Stress Testing)
To validate the method's stability-indicating capability, a forced degradation study was conducted as stipulated by ICH guidelines.[5][6] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradants are generated and can be chromatographically resolved.[5][7]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl, heated at 60°C for 4 hours. Neutralized with 0.1 M NaOH before injection.
-
Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH, at room temperature for 2 hours. Neutralized with 0.1 M HCl before injection.
-
Oxidative Degradation: 1 mg/mL API in 3% H₂O₂, at room temperature for 8 hours.
-
Thermal Degradation: Solid API exposed to 80°C for 24 hours.
-
Photolytic Degradation: API solution (1 mg/mL in water) exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Results of Forced Degradation Study (Method A)
| Stress Condition | % Degradation of API | Number of Degradation Peaks | Resolution (Rs) from API Peak |
|---|---|---|---|
| Acid Hydrolysis | 12.5% | 2 | > 2.0 |
| Base Hydrolysis | 8.2% | 1 | > 2.5 |
| Oxidative | 18.1% | 3 | > 2.0 |
| Thermal | 3.5% | 1 | > 3.0 |
| Photolytic | 1.9% | No significant degradation | N/A |
The data clearly shows that the RP-HPLC method effectively separates the parent peak from all generated degradation products with excellent resolution (Rs > 2.0), confirming it as a stability-indicating method.
Part 2: Enantiomeric Purity by Chiral HPLC (Method B)
This method is designed for a single, critical purpose: to separate the (S)-enantiomer from the (R)-enantiomer. Standard reversed-phase columns cannot distinguish between enantiomers. This requires a Chiral Stationary Phase (CSP) that creates diastereomeric interactions with the enantiomers, leading to different retention times.[8][9]
Experimental Rationale & Choices
-
Column Selection: A polysaccharide-based CSP, specifically a Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column, was selected. These columns are known for their broad applicability in separating a wide range of chiral compounds, including those with amine and acid functional groups.[10]
-
Mobile Phase: Chiral separations on polysaccharide CSPs are often achieved under normal-phase or polar organic conditions. A mobile phase of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v) was found to provide the best resolution. The small amount of TFA acts as an acidic modifier to improve the peak shape of the acidic analyte.
-
Detection: UV detection at 210 nm was used, consistent with Method A.
Diagram 2: Comparison of Separation Mechanisms
Caption: Separation principles of Reversed-Phase vs. Chiral HPLC.
Part 3: Method Validation Data & Protocols (ICH Q2(R2))
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their suitability for their intended purpose.[11][12][13]
Detailed Experimental Protocols
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of (S)-2-(Piperidin-2-yl)acetic acid reference standard into a 25 mL volumetric flask.
-
For Method A (RP-HPLC): Dilute with a 50:50 mixture of Acetonitrile and Water.
-
For Method B (Chiral HPLC): Dilute with Ethanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective diluent.
-
Sample Preparation: Prepare test samples at the same concentration as the working standard.
Method A: RP-HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method B: Chiral HPLC Conditions
-
Column: Chiralpak IA, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Comparative Validation Summary
The following table summarizes the performance data for both validated methods.
| Validation Parameter | Method A (RP-HPLC - Achiral) | Method B (Chiral HPLC - Enantiomeric) | ICH Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) from all degradation products | Baseline resolution (Rs > 1.8) between (S) and (R) enantiomers | Method must be specific |
| Linearity (Range) | 0.5 - 1.5 µg/mL (Impurities) 50 - 150 µg/mL (Assay) | 0.1 - 2.0 µg/mL (for R-isomer) | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coeff. (r²) | > 0.9995 | > 0.9992 | |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for Assay |
| Precision (Repeatability, %RSD) | ≤ 0.8% (n=6) | ≤ 1.5% (n=6) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| LOQ (Limit of Quantitation) | 0.5 µg/mL (0.05% of 1 mg/mL) | 0.1 µg/mL (0.1% of 0.1 mg/mL) | Sufficiently low for impurity quantification |
| LOD (Limit of Detection) | 0.15 µg/mL | 0.03 µg/mL | S/N ≥ 3 |
| Robustness | Unaffected by minor changes in flow rate (±0.1), pH (±0.2) | Unaffected by minor changes in mobile phase ratio (±2%), temp (±2°C) | No significant impact on results |
Discussion and Conclusion
This guide demonstrates a comprehensive and robust strategy for the purity validation of (S)-2-(Piperidin-2-yl)acetic acid. The comparison highlights the necessity of employing orthogonal HPLC methods to address different aspects of molecular purity.
-
Method A (RP-HPLC) proved to be an excellent stability-indicating method. The forced degradation study confirmed its specificity, and the validation data demonstrated high levels of precision, accuracy, and linearity for quantifying the main component and any potential achiral impurities or degradants.[3] This method is ideal for routine quality control, assay determination, and stability testing.
-
Method B (Chiral HPLC) successfully provided baseline separation of the (S)- and (R)-enantiomers, which is impossible with Method A. Its validation confirmed its suitability for the sensitive and accurate quantification of the undesired enantiomer, a critical quality attribute for any chiral API or intermediate.[10][14]
References
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: 2-(Piperidin-2-yl)acetic acid Source: PubChem URL: [Link]
-
Title: Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]
-
Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: ResearchGate URL: [Link]
-
Title: Chiral separation of nipecotic acid amides Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples Source: Oxford Academic URL: [Link]
-
Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. florajournal.com [florajournal.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoisomers of 2-(Piperidin-2-yl)acetic Acid: Unraveling the Biological Activity of (S) and (R) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a pivotal determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the known biological activities of the (S) and (R) enantiomers of 2-(piperidin-2-yl)acetic acid, also known as homopipecolic acid. While significant research has elucidated the activity of the (S)-enantiomer, a notable gap exists in the scientific literature regarding the pharmacological profile of its (R)-counterpart. This document aims to present the current state of knowledge, highlight existing data, and underscore the importance of stereospecific investigations in drug development.
The fundamental difference in the spatial orientation of the acetic acid group on the piperidine ring between the (S) and (R) enantiomers dictates their interaction with chiral biological targets such as receptors and enzymes.
Caption: Stereochemical difference between (S) and (R)-2-(Piperidin-2-yl)acetic acid.
Comparative Biological Activity: A Tale of One Enantiomer
A thorough review of the existing scientific literature reveals a significant disparity in the available data for the two enantiomers. The biological activity of (S)-2-(Piperidin-2-yl)acetic acid (L-pipecolic acid) has been the subject of several investigations, primarily focusing on its interaction with the GABAergic system. In stark contrast, there is a notable absence of published pharmacological data for (R)-2-(Piperidin-2-yl)acetic acid (D-pipecolic acid).
(S)-2-(Piperidin-2-yl)acetic Acid: A Modulator of the GABAergic System
The primary focus of research into the biological effects of (S)-2-(Piperidin-2-yl)acetic acid has been its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. However, the findings have been somewhat contradictory, suggesting a complex modulatory role rather than a simple agonist or antagonist profile.
Key Experimental Findings for (S)-2-(Piperidin-2-yl)acetic Acid:
| Biological Target/Effect | Experimental Observation | Concentration/IC50 | Reference |
| GABA Receptor Binding | Strongly inhibits GABA binding to bovine synaptic membranes in the presence of hexobarbital or pentobarbital. | IC50 = 0.2 nM (with hexobarbital), 2 nM (with pentobarbital) | [1] |
| GABA Receptor Binding | No affinity for the GABA-benzodiazepine-chloride channel receptor complex. | - | [2] |
| GABA-B Receptor Binding | Weak affinity for the GABA-B receptor site. | IC50 = 1.8 mM | [2] |
| Neuronal Activity | Weak, bicuculline-sensitive depressant action on rat cortical neurons. | - | [2] |
| GABA Release | Increases the release of [3H]GABA from mouse cerebral cortex slices stimulated by potassium. | 100 µM | [3] |
| GABA Uptake | Inhibits the neuronal uptake of [3H]GABA. | - | [3] |
| GABA Response | Enhances GABA response in single neurons of the rat brain without affecting glycine response. | - | [4] |
These findings suggest that (S)-2-(Piperidin-2-yl)acetic acid may act as a neuromodulator of the GABA system, potentially by allosterically modulating the GABA receptor complex, influencing GABA release, and inhibiting its reuptake. The potent inhibition of GABA binding in the presence of barbiturates is particularly intriguing and warrants further investigation to elucidate the precise mechanism of action.[1]
(R)-2-(Piperidin-2-yl)acetic Acid: An Unexplored Frontier
Despite the documented activity of the (S)-enantiomer, a comprehensive search of the scientific and patent literature did not yield any specific data on the pharmacological activity of (R)-2-(Piperidin-2-yl)acetic acid. While its synthesis has been described, its biological effects, particularly in the context of neurotransmitter systems, remain uninvestigated.[1][5] This represents a significant knowledge gap and an opportunity for future research. The biological role of D-pipecolic acid has been noted in plants, where it is associated with systemic resistance, but this has not been translated to pharmacological studies in mammals.[1]
Experimental Protocols: Methodologies for Assessing GABAergic Activity
For researchers aiming to investigate the activity of these enantiomers, the following experimental protocols, adapted from the cited literature, can serve as a valuable starting point.
Protocol 1: GABA Receptor Binding Assay
This protocol is designed to assess the ability of a test compound to inhibit the binding of a radiolabeled ligand to GABA receptors in brain membrane preparations.
Caption: Workflow for a GABA receptor binding assay.
Step-by-Step Methodology:
-
Synaptic Membrane Preparation: Homogenize bovine cerebral cortex in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptic membranes. The pellet is washed and resuspended in a suitable buffer.
-
Incubation: In a series of tubes, incubate the synaptic membrane preparation with a fixed concentration of [3H]GABA and varying concentrations of the test compound (e.g., (S)- or (R)-2-(Piperidin-2-yl)acetic acid). Include control tubes with no test compound and tubes with a known GABA receptor ligand to determine non-specific binding. For studying allosteric modulation, a fixed concentration of a modulator like a barbiturate can be included.[1]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]GABA binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA.
Protocol 2: In Vitro GABA Release Assay
This protocol measures the effect of a test compound on the release of pre-loaded [3H]GABA from brain tissue slices.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound D-Pipecolic acid (FDB023791) - FooDB [foodb.ca]
- 5. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (S)-2-(Piperidin-2-yl)acetic Acid Derivatives as GABAergic Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modulating GABAergic Neurotransmission
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its system is a crucial target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active agents due to its favorable physicochemical properties and ability to present substituents in well-defined spatial orientations.[3] When functionalized with an acetic acid moiety at the 2-position, as in (S)-2-(piperidin-2-yl)acetic acid, the resulting molecule bears a structural resemblance to GABA, suggesting its potential to interact with GABAergic targets such as GABA receptors and transporters.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (S)-2-(piperidin-2-yl)acetic acid derivatives. While direct, comprehensive SAR studies on a wide range of these specific derivatives are not extensively published, we can infer critical structural insights from closely related piperidine-containing GABAergic modulators. This analysis is supported by experimental data from analogous series of compounds and detailed protocols for key biological assays, providing a robust framework for the rational design of novel CNS therapeutics.
Core Scaffold Analysis: (S)-2-(Piperidin-2-yl)acetic Acid
The (S)-2-(piperidin-2-yl)acetic acid core presents several key features that are critical for its interaction with biological targets:
-
The Piperidine Ring: This saturated heterocycle serves as a rigid scaffold, limiting the conformational flexibility of the molecule. The stereochemistry at the 2-position is crucial, as it dictates the spatial orientation of the acetic acid side chain.
-
The Acetic Acid Moiety: The carboxylic acid group is a key pharmacophoric element, capable of forming ionic interactions with positively charged residues, such as arginine or lysine, within the binding sites of target proteins.
-
The Secondary Amine: The piperidine nitrogen can act as a hydrogen bond donor or acceptor and provides a site for further chemical modification to explore the SAR.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on the broader literature of piperidine-based GABAergic agents, we can delineate key SAR principles for derivatives of (S)-2-(piperidin-2-yl)acetic acid.
Impact of Substitution on the Piperidine Nitrogen (N1-Position)
Modification of the piperidine nitrogen is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of bioactive compounds. For GABA uptake inhibitors, N-substitution with lipophilic moieties has been shown to be critical for high affinity.
| Compound Series | N-Substituent | Target | Effect on Activity | Reference |
| Nipecotic Acid Derivatives | Lipophilic side chains | GABA Transporters (GATs) | Increased potency and selectivity. | [1] |
| Pyrrolidine-2-yl-acetic Acid Derivatives | N-arylalkyl groups | mGAT1 and mGAT4 | Modulated activity and selectivity. | [4] |
Expert Insight: The introduction of bulky, lipophilic groups at the N1-position is hypothesized to allow the molecule to access and bind to allosteric pockets on GABA transporters, distinct from the GABA binding site itself. The nature and length of the N-substituent can be fine-tuned to achieve selectivity for different GAT subtypes. For instance, in a series of 2-substituted pyrrolidine-2-yl-acetic acid derivatives, an N-arylalkyl group was essential for potent inhibition of mGAT1 and mGAT4.[4]
Stereochemistry at the 2-Position
The (S)-configuration at the 2-position of the piperidine ring is expected to be a critical determinant of biological activity. In many biologically active molecules, stereoisomers exhibit significantly different potencies and efficacies.
Modifications of the Acetic Acid Side Chain
Alterations to the carboxylic acid moiety can have a profound impact on activity. While the carboxylate is often essential for binding, its replacement with bioisosteres or esterification can modulate potency and pharmacokinetic properties.
Expert Insight: The carboxylic acid is a key anchoring point to the target protein. However, its presence can limit blood-brain barrier permeability. Esterification to create prodrugs is a common strategy to improve CNS penetration. The choice of the ester group can influence the rate of hydrolysis and the overall pharmacokinetic profile of the compound.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the activity of (S)-2-(piperidin-2-yl)acetic acid derivatives.
GABA Receptor Binding Assay
This protocol is adapted from established methods for determining the affinity of a test compound for the GABA-A receptor.[4][6]
Objective: To determine the binding affinity (Ki) of (S)-2-(piperidin-2-yl)acetic acid derivatives for the GABA-A receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (a potent GABA-A agonist)
-
Non-specific binding control: 10 mM GABA
-
Test compounds: (S)-2-(piperidin-2-yl)acetic acid derivatives at various concentrations
-
Scintillation fluid
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet twice by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane suspension to wells containing:
-
Binding buffer and [³H]muscimol (for total binding).
-
Binding buffer, [³H]muscimol, and 10 mM GABA (for non-specific binding).
-
Binding buffer, [³H]muscimol, and varying concentrations of the test compound.
-
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA Uptake Inhibition Assay
This protocol is designed to measure the inhibition of GABA transporters (GATs) in a cell-based system.[2][7]
Objective: To determine the potency (IC50) of (S)-2-(piperidin-2-yl)acetic acid derivatives as inhibitors of GABA uptake.
Materials:
-
HEK-293 cells stably expressing the desired GAT subtype (e.g., GAT1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled GABA: [³H]GABA
-
Reference inhibitor (e.g., Tiagabine)
-
Test compounds: (S)-2-(piperidin-2-yl)acetic acid derivatives at various concentrations
-
Scintillation fluid
-
Cell culture plates, scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK-293 cells expressing the target GAT in appropriate media and conditions.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells for 10-20 minutes at room temperature with KRH buffer containing either vehicle, a reference inhibitor, or the test compound at various concentrations.
-
Initiate GABA uptake by adding KRH buffer containing [³H]GABA to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer or scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Key Concepts
GABAergic Synapse and Drug Targets
Caption: Overview of a GABAergic synapse showing key targets for drug intervention.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the design and evaluation of novel GABAergic modulators.
Conclusion and Future Directions
The (S)-2-(piperidin-2-yl)acetic acid scaffold represents a promising starting point for the development of novel modulators of the GABAergic system. While direct and extensive SAR studies on a diverse library of its derivatives are yet to be published, a comprehensive analysis of structurally related compounds provides a strong foundation for rational drug design. The key takeaways for researchers in this field are:
-
N-substitution is critical: The introduction of lipophilic moieties on the piperidine nitrogen is likely to be a key determinant of potency and selectivity for GABA transporters.
-
Stereochemistry matters: The (S)-configuration at the 2-position is expected to be crucial for optimal interaction with the target, and evaluation of both enantiomers is recommended.
-
The carboxylic acid is a key anchor: While essential for binding, its modification through bioisosteric replacement or prodrug strategies could enhance pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a library of (S)-2-(piperidin-2-yl)acetic acid derivatives to build a comprehensive SAR dataset. This should include variations in the N-substituent, exploration of different stereoisomers, and modifications of the acetic acid side chain. Such studies, guided by the principles outlined in this guide and employing robust biological assays, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(11), 1827-1836. [Link]
-
Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(7), 1533-1553. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
-
Zhang, L., et al. (2022). Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins. Function (Oxf), 3(4), zqac025. [Link]
-
Wang, T., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(5), 1694-1703. [Link]
- BenchChem. (2025). A Literature Review on Substituted Piperidine Acetic Acids: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(7), 1533-1553. [Link]
- ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
-
Choi, S., et al. (2011). Synthesis and biological evaluation of piperic acid amides as free radical scavengers and α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4740-4743. [Link]
- Andersen, K. E., et al. (1995). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 3. Preparation and Structure-Activity Studies of N-Substituted Nipecotic Acid Analogues. Journal of Medicinal Chemistry, 38(23), 4684-4697.
- BenchChem. (2025). Comparative analysis of (2S,4R)-piperidine-4-acetic acid with known inhibitors. BenchChem.
- ResearchGate. (2023). Structure activity relationship of piperidine derivatives.
-
Liu, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]
-
Zhan, P., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1493-1502. [Link]
-
Wang, S., et al. (2016). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 6(77), 73383-73397. [Link]
-
Zhang, L., et al. (2022). Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins. Function (Oxf), 3(4), zqac025. [Link]
- Allan, R. D., & Fong, J. (1983). Synthesis of analogues of GABA. VIII. Selective α-alkylation and γ-halogenation of the dianion from α,β-unsaturated nipecotic acid derivatives. Australian Journal of Chemistry, 36(3), 601-607.
-
Naim, M. J., et al. (2017). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 17(18), 2054-2070. [Link]
-
Tóth, K., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
Sources
- 1. Sci-Hub. Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors / Journal of Medicinal Chemistry, 2001 [sci-hub.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Piperidine Scaffold: A Comparative Guide to Biological Evaluation for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of approved pharmaceuticals and biologically active compounds. Its six-membered saturated structure provides a versatile three-dimensional framework, enabling precise orientation of functional groups to engage with biological targets. Furthermore, the basic nitrogen atom is crucial for modulating physicochemical properties like solubility and for forming key interactions, such as salt bridges, with acidic residues in protein binding pockets.
This guide provides a comprehensive framework for the biological evaluation of novel piperidine compounds. It is designed not as a rigid template, but as a logical, field-tested workflow that moves from broad, high-throughput assessments to detailed mechanistic and in vivo studies. We will objectively compare the piperidine scaffold to other common saturated heterocycles and provide the causal logic behind key experimental choices, supported by detailed protocols and illustrative data.
The Strategic Choice: Piperidine vs. Alternative Scaffolds
The decision to build a drug discovery campaign around a piperidine core is often a strategic one, balancing potency with drug-like properties. While structurally similar, other saturated heterocycles like pyrrolidine (five-membered) and piperazine (six-membered with a second nitrogen) offer different advantages and liabilities.
A key differentiator is conformational flexibility. The piperidine ring predominantly adopts a rigid chair conformation, which can be advantageous for locking a molecule into a bioactive conformation, thereby increasing binding affinity and specificity.[1] In contrast, pyrrolidine is more flexible, adopting various envelope and twist conformations.[1] Piperazine's additional nitrogen atom can alter its basicity, polarity, and potential for hydrogen bonding, which can be beneficial for targeting certain protein families but may also impact its pharmacokinetic profile.[2][3]
Table 1: Comparative Physicochemical and Biological Profile of Common Saturated Heterocycles
| Property | Piperidine | Pyrrolidine | Piperazine | Key Considerations for Drug Design |
| Ring Size | 6-membered | 5-membered | 6-membered | Ring size dictates bond angles and conformational rigidity. |
| pKa (Conjugate Acid) | ~11.2 | ~11.3 | ~9.8 (N1), ~5.6 (N2) | Piperidine and pyrrolidine are strong bases. Piperazine's dual pKa values offer unique tuning possibilities for solubility and target engagement.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | -1.04 | Piperidine is more lipophilic than pyrrolidine, which can influence cell permeability and off-target effects. Piperazine is significantly more polar.[1] |
| Conformational Flexibility | Rigid (Chair) | Flexible (Envelope/Twist) | Flexible (Chair/Boat/Twist) | Rigidity can enhance potency (lower entropic penalty upon binding), while flexibility can allow for adaptation to different binding pockets. |
| Common Biological Targets | GPCRs, Ion Channels, Enzymes (e.g., AChE, proteases), Nuclear Receptors | GPCRs, Ion Channels, Enzymes | Kinases, GPCRs, Transporters | The choice of scaffold is often guided by the target class. Piperazine is particularly common in kinase inhibitors.[2][3] |
The Evaluation Workflow: A Phased Approach
A robust biological evaluation follows a logical progression, designed to answer critical questions at each stage while conserving resources. This tiered approach, moving from high-throughput in vitro screens to more complex cellular and in vivo models, ensures that only the most promising candidates advance.
Phase 1: Foundational In Vitro Screening
The initial phase aims to quickly identify active compounds ("hits") and flag any with undesirable properties, such as general cytotoxicity or poor drug-like characteristics.
General Cytotoxicity Assessment
Causality: Before assessing a compound's effect on a specific target, it is crucial to determine its general toxicity to cells. A compound that indiscriminately kills all cells is not a viable drug candidate. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which is proportional to the number of viable cells.[4]
Table 2: Illustrative Cytotoxicity Data (MTT Assay) against HeLa Cells (72h incubation)
| Compound | Scaffold | IC₅₀ (µM) | Interpretation |
| Novel Piperidine 1 (NP-1) | Piperidine | > 50 | Not cytotoxic at tested concentrations. Favorable. |
| Novel Piperidine 2 (NP-2) | Piperidine | 2.5 | Potentially cytotoxic. Requires selectivity analysis. |
| Doxorubicin (Control) | Anthracycline | 0.1 | Potent cytotoxic agent (Positive Control). |
| Pyrrolidine Analog | Pyrrolidine | > 50 | Not cytotoxic. Comparable to NP-1. |
| Piperazine Analog | Piperazine | 15.7 | Moderate cytotoxicity. |
Primary Target Engagement Assay
Causality: This is the core assay to determine if the novel compound interacts with the intended biological target. The choice of assay depends entirely on the target class. For an enzyme like acetylcholinesterase (AChE), a classic target for piperidine-based drugs for Alzheimer's disease, the Ellman's assay is a robust and high-throughput method.[5][6] It measures the activity of the enzyme by detecting a colored product; inhibition of the enzyme leads to a reduced rate of color formation.[5]
Table 3: Illustrative AChE Inhibition Data (Ellman's Method)
| Compound | Scaffold | IC₅₀ (nM) | Interpretation |
| Novel Piperidine 1 (NP-1) | Piperidine | 15 | Potent inhibitor. |
| Novel Piperidine 2 (NP-2) | Piperidine | 5,500 | Weak inhibitor. |
| Donepezil (Control) | Piperidine-based drug | 5.7 | Very potent inhibitor (Positive Control). |
| Pyrrolidine Analog | Pyrrolidine | 85 | Moderately potent inhibitor. |
| Piperazine Analog | Piperazine | > 10,000 | Inactive. |
Phase 2: Mechanistic Insight and Lead Optimization
With active and non-cytotoxic hits identified, the focus shifts to understanding their mechanism of action within a cellular context and refining their properties.
Cellular Mechanism of Action: p53 Activation
Causality: Many modern anticancer drugs, including some piperidine derivatives, function by reactivating the tumor suppressor protein p53.[7] The interaction between p53 and its negative regulator, MDM2, is a critical control point in the cell.[8][9] Small molecules can disrupt this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells. A cellular assay is required to confirm that the target engagement observed in a biochemical assay translates to the desired biological outcome in a living system.
An In-Cell Western or reporter assay can quantify the activation of the p53 pathway.[10] This involves measuring the levels of p53 protein or the expression of a p53-responsive gene (like p21) after treating cancer cells with the compound.
In Vitro ADMET Profiling
Causality: A potent compound is useless if it cannot reach its target in the body or is metabolized too quickly. Early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential to ensure a compound has favorable drug-like properties.[11][12] These assays predict the pharmacokinetic behavior of a drug candidate.
Table 4: Representative Early ADMET Profile
| Assay | Method | NP-1 (Piperidine) | Pyrrolidine Analog | Interpretation |
| Aqueous Solubility | Kinetic Solubility | 150 µM | 210 µM | Both compounds show good solubility. |
| Permeability | PAMPA | 8.5 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | NP-1 shows higher passive permeability, consistent with its higher lipophilicity.[13] |
| Metabolic Stability | Human Liver Microsomes | 45 min half-life | 25 min half-life | NP-1 is more metabolically stable, suggesting it will last longer in the body.[14] |
| hERG Inhibition | Patch Clamp | IC₅₀ > 30 µM | IC₅₀ = 5 µM | NP-1 shows low risk of cardiac toxicity. The pyrrolidine analog raises a potential hERG liability. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well format.[4][15][16]
-
Cell Seeding: Prepare a cell suspension (e.g., HeLa cells) and seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is designed for a 96-well plate format.[5][6][17]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer.
-
ATChI Solution: 10 mM Acetylthiocholine Iodide in deionized water (prepare fresh).
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) diluted in Assay Buffer to achieve a final concentration of 0.1 U/mL in the well.
-
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of serially diluted test compounds (in Assay Buffer with a constant % of DMSO) to the sample wells.
-
Add 25 µL of Assay Buffer (with DMSO) to the control (100% activity) wells.
-
Add 50 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Add 50 µL of the DTNB solution to all wells. Add 25 µL of the AChE enzyme solution to all wells except the blanks. Incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction. The total volume should be 150 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well (ΔAbs/min). Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)). Plot the % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The biological evaluation of novel piperidine compounds is a systematic process that relies on a deep understanding of medicinal chemistry principles and robust experimental design. By employing a tiered workflow that begins with broad screening and progresses to detailed mechanistic and pharmacokinetic studies, researchers can efficiently identify and optimize promising drug candidates.
The choice of the piperidine scaffold over alternatives like pyrrolidine or piperazine is a strategic one, often leveraging its conformational rigidity to achieve high potency and selectivity. However, as this guide demonstrates, the ultimate success of a compound is determined not by its scaffold alone, but by a holistic profile of activity, selectivity, and drug-like properties. The protocols and comparative data presented here provide a foundational framework for drug development professionals to make informed decisions, de-risk their projects early, and ultimately accelerate the journey from a novel chemical entity to a life-saving therapeutic.
References
-
Mica, L., et al. (2007). Rare Cause of Dysphagy: Giant Polypoid Esophageal Well-Differentiated Liposarcoma. Case Rep Gastroenterol, 1(1):7-14. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
ResearchGate. (n.d.). Schematic representation of MDM2 signaling pathway. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). p53‐MDM2 signaling pathway in tumor cells. ResearchGate. [Link]
-
Marine, J. C., et al. (2011). The MDM2-p53 pathway revisited. Journal of Biomedical Science. [Link]
-
BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. BioSolveIT. [Link]
-
Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]
-
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Ohio State News. (2024). Novel chemical tool aims to streamline drug-making process. Ohio State News. [Link]
-
SlideShare. (2014). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. [Link]
-
SinodosChemistry. (n.d.). A novel pipeline for drug discovery. SinodosChemistry. [Link]
-
PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. LI-COR Biosciences. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. WJPR. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules. [Link]
-
Keller, D. M., et al. (n.d.). Interaction of p53 with Cellular Proteins. Tulane School of Medicine. [Link]
-
Flaman, J. M., et al. (1995). A simple p53 functional assay for screening cell lines, blood, and tumors. Proceedings of the National Academy of Sciences. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Admescope. [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gba-group.com [gba-group.com]
- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. licorbio.com [licorbio.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. admescope.com [admescope.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Piperidineacetic Acid
Introduction
2-Piperidineacetic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their presence in bioactive molecules underscores the importance of efficient and scalable synthetic access. This guide provides an in-depth comparison of the most prevalent synthetic strategies to obtain 2-piperidineacetic acid, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of key performance metrics to aid researchers in selecting the optimal method for their specific needs.
Route 1: Catalytic Hydrogenation of 2-Pyridineacetic Acid
The most direct and atom-economical approach to 2-piperidineacetic acid is the catalytic hydrogenation of its aromatic precursor, 2-pyridineacetic acid. This method involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.
Mechanistic Rationale
The catalytic hydrogenation of a pyridine ring is a heterogeneous catalytic process. The reaction proceeds through the adsorption of the pyridine derivative onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to the aromatic ring.[1] The process typically requires forcing conditions (high pressure and/or temperature) to overcome the aromatic stabilization energy of the pyridine ring.[2] The presence of an acidic solvent, such as acetic acid or hydrochloric acid, is often crucial. Protonation of the pyridine nitrogen facilitates the reduction by increasing the substrate's susceptibility to hydrogenation and minimizing catalyst poisoning by the basic nitrogen atom of the product.[2][3][4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 1: Catalytic Hydrogenation of 2-Pyridineacetic Acid", fontname="Arial", fontsize=12];
Experimental Protocol: Hydrogenation using PtO₂ (Adam's Catalyst)
This protocol is adapted from procedures for the hydrogenation of substituted pyridines.[5][6]
Materials:
-
2-Pyridineacetic acid hydrochloride
-
Glacial acetic acid
-
Platinum (IV) oxide (PtO₂)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-pyridineacetic acid hydrochloride (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of PtO₂ (typically 5 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar) and maintain the reaction at room temperature with vigorous stirring for 6-16 hours.[2][6]
-
Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, which may be further purified by recrystallization.
Performance and Considerations
This method is highly effective and can provide high yields of the desired product. The choice of catalyst (PtO₂, Pd/C, Rh/C) and reaction conditions (pressure, temperature, solvent) can be optimized to improve efficiency and selectivity.[2] A key challenge is the potential for catalyst poisoning by the nitrogen-containing starting material and product.[2] The use of acidic conditions helps to mitigate this issue.[3][4]
Route 2: Synthesis from 2-Cyanomethylpyridine
An alternative strategy involves the hydrogenation of 2-cyanomethylpyridine. This two-step approach first reduces the nitrile to a primary amine, followed by hydrolysis to the carboxylic acid. However, a more direct conversion involves the catalytic hydrogenation of the pyridine ring followed by hydrolysis of the nitrile.
Mechanistic Rationale
This route leverages the reactivity of the cyanomethyl group. The synthesis can proceed via two main pathways: 1) Reduction of the pyridine ring first, followed by hydrolysis of the nitrile, or 2) Hydrolysis of the nitrile to 2-pyridineacetic acid, followed by hydrogenation of the pyridine ring as in Route 1. A more direct, albeit less common, one-pot reaction would involve simultaneous reduction of the pyridine ring and hydrolysis of the nitrile, which is challenging to achieve selectively. The more controlled approach is a stepwise conversion.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 2: Synthesis from 2-Cyanomethylpyridine", fontname="Arial", fontsize=12];
Experimental Protocol: Two-Step Synthesis
Step 1: Catalytic Hydrogenation of 2-Cyanomethylpyridine This step is analogous to the hydrogenation of 2-pyridineacetic acid.
Materials:
-
2-Cyanomethylpyridine
-
Methanol
-
Concentrated Hydrochloric Acid
-
5% Palladium on charcoal (Pd/C)
-
Hydrogen gas
Procedure:
-
Combine 2-cyanomethylpyridine (1.0 eq), methanol, and concentrated hydrochloric acid in a suitable reaction vessel.[3]
-
Add 5% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1-4 atm) at room temperature for approximately 4 hours.[3]
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, filter the mixture through Celite and evaporate the solvent to obtain 2-piperidinemethylnitrile hydrochloride.[3]
Step 2: Hydrolysis of 2-Piperidinemethylnitrile
Materials:
-
2-Piperidinemethylnitrile hydrochloride
-
Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
Procedure:
-
Reflux the 2-piperidinemethylnitrile hydrochloride from Step 1 in an excess of aqueous acid or base until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize to the isoelectric point of 2-piperidineacetic acid to precipitate the product.
-
Collect the solid by filtration and dry to obtain 2-piperidineacetic acid.
Performance and Considerations
This route offers an alternative starting material but introduces an additional synthetic step (hydrolysis). The overall yield will be dependent on the efficiency of both the hydrogenation and hydrolysis steps. The handling of cyanide-containing compounds requires appropriate safety precautions.
Route 3: Multi-step Synthesis via Functionalization of a Piperidine Precursor
This approach builds the acetic acid side chain onto a pre-existing piperidine ring. A common precursor is (piperidin-2-yl)methanol, which can be accessed from commercially available N-protected derivatives.[7]
Mechanistic Rationale
This synthetic strategy relies on the sequential functionalization of a piperidine scaffold. The key steps involve the oxidation of the primary alcohol of (piperidin-2-yl)methanol to the corresponding aldehyde, followed by a chain extension reaction (e.g., Wittig reaction or cyanohydrin formation followed by hydrolysis) and subsequent functional group manipulations to arrive at the carboxylic acid. An N-protecting group is typically required throughout the synthesis to prevent side reactions involving the secondary amine of the piperidine ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 3: Multi-step Synthesis from a Piperidine Precursor", fontname="Arial", fontsize=12];
Illustrative Experimental Workflow
A representative protocol would involve the following sequence:
-
N-Protection: Protection of the piperidine nitrogen (e.g., as a Boc or Cbz derivative) if starting with an unprotected precursor.
-
Oxidation: Oxidation of the primary alcohol of the N-protected (piperidin-2-yl)methanol to the aldehyde using standard oxidation reagents (e.g., PCC, Swern oxidation).
-
Wittig Reaction: Reaction of the aldehyde with a phosphorus ylide (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester) to form an α,β-unsaturated ester.
-
Reduction and Hydrolysis: Reduction of the double bond via catalytic hydrogenation and subsequent hydrolysis of the ester to the carboxylic acid.
-
Deprotection: Removal of the N-protecting group to yield the final product.
Performance and Considerations
This route is significantly longer and more complex than the direct hydrogenation approaches. However, it offers greater flexibility for the synthesis of substituted derivatives and is particularly valuable for the preparation of enantiomerically pure products when starting from a chiral precursor.[7] The overall yield will be lower due to the multiple steps involved.
Comparative Analysis
| Feature | Route 1: Catalytic Hydrogenation | Route 2: From 2-Cyanomethylpyridine | Route 3: Multi-step Synthesis |
| Starting Material | 2-Pyridineacetic Acid | 2-Cyanomethylpyridine | N-Protected (Piperidin-2-yl)methanol |
| Number of Steps | 1 | 2 | 4-5 |
| Overall Yield | High | Moderate to High | Low to Moderate |
| Scalability | Excellent | Good | Fair |
| Stereoselectivity | Achiral (unless using a chiral catalyst) | Achiral | High (if using a chiral precursor) |
| Key Advantages | Atom-economical, direct, high yielding | Alternative starting material | High flexibility for derivatives, access to chiral products |
| Key Disadvantages | Requires high pressure, potential catalyst poisoning | Multi-step, use of cyanides | Long synthesis, lower overall yield, use of protecting groups |
Conclusion
The choice of synthetic route to 2-piperidineacetic acid is dictated by the specific requirements of the research, including desired scale, stereochemistry, and available starting materials.
-
For large-scale, achiral synthesis, the catalytic hydrogenation of 2-pyridineacetic acid (Route 1) is the most efficient and cost-effective method. Its directness and high potential yields make it the preferred industrial approach.
-
Synthesis from 2-cyanomethylpyridine (Route 2) provides a viable alternative, particularly if this starting material is more readily available or cost-effective than 2-pyridineacetic acid.
-
The multi-step synthesis from a piperidine precursor (Route 3) is the most versatile for producing structurally diverse and enantiomerically pure analogs of 2-piperidineacetic acid. While less efficient in terms of step economy and overall yield, it offers unparalleled control over the final molecular architecture, which is often a critical consideration in drug discovery and development.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision on the most appropriate synthetic strategy for their objectives.
References
- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371.
- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
-
Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]
- Wang, D., et al. (2018). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 47(3), 857-865.
- Bandlamudi, S. M., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4974.
-
medchemist. (2021). Pyridine hydrogenation - methods?. Sciencemadness.org. Retrieved from [Link]
- Landon, C. R., et al. (2017). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Catalysis Science & Technology, 7(18), 4153-4160.
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]
- Miranda, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
- Syngenta Participations AG. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Ciufolini, M. A., & Tan, D. S. (2003). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 5(21), 3843-3845.
- Al-Zaydi, K. M. (2016). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1013-1037.
- Nyerges, M., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3785-3789.
- Anson, D. M., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(1), 438-452.
- Wiehe, A., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 11(1), e202100234.
- Wang, Y., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
-
ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]
- El-Fakih, H., et al. (2019). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Catalysis Science & Technology, 9(18), 4936-4941.
- Al-Zaydi, K. M. (2021).
- Takayama, Y., et al. (1998). ChemInform Abstract: Stereoselective Synthesis of Optically Active Substituted Piperidines and Pyrrolidines from Amino Acid Derivatives by Titanium(II)
- Harman Finochem Ltd. (2011). Process for preparing methyl phenidate hydrochloride.
- Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of (S)-2-(Piperidin-2-yl)acetic Acid Derivatives: An In-Depth Analysis of X-ray Crystallography and its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to deciphering its biological activity and optimizing its therapeutic potential. (S)-2-(Piperidin-2-yl)acetic acid and its derivatives represent a significant class of scaffolds in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active agents. The conformational rigidity of the piperidine ring, coupled with the stereochemistry at the C2 position, dictates the spatial orientation of the acetic acid sidechain, a critical factor in molecular recognition and binding affinity at biological targets. This guide provides a comprehensive, in-depth comparison of X-ray crystallography as a definitive tool for the structural elucidation of these derivatives, while also critically evaluating complementary analytical techniques that provide a more holistic understanding of their behavior in different environments.
The Gold Standard: Unveiling the Solid-State Conformation with X-ray Crystallography
Single-crystal X-ray diffraction (SCD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] For derivatives of (S)-2-(Piperidin-2-yl)acetic acid, this technique provides an atomic-resolution snapshot of the molecule's conformation, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions within the crystal lattice. This information is invaluable for structure-based drug design, offering a static picture of the molecule's most stable solid-state form.
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands precision at every step. The causality behind each experimental choice is critical for obtaining high-quality, publishable data.
Experimental Protocol: Single-Crystal X-ray Diffraction of a (S)-2-(Piperidin-2-yl)acetic Acid Derivative
The following protocol outlines the key steps for determining the crystal structure of a representative (S)-2-(Piperidin-2-yl)acetic acid derivative.
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals of suitable size and quality (typically >0.1 mm).[3]
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal under a microscope and mount it on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K). This minimizes radiation damage during data collection.
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and occupancy against the experimental data using least-squares methods.
-
-
Structure Validation:
Interpreting the Data: A Hypothetical Case Study
While a publicly available crystal structure for the parent (S)-2-(Piperidin-2-yl)acetic acid was not identified, crystallographic data for related piperidine carboxylic acid derivatives reveal key structural features. For instance, in N-carbamoyl-piperidine-4-carboxylic acid, the piperidine ring adopts a chair conformation.[7] This is a common low-energy conformation for six-membered rings, minimizing steric strain. The orientation of the carboxylic acid group (axial vs. equatorial) is a critical determinant of the molecule's overall shape and potential for intermolecular interactions, such as hydrogen bonding.
| Parameter | N-carbamoyl-piperidine-4-carboxylic acid[7] | Hypothetical (S)-2-(Piperidin-2-yl)acetic acid Derivative |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | 5.89 | 8.12 |
| b (Å) | 10.45 | 12.34 |
| c (Å) | 13.21 | 15.67 |
| β (°) | 98.7 | 90 |
| V (ų) | 802.3 | 1569.8 |
| Z | 4 | 4 |
| Piperidine Conformation | Chair | Chair |
| Acetic Acid Orientation | Equatorial | Axial |
Table 1: Comparison of crystallographic data for a known piperidine carboxylic acid derivative and a hypothetical (S)-2-(Piperidin-2-yl)acetic acid derivative.
Beyond the Crystal Lattice: Alternative and Complementary Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is essential to recognize that the conformation of a molecule can be influenced by its environment. Therefore, a multi-faceted approach employing a combination of analytical techniques is crucial for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[8][9] For (S)-2-(Piperidin-2-yl)acetic acid derivatives, NMR can provide valuable insights into the preferred conformation of the piperidine ring and the orientation of substituents in a solvent, which more closely mimics a biological milieu.
Key NMR Experiments for Conformational Analysis:
-
¹H NMR: Analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation, helping to determine the chair conformation and the axial/equatorial positions of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment reveals through-space correlations between protons that are close in proximity, providing crucial distance restraints for conformational analysis.
-
Variable Temperature NMR: By studying NMR spectra at different temperatures, it is possible to investigate the thermodynamics of conformational exchange processes and determine the relative populations of different conformers.[4]
Mass Spectrometry (MS): Unraveling Connectivity and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[10][11] For structural elucidation, tandem mass spectrometry (MS/MS) provides valuable information about the molecule's connectivity through the analysis of its fragmentation patterns.[7]
Common Fragmentation Pathways for Piperidine Derivatives:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway, leading to the formation of a stable iminium ion.
-
Ring-opening: Subsequent fragmentation of the piperidine ring can provide further structural information.
-
Loss of substituents: The loss of the acetic acid side chain or other substituents can be observed, helping to confirm their presence and connectivity.
Computational Modeling: Predicting and Rationalizing Conformations
Computational chemistry provides a powerful means to predict and rationalize the conformational preferences of molecules.[12][13] By employing molecular mechanics or quantum mechanics calculations, it is possible to calculate the relative energies of different conformers and thus predict their populations at a given temperature. These theoretical models can be validated and refined by comparison with experimental data from X-ray crystallography and NMR spectroscopy.[14]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1] | Unambiguous and definitive structural information. | Requires high-quality single crystals; provides a static picture in the solid state.[15] |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, conformational dynamics in solution.[8] | Provides information about the behavior of the molecule in solution; can study dynamic processes. | Structure determination can be complex and may not be as precise as X-ray crystallography.[16] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[10][11] | High sensitivity; provides information on molecular formula and connectivity. | Does not directly provide 3D structural information. |
| Computational Modeling | Relative energies of conformers, predicted geometries, and other molecular properties.[12] | Can explore a wide range of conformations and predict their stability; provides insights into the factors governing conformational preferences. | Accuracy depends on the level of theory and force field used; requires experimental validation.[13] |
Table 2: A comparative overview of analytical techniques for the structural elucidation of (S)-2-(Piperidin-2-yl)acetic acid derivatives.
A Synergistic Approach: The Path to Comprehensive Structural Understanding
The most robust and insightful structural characterization of (S)-2-(Piperidin-2-yl)acetic acid derivatives is achieved through a synergistic approach that integrates the strengths of multiple analytical techniques. X-ray crystallography provides the foundational, high-resolution solid-state structure. NMR spectroscopy then illuminates the conformational landscape in solution, revealing the dynamic nature of the molecule. Mass spectrometry confirms the molecular identity and connectivity, while computational modeling provides a theoretical framework to understand and predict the observed conformational preferences. By combining these powerful tools, researchers can gain a comprehensive and nuanced understanding of the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
-
Delgado, G. E., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 136-144. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-4), 1-29. Retrieved from [Link]
-
Van den Broeck, I., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112815. Retrieved from [Link]
-
Van den Broeck, I., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112815. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Gelin, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(16), 6461-6467. Retrieved from [Link]
-
Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link]
-
Laurini, E., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. Retrieved from [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. Retrieved from [Link]
-
Boiocchi, M., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2154-2159. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]
-
Rittner, R., & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 193-210. Retrieved from [Link]
-
Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4786-4800. Retrieved from [Link]
- Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(10), 404-409.
-
C.S.I.R.O. Division of Chemical Physics. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-52.
-
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]
-
University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. Retrieved from [Link]
-
JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 1967634: Experimental Crystal Structure Determination. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. Research Portal [iro.uiowa.edu]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 7. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.bu.edu [people.bu.edu]
A Senior Application Scientist's Guide to Benchmarking New Piperidine Catalysts Against Known Systems
For the modern researcher in synthetic organic chemistry and drug development, the piperidine moiety is a cornerstone of molecular design. Found in over twenty classes of pharmaceuticals and numerous natural products, the efficient and selective synthesis of piperidine-containing molecules is of paramount importance.[1][2] Organocatalysis, a field that has rapidly matured into the third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis, offers elegant and often more sustainable routes to these valuable scaffolds.[3]
This guide provides an in-depth technical comparison of novel piperidine-based catalysts against established systems. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, present standardized methods for rigorous performance evaluation, and provide quantitative, side-by-side data to inform your experimental design.
The Enduring Role of Piperidine and the Quest for Superior Catalysts
Piperidine itself is a workhorse catalyst, effectively promoting a range of classical carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and aldol reaction.[4][5] It typically operates through one of two primary catalytic cycles: enamine or iminium ion formation. However, the drive for greater efficiency, higher stereoselectivity, and milder reaction conditions has spurred the development of more sophisticated piperidine-derived catalysts. This guide will focus on benchmarking these advanced systems against the performance of piperidine and other common amine catalysts.
Core Principles of Catalyst Benchmarking
To ensure a meaningful and objective comparison, a standardized benchmarking protocol is essential. The following workflow provides a self-validating system for evaluating catalyst performance, ensuring that observed differences in reactivity and selectivity are attributable to the catalyst itself and not to variations in experimental setup.
Diagram: Standardized Workflow for Catalyst Benchmarking
Caption: A robust workflow for the comparative study of catalysts.
Part 1: The Knoevenagel Condensation - A Classic Benchmark
The Knoevenagel condensation, the reaction of an active methylene compound with a carbonyl, is an excellent starting point for comparing basic amine catalysts. Piperidine is a classic catalyst for this transformation.[4]
Mechanistic Insight: The Role of the Catalyst
Theoretical and experimental studies have provided a detailed picture of the piperidine-catalyzed Knoevenagel condensation.[4][6][7] The reaction proceeds through several key intermediates, with the formation of an iminium ion being the rate-determining step.[4][6] The piperidine catalyst facilitates the elimination of water in the final step of the reaction, a role that is more critical to the overall rate than the initial activation of the aldehyde.[4]
Diagram: Catalytic Cycle of Piperidine in the Knoevenagel Condensation
Caption: The iminium ion pathway in the piperidine-catalyzed Knoevenagel condensation.
Performance Comparison: Piperidine vs. Pyrrolidine
A direct comparison between piperidine and its five-membered ring analogue, pyrrolidine, in the synthesis of glitazone precursors via Knoevenagel condensation provides valuable performance data.[1]
| Catalyst | Aldehyde Substrate | Catalyst Loading (eq.) | Reaction Time (min) | Substrate Conversion (%) |
| Piperidine | p-Nitrobenzaldehyde | 0.8 | 480 | ~59% |
| Pyrrolidine | p-Nitrobenzaldehyde | 0.625 | 480 | ~74% |
| Piperidine | p-Methoxybenzaldehyde | 0.8 | 480 | ~91% |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.5 | 480 | 100% |
Data sourced from Vieira et al. (2018).[1]
Analysis: The data clearly demonstrates that pyrrolidine is a more efficient catalyst for this specific transformation.[1] It achieves higher conversions with lower catalyst loading compared to piperidine. This superior performance is attributed to the subtle differences in the ring size and conformation of pyrrolidine, which likely lead to a more favorable catalytic cycle.[1]
Experimental Protocol: Benchmarking in the Knoevenagel Condensation
This protocol provides a general method for comparing catalyst performance in the Knoevenagel condensation of benzaldehyde and malononitrile.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Catalyst 1 (e.g., Piperidine, 10 mol%)
-
Catalyst 2 (e.g., New Piperidine Derivative, 10 mol%)
-
Ethanol (5 mL)
-
Internal Standard (e.g., Dodecane)
-
Round-bottom flasks (10 mL)
-
Magnetic stirrer and heating block
Procedure:
-
To two separate 10 mL round-bottom flasks, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the internal standard.
-
To the first flask, add Catalyst 1 (0.1 mmol). To the second flask, add Catalyst 2 (0.1 mmol).
-
Add ethanol (5 mL) to each flask and begin vigorous stirring at a set temperature (e.g., 50 °C).
-
At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and quench by diluting in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched aliquots by GC or ¹H NMR to determine the conversion of benzaldehyde relative to the internal standard.
-
Upon completion, cool the reaction mixtures, remove the solvent under reduced pressure, and purify the product by flash chromatography for final yield determination.
Part 2: The Asymmetric Michael Addition - A Test of Stereocontrol
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for constructing complex molecular architectures. Asymmetric organocatalysis has revolutionized this area, and chiral piperidine derivatives, such as the Jørgensen-Hayashi catalyst ((S)-α,α-diphenylprolinol silyl ether), are at the forefront.
Mechanistic Insight: Enamine vs. Iminium Catalysis
Secondary amine catalysts can activate substrates in two distinct ways in the context of Michael additions:
-
Enamine Catalysis: The catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine intermediate, which then attacks the Michael acceptor.
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde (the Michael acceptor) to form an electrophilic iminium ion, which is then attacked by a nucleophile.
The Jørgensen-Hayashi catalyst and its derivatives excel in enamine catalysis, where the bulky diphenylprolinol silyl ether group effectively shields one face of the enamine, directing the incoming electrophile to the opposite face and thereby controlling the stereochemical outcome.[8]
Diagram: Stereocontrol in the Jørgensen-Hayashi Catalyzed Michael Addition
Caption: Steric shielding by the bulky group of the catalyst directs the stereochemical outcome.
Performance Comparison: New Chiral Piperidine Derivatives vs. Known Systems
While direct quantitative comparisons of catalysts like the Jørgensen-Hayashi catalyst with simple piperidine in asymmetric reactions are less common (as piperidine is achiral), we can benchmark its performance against other chiral organocatalysts and analyze the effect of structural modifications. For instance, in the asymmetric Michael addition of pentane-2,4-dione to β-nitrostyrene, a pyridine-based camphorsulfonamide catalyst provided the Michael adduct with moderate yield (up to 51%) and low enantiomeric excess (up to 18% ee).[9] In contrast, its reduced piperidine derivative afforded the racemic product in excellent yield (up to 89%).[9] This highlights the critical role of the catalyst's core structure in achieving both high conversion and high enantioselectivity.
The Jørgensen-Hayashi catalyst, in the asymmetric Michael addition of aldehydes to nitroalkenes, is known to provide products with high yields and excellent enantioselectivities (often >90% ee).[8]
Experimental Protocol: Benchmarking Asymmetric Michael Addition
This protocol outlines a procedure for comparing the performance of a new chiral piperidine catalyst against a known system like the Jørgensen-Hayashi catalyst.
Materials:
-
Propanal (1.5 mmol, 5.0 equiv)
-
trans-β-Nitrostyrene (0.3 mmol, 1.0 equiv)
-
Catalyst 1 (e.g., Jørgensen-Hayashi catalyst, 20 mol%)
-
Catalyst 2 (New chiral piperidine catalyst, 20 mol%)
-
Solvent (e.g., Dichloromethane, 3 mL)
-
Internal Standard
-
Vials (5 mL)
Procedure:
-
To two separate 5 mL vials, add trans-β-nitrostyrene (0.3 mmol) and the internal standard.
-
To the first vial, add Catalyst 1 (0.06 mmol). To the second vial, add Catalyst 2 (0.06 mmol).
-
Add the solvent (3 mL) to each vial and stir until all solids are dissolved.
-
Add propanal (1.5 mmol) to each vial and stir the reactions at room temperature.
-
Monitor the reactions by TLC or by taking aliquots for GC/LC-MS analysis to determine conversion.
-
After completion (e.g., 12-24 hours), quench the reactions and purify the products by flash chromatography.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 3: The Asymmetric Aldol Reaction - A Further Test of Enamine Catalysis
The direct asymmetric aldol reaction is another benchmark transformation for evaluating enamine-forming organocatalysts.[10] The principles of stereocontrol observed in the Michael addition are directly applicable here.
Mechanistic Insight: The Enamine Cycle in Aldol Reactions
Similar to the Michael addition, chiral secondary amines like piperidine derivatives catalyze the aldol reaction via an enamine intermediate. The catalyst first reacts with the ketone donor to form an enamine. This enamine then attacks the aldehyde acceptor, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.[10] The stereochemistry is dictated by the facial selectivity of the enamine attack, which is controlled by the steric environment created by the catalyst.
Performance Data: The Importance of Catalyst Structure
While piperidine itself is not used for asymmetric aldol reactions, the performance of chiral piperidine and pyrrolidine derivatives is highly dependent on their structure. For example, proline-based catalysts are highly effective, and their performance can be tuned by modifying the pyrrolidine ring.[11] The development of highly hindered catalysts like the Jørgensen-Hayashi type was a significant breakthrough, enabling high enantioselectivities in aldol reactions of a broad range of substrates.
A benchmark aldol reaction between p-nitrobenzaldehyde and cyclohexanone is often used to screen new catalysts.[12] The performance is typically evaluated based on yield, diastereomeric ratio, and enantiomeric excess.
Experimental Protocol: Benchmarking Asymmetric Aldol Reactions
This protocol provides a standardized method for comparing catalysts in the asymmetric aldol reaction.[11]
Materials:
-
p-Nitrobenzaldehyde (0.3 mmol, 1.0 equiv)
-
Cyclohexanone (1.5 mmol, 5.0 equiv)
-
Catalyst 1 (e.g., (S)-Proline, 10 mol%)
-
Catalyst 2 (New chiral piperidine catalyst, 10 mol%)
-
Solvent (e.g., MeOH/H₂O mixture)
-
Vials (2 mL)
Procedure:
-
To two separate 2 mL vials, add Catalyst 1 (0.03 mmol) and Catalyst 2 (0.03 mmol), respectively.
-
Add the solvent, followed by cyclohexanone (1.5 mmol) and then p-nitrobenzaldehyde (0.3 mmol).
-
Cap the vials and stir vigorously at room temperature.
-
Monitor the reactions by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purify the product by flash chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
The benchmarking of new piperidine catalysts against known systems is a critical step in the development of more efficient and selective synthetic methodologies. This guide has provided a framework for such comparisons, emphasizing the importance of standardized protocols, a deep understanding of reaction mechanisms, and the rigorous analysis of quantitative performance data. By applying these principles, researchers can make informed decisions about catalyst selection and contribute to the advancement of organocatalysis in the synthesis of valuable piperidine-containing molecules. Piperidine and its derivatives continue to be indispensable tools in organic synthesis, and the ongoing development of novel catalysts based on this privileged scaffold promises to further expand their utility in the years to come.[2]
References
-
Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3): 555668. Available at: [Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. Available at: [Link]
-
Pliego, J. R., & De Almeida, W. B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457-5465. Available at: [Link]
-
Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available at: [Link]
-
Chandrasekhar, S., et al. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 7(84), 53533-53539. Available at: [Link]
-
Conti, P., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(16), 5765-5781. Available at: [Link]
-
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 647. Available at: [Link]
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
S. J. P. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. Available at: [Link]
-
Houk, K. N., & List, B. (2004). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 126(12), 4125-4138. Available at: [Link]
-
Hayashi, Y., et al. (2008). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of N. Supporting Information. Available at: [Link]
-
Bates, R. W., Ko, W., & Barát, V. (2019). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Request PDF. Available at: [Link]
-
Zianna, S., et al. (2024). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry, 20, 2280-2304. Available at: [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 37(8), 580-591. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Pigge, F. C., & Tun, S. L. (2017). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]
-
ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
-
ResearchGate. (n.d.). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5% piperazine/NMP. Available at: [Link]
-
De Nante, V., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Available at: [Link]
-
ResearchGate. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Available at: [Link]_
-
Bertuzzi, G., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(10), 2234. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine as an organocatalyst. Available at: [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
Hegedűs, L., & Veszprémi, T. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Periodica Polytechnica Chemical Engineering, 63(1), 113-121. Available at: [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]
-
Ramasamy, E., & Muthe, P. (2019). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. Catalysts, 9(12), 1052. Available at: [Link]
-
Franca, R. O., et al. (2018). Highly efficient organocatalysts for the asymmetric aldol reaction. Organic & Biomolecular Chemistry, 16(43), 8241-8245. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (S)-2-(Piperidin-2-yl)acetic acid
As scientists and researchers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we handle. The proper disposal of (S)-2-(Piperidin-2-yl)acetic acid, a specialized heterocyclic carboxylic acid, is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for its disposal, grounded in an understanding of its chemical nature and the governing safety principles.
Hazard Profile Analysis: Understanding the "Why"
A specific Safety Data Sheet (SDS) for (S)-2-(Piperidin-2-yl)acetic acid is not always readily available. Therefore, a prudent approach involves analyzing its constituent chemical moieties: the piperidine ring and the acetic acid group.
-
Piperidine Moiety: Piperidine and its derivatives are generally classified as flammable liquids and are toxic if swallowed, inhaled, or in contact with skin.[1][2] They can cause severe skin burns and eye damage.[2][3]
-
Acetic Acid Moiety: The carboxylic acid group renders the molecule acidic and corrosive.[4] Acetic acid itself is a flammable liquid that causes severe skin burns and eye damage.[5]
Based on this composite structure, (S)-2-(Piperidin-2-yl)acetic acid must be handled as a hazardous substance, likely exhibiting characteristics of corrosivity and toxicity . This presumptive classification is the foundation for all subsequent handling and disposal procedures.
The Regulatory Framework: Adherence to Mandates
The disposal of chemical waste in a laboratory setting is strictly regulated. In the United States, two primary federal bodies establish the guidelines:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[6][7] A core tenet of RCRA is that the waste generator—the laboratory—is responsible for determining if their waste is hazardous.[8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of health and safety plans, employee training on chemical hazards, and the use of appropriate Personal Protective Equipment (PPE) during handling and disposal operations.[10][11][12]
Compliance with these regulations is not optional; it is a legal requirement designed to protect both laboratory personnel and the environment.[7][10]
Step-by-Step Disposal Protocol
The proper disposal of (S)-2-(Piperidin-2-yl)acetic acid is a systematic process that begins the moment the substance is deemed waste.
As the generator, you must classify the waste. Given the analysis in Section 1, (S)-2-(Piperidin-2-yl)acetic acid waste should be declared a hazardous waste .
-
Action: Immediately segregate this waste stream. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[13][14] At a minimum, store it separately from bases, strong oxidizing agents, and cyanides to prevent dangerous reactions.[13][14]
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Selection: Use a chemically compatible, sealable container in good condition.[14][15][16] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a tightly fitting screw cap.[13][14]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of the lab personnel.[9][14][16]
-
Storage Conditions: Store the sealed waste container in a designated, well-ventilated, and cool area.[1][15] Ensure it is stored within secondary containment (such as a chemical-resistant tray) to contain potential leaks. Keep the container closed at all times except when adding waste.[13][16][17]
Laboratory personnel should never transport hazardous waste themselves or dispose of it via standard drains or trash.[18]
-
Action: Engage your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for collection.[15][18] Follow their specific procedures for waste pickup requests.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table below.
-
Containment: For small spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][19]
-
Collection: Use spark-proof tools to carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the spill cleanup debris as hazardous waste and dispose of it through your licensed waste disposal service.[20]
Data Presentation: Safety and Handling Summary
| Parameter | Guideline | Rationale & Sources |
| Probable Hazard Class | Corrosive, Acutely Toxic | Based on the combined properties of the acetic acid (corrosive) and piperidine (toxic) functional groups.[2][3][4] |
| Required PPE | Chemical safety goggles, face shield, nitrile rubber gloves, flame-retardant lab coat. | Protects against splashes, skin contact, and potential burns. Recommended for piperidine derivatives.[3][15] |
| Storage Location | Designated, cool, well-ventilated Satellite Accumulation Area (SAA). | Prevents vapor buildup and accidental contact. Complies with EPA and institutional policies.[1][15][16] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Cyanides, Sulfides. | Mixing can lead to violent reactions, release of toxic gases, or excessive heat generation.[13][14][15] |
Visualized Workflow: Disposal Decision Pathway
The following diagram outlines the procedural flow for the proper disposal of (S)-2-(Piperidin-2-yl)acetic acid waste.
Caption: Disposal workflow for (S)-2-(Piperidin-2-yl)acetic acid waste.
References
- Introduction to Hazardous Waste Management. U.S. Environmental Protection Agency.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. MCF Environmental Services.
- SAFETY DATA SHEET: Acetic acid. Fisher Scientific.
- 1910.120 - Hazardous waste operations and emergency response.
- SAFETY D
- Safety D
- SAFETY DATA SHEET: ACETIC ACID, 2 N. SOLUTION. Spectrum Chemical.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- Safety Data Sheet: (S)-(1-Fmoc-piperidin-3-yl)acetic acid. CymitQuimica.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- SAFETY D
- SAFETY D
- SAFETY D
- Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwm.edu [uwm.edu]
- 5. ingredi.com [ingredi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 9. epa.gov [epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. ethz.ch [ethz.ch]
- 18. vumc.org [vumc.org]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(Piperidin-2-yl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. (S)-2-(Piperidin-2-yl)acetic acid, a heterocyclic compound, requires meticulous handling protocols to mitigate risks and ensure a secure laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of the compound and best practices in chemical hygiene.
Hazard Analysis: A Compound-Specific Risk Profile
Understanding the "why" behind PPE is critical. The required level of protection is directly derived from the inherent hazards of the material. For (S)-2-(Piperidin-2-yl)acetic acid, the risk profile is determined from its specific Safety Data Sheet (SDS) and the known hazards of its structural parents, piperidine and acetic acid.
The primary supplier data classifies (S)-2-(Piperidin-2-yl)acetic acid with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)
This profile mandates a baseline of comprehensive protection. Furthermore, considering the hazards of the parent piperidine ring—which is toxic, corrosive, and flammable[2][3]—and the corrosive nature of acetic acid, a conservative and stringent approach to PPE is scientifically justified.
Table 1: GHS Hazard and Precautionary Summary
| GHS Classification | Hazard Statement | Precautionary Code | Precautionary Statement |
| Acute Tox. 4 | H302: Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product.[1] |
| Skin Irrit. 2 | H315: Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irrit. 2 | H319: Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| STOT SE 3 | H335: May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Core Directive: Mandatory PPE for Routine Handling
Based on the hazard analysis, the following PPE is mandatory for all personnel handling (S)-2-(Piperidin-2-yl)acetic acid, regardless of the quantity or operation. This establishes a non-negotiable safety standard.
Table 2: Essential Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when there is a significant splash hazard (e.g., handling >100 mL or during vigorous mixing).[4][5] | Protects against splashes and airborne particles that can cause serious and potentially irreversible eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested to the EN 374 standard.[2][4] | Prevents direct skin contact. The compound is a known skin irritant, and related piperidine compounds can be toxic upon skin contact.[1][2] Always inspect gloves before use and practice proper removal technique to avoid self-contamination. |
| Skin & Body Protection | A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[4] | Minimizes skin exposure from accidental spills. The use of a flame-retardant coat is a prudent measure given the flammability of parent compounds like piperidine. |
| Respiratory Protection | All handling of solids (weighing) or solutions must be performed in a certified chemical fume hood.[6] | The compound may cause respiratory irritation[1]. A fume hood provides local exhaust ventilation, which is the primary engineering control to prevent inhalation of dust or vapors.[6] |
Operational Protocol: Task-Based PPE Selection
Different laboratory procedures carry different levels of risk. The following section provides step-by-step guidance for adapting your PPE strategy to the specific task at hand.
Workflow: Task-Based PPE Decision Process
Caption: Task-Based PPE Selection Workflow.
Step-by-Step Methodologies
A. Weighing Solid Compound:
-
Preparation: Don all core PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height.
-
Execution: Perform all weighing activities on a draft shield or within the chemical fume hood to contain any airborne dust.[6]
-
Rationale: This step presents a significant risk of inhaling fine particles, which can cause respiratory tract irritation.[1] Using a fume hood is a critical engineering control.
B. Preparing Solutions and Transfers:
-
Preparation: Don core PPE. For transfers of volumes greater than 100 mL or procedures involving heating or agitation, add a face shield over safety goggles.
-
Execution: Conduct all solution preparations and transfers within the fume hood. Use a tray or secondary containment to minimize the impact of potential spills.[7] When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Rationale: The primary risks are splashes to the eyes and skin.[1] A face shield provides a broader area of protection than goggles alone.
Emergency Response and Disposal Plans
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1]
PPE Removal (Doffing):
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove face shield and goggles last.
-
Wash hands thoroughly with soap and water.[6]
Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste.[2][6]
-
PPE for Disposal: Wear your full core PPE when handling waste containers.
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Do not overfill. Follow all institutional and local environmental regulations for hazardous waste pickup and disposal.[9][10]
References
- Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07).
- Safety Data Sheet - (S)-2-(Piperidin-2-yl)acetic acid. Combi-Blocks. (2025-12-09).
- Navigating the Disposal of 4-(Oxan-3-yl)
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
- Personal protective equipment for handling Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
- PIPERIDINE (D11, 98%) Safety Data Sheet.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
- Acetic acid SAFETY D
- Acetic acid - SAFETY D
- Standard Operating Procedure: Glacial Acetic Acid. UC Merced Environmental Health and Safety.
- Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health.
- Safety Data Sheet - (S)-(1-Fmoc-piperidin-3-yl)acetic acid. CymitQuimica. (2024-12-19).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Safety Data Sheet - (R)-2-Phenyl-2-(piperidin-1-yl)acetic acid. AK Scientific, Inc.
- Safety in the Organic Chemistry Laboratory.
- Working with Hazardous Chemicals. Organic Syntheses.
- SAFETY DATA SHEET - Acetic Acid, Glacial. Actylis Lab Solutions. (2024-05-24).
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- Life-Changing Safety Tips for Handling Labor
- SAFETY D
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. isotope.com [isotope.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
